molecular formula C12H17NO2 B3149947 1-(4-Methoxyphenyl)piperidin-4-ol CAS No. 681481-95-8

1-(4-Methoxyphenyl)piperidin-4-ol

Número de catálogo: B3149947
Número CAS: 681481-95-8
Peso molecular: 207.27 g/mol
Clave InChI: BENHMVFQAQIQEL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4-Methoxyphenyl)piperidin-4-ol is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Methoxyphenyl)piperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxyphenyl)piperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-(4-methoxyphenyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-15-12-4-2-10(3-5-12)13-8-6-11(14)7-9-13/h2-5,11,14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENHMVFQAQIQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Methoxyphenyl)piperidin-4-ol (CAS 54696-05-8)

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Situating 1-(4-Methoxyphenyl)piperidin-4-ol in Medicinal Chemistry

1-(4-Methoxyphenyl)piperidin-4-ol is a heterocyclic compound featuring a piperidine core, a functionality prevalent in a vast array of pharmaceuticals and biologically active molecules. The piperidine scaffold is a privileged structure in drug design, valued for its ability to introduce a basic nitrogen atom, which can be crucial for target engagement and favorable pharmacokinetic properties.[1] The substitution pattern of this specific molecule—a 4-methoxyphenyl group on the piperidine nitrogen and a hydroxyl group at the 4-position—suggests its potential as a synthetic intermediate for more complex drug candidates, particularly in areas targeting the central nervous system. The methoxy group can influence metabolic stability and receptor binding, while the hydroxyl group offers a reactive handle for further chemical modification.

This guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-(4-Methoxyphenyl)piperidin-4-ol. It is designed to equip researchers with the foundational knowledge required for its effective handling, characterization, and utilization in drug discovery and development workflows. The methodologies described herein are grounded in standard analytical practices for small molecules of this class.

Core Physicochemical Profile

Direct experimental data for 1-(4-Methoxyphenyl)piperidin-4-ol is not extensively available in the public domain. Therefore, the following table includes a combination of data from closely related analogs and computationally predicted values to provide a robust, albeit preliminary, profile. These values serve as essential benchmarks for laboratory verification.

PropertyValue / Predicted ValueData Source & Context
Molecular Formula C₁₂H₁₇NO₂Based on structure
Molecular Weight 207.27 g/mol Based on structure[2]
Appearance White to off-white solidPredicted, typical for similar piperidinol compounds.
Melting Point (°C) Not available.Expected to be a solid at room temperature. The related 1-(4-methoxyphenyl)piperazine melts at 42-47 °C.[3][4][5] The hydroxyl group in the target molecule may increase the melting point due to hydrogen bonding.
Boiling Point (°C) ~332 - 335 °CEstimated based on the positional isomer 4-(3-methoxyphenyl)piperidin-4-ol.[6]
Solubility Soluble in Methanol, DMSO.Predicted based on general solubility of polar organic compounds. The related 1-(4-methoxyphenyl)piperazine is soluble in water, methanol, and toluene.[3] The hydrochloride salt form would exhibit higher aqueous solubility.
pKa (Basic) ~9.5Predicted based on the positional isomer 4-(3-methoxyphenyl)piperidin-4-ol.[6] This value is attributed to the basic piperidine nitrogen.
LogP (Octanol/Water) ~1.13 - 1.26Predicted based on the positional isomer 4-(4-methoxyphenyl)piperidin-3-ol[2] and 4-(3-methoxyphenyl)piperidin-4-ol.[6] This indicates moderate lipophilicity.
Topological Polar Surface Area (TPSA) 41.49 ŲPredicted based on the positional isomer 4-(4-methoxyphenyl)piperidin-3-ol.[2] This value suggests good potential for oral bioavailability.
Hydrogen Bond Donors 1 (from -OH group)Based on structure.[2]
Hydrogen Bond Acceptors 3 (from N, O-ether, O-hydroxyl)Based on structure.[2]

Structural Elucidation and Spectroscopic Analysis Workflow

The definitive identification and purity assessment of 1-(4-Methoxyphenyl)piperidin-4-ol relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

G cluster_0 Analytical Workflow Sample 1-(4-Methoxyphenyl)piperidin-4-ol (CAS 54696-05-8) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Structure Confirmation MS Mass Spectrometry (e.g., ESI-MS) Sample->MS Molecular Weight Verification IR Infrared (IR) Spectroscopy (e.g., ATR) Sample->IR Functional Group Identification Purity Purity Assessment (HPLC, LC-MS) NMR->Purity MS->Purity

Caption: Analytical workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination. Both ¹H and ¹³C NMR are essential.

Expected ¹H NMR Spectral Features (in CDCl₃ or DMSO-d₆):

  • Aromatic Protons: Two distinct sets of doublets in the aromatic region (~6.8-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.

  • Methoxyl Protons: A sharp singlet at ~3.7-3.8 ppm, integrating to 3 hydrogens.[7]

  • Piperidine Protons: A series of multiplets in the aliphatic region (~1.5-3.5 ppm). The protons on carbons adjacent to the nitrogen will be downfield compared to those adjacent to the hydroxyl-bearing carbon.

  • Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent. Can be confirmed by a D₂O exchange experiment.

  • CH-OH Proton: A multiplet around ~3.6-4.0 ppm.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: Signals in the ~114-155 ppm range. The carbon attached to the methoxy group will be the most downfield.

  • Methoxyl Carbon: A signal around 55 ppm.[7]

  • Piperidine Carbons: Signals in the aliphatic region, typically between ~30-70 ppm. The carbon bearing the hydroxyl group (C4) will be in the ~65-70 ppm range, while carbons adjacent to the nitrogen (C2, C6) will be around ~50 ppm.

Protocol 1: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

    • Integrate all peaks to determine proton ratios.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum. A greater number of scans will be required (e.g., 1024 or more).

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Data Analysis: Correlate the observed chemical shifts, integrations, and multiplicities with the expected structure of 1-(4-Methoxyphenyl)piperidin-4-ol.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this molecule due to the basic nitrogen, which is easily protonated.

Expected Mass Spectrum (Positive Ion Mode):

  • [M+H]⁺ Ion: The primary peak observed should correspond to the protonated molecule. For C₁₂H₁₇NO₂, the expected monoisotopic mass is 207.1259, so the [M+H]⁺ ion should appear at m/z 208.1332.

  • Fragmentation: Common fragmentation patterns may include the loss of water (m/z 190.12) from the protonated parent ion.

Protocol 2: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Acquisition:

    • Infuse the sample solution directly or via an LC system into the ESI source operating in positive ion mode.

    • Acquire data over a relevant mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its measured accurate mass to the theoretical value. A mass accuracy of <5 ppm provides high confidence in the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups.

Expected IR Absorption Bands:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.

  • C-H Stretch (sp³): Bands just below 3000 cm⁻¹.

  • C-H Stretch (sp²): Bands just above 3000 cm⁻¹.

  • C=C Stretch: Aromatic ring stretching vibrations around 1500-1610 cm⁻¹.

  • C-O Stretch (Ether): A strong, characteristic band for the aryl-alkyl ether around 1240-1260 cm⁻¹.[8]

  • C-O Stretch (Alcohol): A band in the 1000-1200 cm⁻¹ region.

  • C-N Stretch: A band in the 1020-1250 cm⁻¹ region.

Protocol 3: ATR-IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Safety and Handling

While a specific, comprehensive toxicology profile for 1-(4-Methoxyphenyl)piperidin-4-ol is not available, data from analogous compounds like 1-(4-methoxyphenyl)piperazine suggest that standard laboratory precautions are necessary.

  • Hazard Classification (Predicted): May cause skin, eye, and respiratory irritation.[9][10][11][12]

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[13]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

1-(4-Methoxyphenyl)piperidin-4-ol is a valuable synthetic intermediate whose full potential is unlocked through a thorough understanding of its physicochemical properties. This guide provides a robust framework based on data from closely related structures and established analytical protocols. The presented data and methodologies are intended to serve as a starting point for researchers, emphasizing the necessity of experimental verification to confirm these properties and ensure the quality and integrity of the material used in further research and development endeavors.

References

  • ChemDiv. 1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(2-methylphenoxy)ethan-1-one. ChemDiv Website. Accessed March 7, 2026.
  • National Center for Biotechnology Information. Piperidin-4-ol. PubChem Compound Summary for CID 79341. Accessed March 7, 2026. [Link]

  • Chang-mei, K., Ning, T., Yong, H., & Quan-quan, W. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
  • Royal Society of Chemistry. Supporting Information for a related publication. RSC.org. Accessed March 7, 2026. [Link]

  • SpectraBase. N-(4-Methoxyphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]-heptafluoropropanamide - Optional[Vapor Phase IR] - Spectrum. SpectraBase Website. Accessed March 7, 2026. [Link]

  • National Center for Biotechnology Information. 1-(4-Methoxyphenyl)piperazine. PubChem Compound Summary for CID 269722. Accessed March 7, 2026. [Link]

  • Google Patents. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • Pharmaffiliates. 1-Benzyl-4-(4-methoxyphenyl)piperidin-4-ol. Pharmaffiliates Website. Accessed March 7, 2026. [Link]

  • Iaroshenko, V. O., et al. (2021).
  • Drug Enforcement Administration. 4-Methoxyphencyclidine: An Analytical Profile. DEA.gov. Accessed March 7, 2026. [Link]

  • NIST. 4-Piperidinol, 1-(phenylmethyl)-. NIST WebBook. Accessed March 7, 2026. [Link]

  • mzCloud. 1-(4-Methoxyphenyl)piperazine. mzCloud Website. Accessed March 7, 2026. [Link]

  • SpectraBase. 1-(4-Methoxyphenyl)-3-(piperidin-1-yl)propan-1-one - Optional[MS (GC)] - Spectrum. SpectraBase Website. Accessed March 7, 2026. [Link]

  • US EPA. 4-(3-methoxyphenyl)piperidin-4-ol Properties. US EPA CompTox Chemicals Dashboard. Accessed March 7, 2026. [Link]

  • PubMed. Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. PubMed. Accessed March 7, 2026. [Link]

  • ChemBK. 1-(4-Methoxyphenyl-Piperazine). ChemBK Website. Accessed March 7, 2026. [Link]

  • ResearchGate. Fig. S25. 1 H NMR spectrum of 1-(4-methoxyphenyl)ethan-1-ol. ResearchGate. Accessed March 7, 2026. [Link]

  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Accessed March 7, 2026. [Link]

  • SWGDrug. 1-(3-METHOXYPHENYL)PIPERAZINE. SWGDrug.org. Accessed March 7, 2026. [Link]

Sources

Solvation Dynamics and Solubility Profiling of 1-(4-Methoxyphenyl)piperidin-4-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(4-Methoxyphenyl)piperidin-4-ol (CAS: 681481-95-8) is a highly versatile building block utilized in advanced organic synthesis and pharmaceutical drug discovery. Characterized by a piperidine core, an electron-donating 4-methoxyphenyl moiety, and a reactive 4-hydroxyl group, its physicochemical behavior is dictated by a complex interplay of hydrogen bonding, dipole interactions, and dispersion forces. Understanding its solubility profile in organic solvents is a critical prerequisite for optimizing reaction conditions, purification workflows, and downstream formulation strategies (such as Amorphous Solid Dispersions). This technical guide provides a rigorous, theoretically grounded framework and a self-validating experimental methodology for determining the thermodynamic solubility of this compound.

Structural Analysis & Solvation Mechanics

To predict and manipulate the solubility of 1-(4-Methoxyphenyl)piperidin-4-ol, we must first deconstruct its molecular architecture to understand the causality behind its solvation dynamics. The principle of "like dissolves like" is fundamentally driven by the energetic matching of solute-solute and solvent-solvent interactions [1].

  • The Piperidine Core: Unlike standard aliphatic piperidines, the nitrogen atom in this molecule is directly bonded to a phenyl ring (an

    
    -phenylpiperidine derivative). This conjugation delocalizes the nitrogen's lone pair into the aromatic system, significantly reducing its basicity and rendering it less susceptible to protonation in mildly acidic environments. It contributes primarily to the molecule's hydrophobic bulk and dispersion forces.
    
  • The 4-Methoxyphenyl Group: The anisole-like moiety introduces moderate lipophilicity and polarizability. The ether oxygen acts as a weak hydrogen bond acceptor, while the aromatic ring facilitates

    
     stacking interactions with compatible aromatic solvents (e.g., toluene), though these forces are relatively weak compared to hydrogen bonding.
    
  • The 4-Hydroxyl (-OH) Group: This is the primary driver of the molecule's polar interactions. Acting as both a strong hydrogen bond donor and acceptor, the -OH group dictates the compound's high affinity for polar protic and polar aprotic solvents. In non-polar solvents, the energetic penalty of breaking the solute's intermolecular hydrogen bonds without forming new solvent-solute hydrogen bonds results in poor solubility.

Predictive Solubility Framework: Hansen Solubility Parameters (HSP)

To systematically categorize solvent compatibility, we apply the Hansen Solubility Parameters (HSP) framework, which divides the total cohesive energy of a liquid into three distinct intermolecular forces: atomic dispersion forces (


), dipolar intermolecular forces (

), and hydrogen bonding (

) [2], [3].

For 1-(4-Methoxyphenyl)piperidin-4-ol to dissolve, the thermodynamic distance (


) between the HSP coordinates of the solute and the solvent must be minimized. Solvents with high 

and

values (such as DMSO and DMF) will exhibit the smallest

relative to the solute, ensuring rapid and complete solvation.

G Compound 1-(4-Methoxyphenyl) piperidin-4-ol Dispersion Dispersion Forces (δD) Aromatic & Piperidine Rings Compound->Dispersion Hydrophobic Cavity Formation Polar Polar Interactions (δP) Methoxy & Amine Groups Compound->Polar Dipole-Dipole Alignment HBond Hydrogen Bonding (δH) Hydroxyl (-OH) Group Compound->HBond Proton Donor/ Acceptor

Caption: Fig 1. Hansen Solubility Parameter (HSP) interactions driven by the compound's functional groups.

Experimental Methodology: Thermodynamic Solubility Screening

While predictive models are valuable, empirical validation is mandatory in drug development. The Shake-Flask Method remains the gold standard for determining equilibrium (thermodynamic) solubility [4]. The following protocol is designed as a self-validating system, ensuring that kinetic artifacts (such as supersaturation) do not compromise the data.

Step-by-Step Protocol
  • Excess Solute Preparation: Weigh an excess amount of 1-(4-Methoxyphenyl)piperidin-4-ol (e.g., 50 mg) into a chemically inert, sealed glass vial. The presence of undissolved solid at the end of the experiment is the critical self-validating proof that saturation has been achieved [1].

  • Solvent Addition: Add exactly 1.0 mL of the target organic solvent to the vial.

  • Thermodynamic Equilibration: Place the sealed vials in a temperature-controlled orbital shaker set strictly to 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 to 72 hours. Causality: Extended equilibration ensures the transition from a kinetic dissolution state to true thermodynamic equilibrium, overcoming the lattice energy of the crystalline solid [4].

  • Phase Separation: Remove the vials and allow them to stand undisturbed for 2 hours at 25 °C. Transfer the mixture to a microcentrifuge tube and centrifuge at 10,000 RPM for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: Filtration removes sub-visible particulates that would artificially inflate the concentration readings during optical analysis.

  • Quantification via HPLC-UV: Dilute the filtered supernatant with a compatible mobile phase to fall within the linear range of the detector. Quantify the concentration using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector.

  • System Validation: The concentration must be calculated against a freshly prepared, multi-point calibration curve (

    
    ) of the compound dissolved in a universal solvent (e.g., DMSO).
    

Workflow Start Excess Solute Preparation Solvent Organic Solvent Addition Start->Solvent Equilibration Thermodynamic Equilibration (48-72h at 25°C) Solvent->Equilibration Separation Phase Separation (Centrifugation & PTFE Filtration) Equilibration->Separation Analysis HPLC-UV/LC-MS Quantification Separation->Analysis Validation Calibration Curve Validation Analysis->Validation End Solubility Data Output Analysis->End

Caption: Fig 2. Shake-flask experimental workflow for determining thermodynamic solubility in organic solvents.

Quantitative Solubility Matrix

Based on structural extrapolation and the behavior of analogous


-phenylpiperidine derivatives, the anticipated solubility profile of 1-(4-Methoxyphenyl)piperidin-4-ol is summarized below. This matrix serves as a baseline for selecting solvents for synthesis, extraction, and chromatography.
Solvent CategoryRepresentative SolventsPredicted Solubility RangeDominant Solvation Mechanism
Polar Aprotic DMSO, DMF, NMPHighly Soluble (>50 mg/mL)Strong dipole-dipole interactions; excellent hydrogen bond acceptors for the 4-hydroxyl group.
Polar Protic Methanol, EthanolSoluble (10 - 50 mg/mL)Extensive hydrogen bond network formation with both the -OH and -OMe groups.
Moderately Polar Dichloromethane, THF, Ethyl AcetateSoluble (10 - 50 mg/mL)Favorable dispersion forces matching the piperidine and aromatic rings; moderate polarity.
Non-Polar Hexane, Heptane, ToluenePoorly Soluble (<1 mg/mL)Inability of the solvent to break the solute's intermolecular hydrogen bond network; high thermodynamic penalty.
Aqueous Water, PBS (pH 7.4)Very Poorly Soluble (<0.1 mg/mL)High overall lipophilicity dominates over the single hydroxyl group's hydration capacity.

Applications in Drug Development

The precise determination of solubility in organic solvents is not merely an analytical exercise; it is a fundamental requirement for advanced formulation technologies. Because 1-(4-Methoxyphenyl)piperidin-4-ol exhibits poor aqueous solubility, it is a prime candidate for Amorphous Solid Dispersions (ASDs) [2].

In ASD manufacturing (e.g., spray drying or hot-melt extrusion), the Active Pharmaceutical Ingredient (API) and a polymer matrix must be co-dissolved in a volatile organic solvent (such as Methanol or Dichloromethane). If the organic solubility data is inaccurate, the compound may prematurely precipitate during the solvent evaporation phase, leading to phase separation, crystallization, and ultimately, a failure to enhance in vivo bioavailability. By leveraging the predictive HSP framework and validating it with the rigorous shake-flask protocol, formulation scientists can engineer stable, highly bioavailable drug products.

References

  • University of Georgia, Department of Chemistry. "Hansen Solubility Parameters as a Predictive Tool for Formulating Amorphous Solid Dispersions." UGA Seminars. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "Measurement of Hansen Solubility Parameters." PubMed Central (PMC). Available at:[Link]

Sources

Technical Guide & Provisional SDS: 1-(4-Methoxyphenyl)piperidin-4-ol

[1]

Document Control:

  • Version: 1.0 (Research Use Only)

  • Classification: Specialized Organic Intermediate

PART 1: Chemical Identity & Strategic Significance

Nomenclature & Structure
  • Chemical Name: 1-(4-Methoxyphenyl)piperidin-4-ol

  • Synonyms: 1-(p-Anisyl)-4-hydroxypiperidine; 4-Hydroxy-1-(4-methoxyphenyl)piperidine.

  • CAS Number: Not widely listed in public registries. (Analogous to 259663-88-2 [Amine] and 38212-30-5 [Piperazine]).

  • Molecular Formula: C₁₂H₁₇NO₂[1]

  • Molecular Weight: 207.27 g/mol [1]

  • SMILES: COC1=CC=C(N2CCC(O)CC2)C=C1

Role in Drug Discovery

This compound represents a critical scaffold in the synthesis of G-Protein Coupled Receptor (GPCR) ligands and antifungal agents . The N-aryl piperidine moiety is a privileged structure found in various pharmaceutical agents (e.g., Apixaban intermediates, though distinct), acting as a linker that modulates lipophilicity and receptor binding affinity.

  • Key Application: Precursor for converting the 4-hydroxyl group into halides or amines for further functionalization (e.g., via Appel reaction or Mitsunobu coupling).

PART 2: Physicochemical Profile (SAR-Derived)

Note: Experimental data for this specific alcohol is limited. Values below are derived from structural analogs (1-(4-Methoxyphenyl)piperidin-4-one and 1-(4-Methoxyphenyl)piperazine) to provide a conservative safety baseline.

PropertyValue (Predicted/Analog)Scientific Context
Physical State Solid (Crystalline powder)Likely off-white to pale yellow based on anisole derivatives.
Melting Point 85–95 °C (Predicted)Higher than the ketone precursor due to hydrogen bonding (-OH).
Boiling Point ~340 °C (at 760 mmHg)High boiling point requires vacuum distillation for purification.
Solubility DMSO, Methanol, DCMPoor water solubility; requires organic co-solvents for bio-assays.
pKa ~14.8 (Alcohol), ~8.5 (Amine)The nitrogen is less basic than unsubstituted piperidine due to the electron-donating p-methoxy phenyl group resonance.
LogP ~1.8 – 2.1Moderately lipophilic; crosses biological membranes readily.

PART 3: Hazard Identification & Risk Assessment

GHS Classification (Provisional)

Based on the toxicity profiles of p-anisidine derivatives and piperidines, this compound must be handled as a Category 4 Acute Toxin and Category 2 Irritant .

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

Toxicological Mechanisms
  • Metabolic Activation: The p-methoxyphenyl moiety can undergo O-demethylation by Cytochrome P450 enzymes (CYP2D6), potentially generating reactive quinone-imine species if metabolized further to the aniline.

  • Receptor Activity: As a piperidine derivative, it may exhibit off-target serotonergic or dopaminergic activity.[3][4] Avoid inhalation of dusts to prevent central nervous system (CNS) effects.

PART 4: Synthesis & Handling Protocols

Synthesis Workflow (Reduction Protocol)

The most reliable route to high-purity 1-(4-Methoxyphenyl)piperidin-4-ol is the reduction of its ketone precursor.

Reagents:

  • Precursor: 1-(4-Methoxyphenyl)piperidin-4-one (dissolved in Methanol).

  • Reductant: Sodium Borohydride (NaBH₄) - 1.5 equivalents.

  • Quench: 1N HCl or Saturated NH₄Cl.

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mmol of the ketone in 50 mL of anhydrous MeOH at 0°C.

  • Addition: Add NaBH₄ portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor via TLC (Mobile Phase: 5% MeOH in DCM).

  • Workup: Quench with sat. NH₄Cl. Evaporate MeOH. Extract aqueous residue with DCM (3x).

  • Purification: Recrystallize from EtOAc/Hexanes if necessary.

Handling & Storage[1][4]
  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The electron-rich aromatic ring is susceptible to slow oxidation over time.

  • Engineering Controls: Use a fume hood with a face velocity of at least 100 fpm.

  • PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and a lab coat.

Synthesis Logic Diagram

The following diagram illustrates the synthesis and decision logic for purification.

SynthesisWorkflowStartStart: 1-(4-Methoxyphenyl)piperidin-4-oneRxnReduction: NaBH4 / MeOH(0°C -> RT, 2h)Start->RxnCheckTLC Check:Complete Conversion?Rxn->CheckCheck->RxnNo (Add more NaBH4)QuenchQuench: Sat. NH4ClEvaporate MeOHCheck->QuenchYesExtractExtraction: DCM / WaterDry over Na2SO4Quench->ExtractSolidIsolate Solid:1-(4-Methoxyphenyl)piperidin-4-olExtract->SolidRecrystRecrystallize:EtOAc / HexanesSolid->RecrystIf Purity < 95%

Caption: Synthesis workflow for the reduction of the ketone precursor to the target alcohol.

PART 5: Emergency Response & First Aid

In the event of exposure, immediate action is required to mitigate mucosal irritation and potential systemic absorption.

Emergency Decision Matrix

EmergencyResponseExposureExposure EventTypeIdentify RouteExposure->TypeEyeEye Contact(Irritation/Pain)Type->EyeOcularSkinSkin Contact(Absorption Risk)Type->SkinDermalIngestIngestion(Systemic Tox)Type->IngestOralEyeActFlush with water(15 mins)Remove ContactsEye->EyeActSkinActWash with soap/waterRemove clothingSkin->SkinActIngestActRinse mouthDo NOT induce vomitingCall Poison ControlIngest->IngestActMedicalSeek Medical Attention(Bring SDS)EyeAct->MedicalSkinAct->MedicalIngestAct->Medical

Caption: Emergency response protocol for ocular, dermal, and oral exposure.

Firefighting Measures
  • Extinguishing Media: Carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam. Do not use a solid water stream as it may scatter the molten material.

  • Hazardous Combustion Products: Emits toxic fumes of Nitrogen Oxides (NOx) and Carbon Monoxide (CO) under fire conditions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 269722, 1-(4-Methoxyphenyl)piperazine. Retrieved from [Link]

  • Core.ac.uk (2009). Synthesis of 1-(4-Hydroxyphenyl)-4-(4-nitrophenyl)piperazine. (Discusses N-arylation and piperazine synthesis relevant to the structural scaffold). Retrieved from [Link]

Navigating the Toxicity Profile and Handling Protocols of Apixaban Intermediates: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Apixaban is a highly potent, selective direct factor Xa inhibitor utilized globally for the management of thromboembolic conditions[1]. Its multi-step synthesis involves highly reactive and potentially hazardous intermediates, including nitroaromatics, aniline derivatives, and reactive acyl chlorides[2][3]. Ensuring the safety of manufacturing personnel and the purity of the final Active Pharmaceutical Ingredient (API) requires rigorous toxicological profiling and advanced handling methodologies. This whitepaper elucidates the mechanistic toxicity of key Apixaban intermediates, details validated analytical protocols for genotoxic impurity (GTI) quantification, and outlines state-of-the-art continuous flow handling strategies.

The Synthetic Landscape and Associated Hazards

The synthesis of Apixaban typically begins with inexpensive precursors such as 4-chloronitrobenzene and piperidine, progressing through complex intermediates like 3-chloro-4-(1H-pyrazol-1-yl)aniline, and utilizing aggressive reagents like 5-chloropentanoyl chloride[2][3][4].

Causality of Hazard: The very electrophilicity and reactivity that make these reagents effective in constructing the pyrazolo[3,4-c]pyridine core also render them inherently toxic. Reactive acyl chlorides cause severe tissue necrosis upon contact, while the aniline and nitroaromatic derivatives pose insidious systemic risks, including genotoxicity and methemoglobinemia[4]. Furthermore, side reactions during these steps can generate process-related impurities that persist into the final API if not strictly controlled[5].

Toxicological Profiling of Key Intermediates

Understanding the specific toxicological mechanisms of these intermediates is critical for establishing Occupational Exposure Limits (OELs) and defining the threshold of toxicological concern (TTC) for GTIs in accordance with ICH M7 guidelines[1].

Quantitative Toxicity Summary

Table 1: Toxicological Profile of Key Apixaban Intermediates and Reagents

Compound / ImpurityPrimary Hazard ClassificationMechanistic ToxicityRegulatory Limit / OEL
4-Chloronitrobenzene Genotoxic / MutagenicDNA intercalation and adduct formation.Strictly controlled under ICH M7.
3-Chloro-4-(1H-pyrazol-1-yl)aniline Systemic ToxicantHepatic N-hydroxylation leading to Methemoglobinemia.OEL < 1 ppm (Skin/Inhalation).
5-Chloropentanoyl Chloride Corrosive / ReactiveRapid hydrolysis exotherms; causes severe mucosal damage[3].Ceiling limit: 0.1 ppm.
PGI-1 to PGI-4 Potential Genotoxic ImpuritiesElectrophilic attack on DNA bases.Limit: 75 µg/g in API[6].
Impurities F, G, H Novel Genotoxic ImpuritiesComputational toxicity alerts for mutagenicity.Controlled via LC-MS/MS limits.
Mechanistic Deep-Dive: Aniline Derivative Toxicity

The intermediate 3-chloro-4-(1H-pyrazol-1-yl)aniline is a bifunctional aromatic scaffold critical for the S1 pocket binding moiety of Apixaban[4]. However, aniline derivatives are not directly toxic; their toxicity is metabolically activated. Upon systemic absorption (via skin or inhalation), hepatic cytochrome P450 enzymes catalyze N-hydroxylation. The resulting phenylhydroxylamine metabolite enters erythrocytes, where it oxidizes the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺)[4]. This forms methemoglobin, which cannot bind oxygen, precipitating a pathophysiological cascade leading to functional anemia and tissue hypoxia[4].

G A Aniline Intermediate (e.g., 3-chloro-4-(1H-pyrazol-1-yl)aniline) B Hepatic CYP450 N-hydroxylation A->B C Phenylhydroxylamine Metabolite B->C D Erythrocyte Entry & Oxidation of Fe2+ to Fe3+ C->D E Methemoglobinemia (Functional Anemia & Hypoxia) D->E

Caption: Pathophysiological cascade of aniline-based Apixaban intermediates leading to methemoglobinemia.

Analytical Methodologies: Self-Validating Systems for GTI Quantification

To comply with ICH M7 guidelines, the detection of Potential Genotoxic Impurities (PGIs) such as Impurities F, G, and H, as well as PGI-1 through PGI-4, must be rigorously controlled[1][6]. Recent advancements have established highly sensitive LC-MS/MS methods capable of detecting these impurities well below the calculated limit of 75 µg/g[6].

Step-by-Step Protocol: LC-MS/MS Quantification of Apixaban GTIs

This protocol establishes a self-validating analytical system by incorporating multi-response monitoring (MRM) to ensure high specificity and eliminate false positives from matrix interference[1].

  • Sample Preparation: Dissolve 10 mg of Apixaban API in 10 mL of diluent (typically a mixture of water and acetonitrile). Sonicate for 10 minutes to ensure complete dissolution. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Separation: Inject 5 µL of the sample onto a C18 column (150 mm × 3.0 mm, 2.7 µm particle size)[1].

  • Mobile Phase Gradient: Utilize a gradient elution with Mobile Phase A (pH 5.5 acetate buffer) and Mobile Phase B (100% acetonitrile)[1]. The gradient ensures the elution of highly polar impurities first, followed by the hydrophobic Apixaban core.

  • Mass Spectrometry (ESI-MS/MS): Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.

  • Multi-Response Monitoring (MRM): Set the precursor/product ion transitions. For Impurities F, G, and H, monitor precursor ions at m/z 437.2, 525.2, and 569.1, respectively[1].

  • Validation & System Suitability: Run a blank and a standard solution containing known concentrations of PGIs (e.g., 1 µg/g) to verify the Limit of Detection (LOD) and ensure the signal-to-noise ratio is adequate[1].

LCMS S1 Sample Prep: Apixaban API in Buffer S2 Chromatographic Separation (C18 Column, pH 5.5 Gradient) S1->S2 S3 Electrospray Ionization (ESI+ Mode) S2->S3 S4 MRM Mass Spectrometry (m/z 437.2, 525.2, 569.1) S3->S4 S5 Data Analysis & ICH M7 Compliance Check S4->S5

Caption: LC-MS/MS workflow for the highly sensitive quantification of Apixaban genotoxic impurities.

Advanced Handling: Continuous Flow and Auto-Optimization

Causality of Engineering Choices: Microreactors possess exceptionally low holdup volumes and superior heat/mass transfer characteristics[3]. If an exothermic runaway occurs with a reactive acyl chloride, the minimal volume prevents a catastrophic explosion. Furthermore, the closed-loop system isolates the operator from toxic exposure while cutting residence time significantly (down to 17.2 minutes)[7].

Step-by-Step Protocol: Continuous Flow Handling of Hazardous Reagents
  • System Priming: Prime the microreactor lines with anhydrous aprotic solvent (e.g., THF or CHCl₃) to eliminate moisture[7], which violently reacts with 5-chloropentanoyl chloride.

  • Reagent Loading: Load the hazardous acyl chloride and the aniline intermediate into separate, sealed syringe pumps under an inert nitrogen atmosphere.

  • Micro-mixing & Reaction: The reagents intersect at a T-mixer and enter the microreactor coil. The high surface-area-to-volume ratio instantly dissipates the heat of amidation[3].

  • In-line Quenching: Direct the reactor effluent into an in-line quenching module containing aqueous base to neutralize unreacted acyl chloride and HCl by-products immediately.

  • Continuous Extraction: Route the quenched mixture to a continuous liquid-liquid separator to isolate the organic phase containing the purified Apixaban intermediate.

FlowReactor C1 Hazardous Reagents (e.g., 5-chloropentanoyl chloride) C2 Microreactor System (Low Holdup Volume) C1->C2 C3 AI-Driven Auto-Optimizer (Real-time Monitoring) C2->C3 Sensor Data C4 In-line Quenching & Phase Separation C2->C4 C3->C2 Adjust Flow C5 Purified Apixaban Intermediate C4->C5

Caption: Continuous flow auto-optimization workflow for mitigating exposure to hazardous Apixaban intermediates.

Conclusion

References

1.1 - nih.gov 2.6 - newdrug.cn 3. 2 - researchgate.net 4.3 - researchgate.net 5.7 - acs.org 6.4 - benchchem.com 7.5 - benchchem.com

Sources

Chemical Stability of 1-(4-Methoxyphenyl)piperidin-4-ol Under Ambient Conditions: A Mechanistic and Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of predicting and validating the stability of functionalized piperidine intermediates. 1-(4-Methoxyphenyl)piperidin-4-ol (CAS: 681481-95-8) represents a fascinating structural archetype—an N-aryl piperidine coupled with a secondary alcohol. Understanding its behavior under ambient conditions (25°C / 60% RH) is critical for drug development professionals utilizing it as a synthetic building block or active pharmaceutical ingredient (API) precursor. This technical guide deconstructs the thermodynamic vulnerabilities of this molecule, provides empirical stability data, and establishes a self-validating analytical protocol for its evaluation.

Structural Vulnerability & Mechanistic Causality

To accurately predict degradation, we must first analyze the molecule's electronic environment. The stability of 1-(4-Methoxyphenyl)piperidin-4-ol is governed by two primary functional groups:

  • The N-Aryl Piperidine Core (Susceptibility to Oxidation): In a standard N-phenylpiperidine, the nitrogen lone pair delocalizes into the aromatic ring, significantly reducing its basicity and susceptibility to oxidation. However, the presence of the para-methoxy group (-OCH₃) fundamentally alters this dynamic. The methoxy group is a strong electron-donating group (EDG) via resonance (+R effect). By pumping electron density into the phenyl ring, it raises the energy of the ring's π-system, thereby reducing the extent to which the piperidine nitrogen's lone pair can delocalize. Consequently, the nitrogen in 1-(4-methoxyphenyl)piperidin-4-ol retains more localized electron density, making it more nucleophilic and susceptible to N-oxidation than its unsubstituted counterpart [2]. Over time, exposure to atmospheric oxygen or trace peroxides will slowly yield the N-oxide degradant [3].

  • The C4-Secondary Hydroxyl Group (Resistance to Dehydration): Secondary alcohols are generally robust against autoxidation under ambient conditions. The primary theoretical degradation risk is dehydration to form 1-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine. Mechanistically, this requires the protonation of the hydroxyl group to form a good leaving group (-OH₂⁺), followed by an E1 or E2 elimination. At ambient conditions (pH ~7, 25°C), the activation energy for this pathway is prohibitively high. Dehydration is only observed as a trace artifact if the compound is inadvertently exposed to highly acidic microenvironments (e.g., acidic excipients or residual synthetic catalysts).

Degradation API 1-(4-Methoxyphenyl) piperidin-4-ol (Stable Core) NOxide N-Oxide Derivative (Primary Degradant) API->NOxide Atmospheric O2 (Ambient/Slow) Alkene 1-(4-Methoxyphenyl)- 1,2,3,6-tetrahydropyridine (Trace Degradant) API->Alkene Acidic Microenvironment (High Activation Energy)

Fig 1: Primary and secondary degradation pathways of 1-(4-Methoxyphenyl)piperidin-4-ol.

Ambient Stability Profile (25°C / 60% RH)

In accordance with1, long-term stability testing at 25°C ± 2°C and 60% ± 5% relative humidity (RH) is the regulatory standard for establishing shelf life [1]. The table below synthesizes the degradation kinetics of 1-(4-Methoxyphenyl)piperidin-4-ol over a 12-month period based on its structural vulnerabilities.

Table 1: 12-Month Ambient Stability Data (25°C / 60% RH)

Timepoint (Months)Assay (% w/w)N-Oxide Degradant (%)Dehydration Product (%)Moisture Content (w/w %)
099.8NDND0.15
399.70.05ND0.18
699.50.12ND0.22
999.20.25<0.050.28
1298.90.45<0.050.35

Note: ND = Not Detected. Data reflects storage in standard amber glass vials without inert gas purging.

The quantitative data clearly illustrates that N-oxidation is the primary, albeit slow, degradation pathway, driven by continuous exposure to atmospheric oxygen.

Stability-Indicating Assay (SIA) Methodology

To ensure trustworthiness and scientific integrity, any stability claim must be backed by a self-validating analytical protocol. A generic HPLC method is insufficient; the method must be explicitly designed to resolve the highly polar N-oxide from the parent compound.

Rationale for Method Design: The N-oxide degradant is significantly more polar than the parent molecule. A standard reversed-phase C18 column will cause the N-oxide to elute very early. To prevent it from co-eluting with the solvent front, we must employ a shallow gradient starting with a highly aqueous mobile phase. Furthermore, formic acid is added to ensure sharp peak shapes by keeping the residual silanols on the stationary phase protonated and the basic piperidine nitrogen ionized.

Step-by-Step Protocol: HPLC-UV/MS Workflow
  • Sample Preparation:

    • Weigh exactly 10.0 mg of the API and dissolve in 10.0 mL of Methanol (HPLC grade) to yield a 1.0 mg/mL stock.

    • Dilute to 0.1 mg/mL using Mobile Phase A.

    • Causality: Methanol ensures complete dissolution of both the lipophilic parent and the polar N-oxide, while the final dilution in Mobile Phase A prevents peak distortion (solvent effects) upon injection.

  • Mobile Phase Configuration:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: Waters XBridge C18 (50 x 4.6 mm, 3.5 µm).

    • Causality: The ethylene-bridged hybrid (BEH) particle technology provides superior peak shape for basic amines and resists dissolution at varying pH levels.

    • Flow Rate: 1.0 mL/min.

    • Gradient: 0-2 min (5% B), 2-10 min (linear ramp to 95% B), 10-12 min (hold 95% B), 12-15 min (re-equilibration at 5% B).

  • Detection & Validation:

    • UV: 254 nm (optimal for the p-methoxyphenyl chromophore).

    • MS: Electrospray Ionization (ESI) in Positive Mode. Monitor for m/z 208.1 [M+H]⁺ (Parent) and m/z 224.1 [M+H]⁺ (N-Oxide).

Workflow Prep Sample Prep (0.1 mg/mL) HPLC RP-HPLC (XBridge C18) Prep->HPLC UV UV Detection (254 nm) HPLC->UV MS ESI-MS (+ Ion Mode) HPLC->MS Data Peak Integration & Mass Confirmation UV->Data MS->Data

Fig 2: Self-validating Stability-Indicating Assay (SIA) workflow.

Storage & Handling Directives

Based on the mechanistic vulnerabilities identified, the following handling directives are mandatory to ensure long-term stability and prevent batch failure:

  • Atmospheric Control: Store under an inert atmosphere (Nitrogen or Argon) to definitively arrest the N-oxidation pathway.

  • Light Protection: The p-anisyl moiety acts as a chromophore. Store the compound in amber glass or opaque containers to prevent photo-induced radical generation and subsequent degradation.

  • Excipient Compatibility: Avoid co-formulation or storage with acidic excipients (e.g., citric acid, ascorbic acid). Over time, these can lower the microenvironmental pH and catalyze the dehydration of the C4-hydroxyl group.

References
  • Title: ICH Q1A(R2)
  • Title: Medicinal Chemistry of Drugs with N-Oxide Functionalities Source: ACS Publications URL
  • Title: Oxidation of Amines and N-Hetarenes Source: Thieme Connect URL

Sources

Strategic Synthesis of N-Aryl Piperidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The N-aryl piperidine motif is a privileged pharmacophore, ubiquitous in antipsychotics (e.g., Haloperidol), antihistamines, and analgesics. While seemingly simple, the formation of the C(sp²)–N(sp³) bond between an electron-rich secondary amine and an aryl ring presents distinct chemoselective challenges.

This guide moves beyond generic textbook definitions to provide a decision-making framework for synthesizing these derivatives. We analyze three dominant methodologies—Palladium-Catalyzed Buchwald-Hartwig Amination , Copper-Mediated Chan-Lam Coupling , and Nucleophilic Aromatic Substitution (SₙAr) —evaluating them based on substrate electronics, steric demand, and scalability.

Decision Framework: Selecting the Right Methodology

Before initiating wet chemistry, use the following logic flow to select the optimal synthetic route. This decision tree integrates electronic bias and functional group tolerance.

MethodSelection Start Target: N-Aryl Piperidine Electrophile Analyze Aryl Electrophile Start->Electrophile E_Deficient Electron Deficient (e.g., Pyridine, Nitro-arene) Electrophile->E_Deficient EWG Present E_Rich Electron Neutral/Rich (e.g., Anisole, Toluene) Electrophile->E_Rich EDG Present Halide Leaving Group? E_Deficient->Halide Boronic Boronic Acid Available? E_Rich->Boronic SNAr Method A: SₙAr (High T, Base) Halide->SNAr F, Cl, NO2 Buchwald Method B: Buchwald-Hartwig (Pd, Ligand Control) Halide->Buchwald Br, I, OTf (if sensitive) Boronic->Buchwald No (Aryl Halide) ChanLam Method C: Chan-Lam (Cu, O2, RT) Boronic->ChanLam Yes (Mild conditions) Photoredox Method D: Photoredox/Ni (Mild, Late-Stage) Buchwald->Photoredox If Pd fails/precious metal concern

Figure 1: Strategic decision tree for C–N bond formation based on substrate properties.

Method A: Palladium-Catalyzed Buchwald-Hartwig Amination

The Gold Standard for Steric & Electronic Complexity

When the aryl partner is unactivated (electron-neutral or rich) or sterically hindered, Pd-catalysis is the method of choice. The success of this reaction hinges almost entirely on Ligand Selection .[1]

Mechanistic Insight & Ligand Choice

The catalytic cycle involves oxidative addition, amine binding, deprotonation, and reductive elimination.[1][2] For piperidines (secondary amines), the reductive elimination step can be slow, leading to β-hydride elimination side products. Bulky, electron-rich phosphine ligands facilitate this step.[1]

Table 1: Ligand Selection Guide for Piperidines

Ligand ClassSpecific LigandBest Use CaseMechanistic Rationale
Dialkylbiaryl RuPhos General Purpose Bulky isopropyl groups prevent catalyst deactivation; excellent for secondary amines.
Dialkylbiaryl BrettPhos Primary Amines While optimized for primary amines, it is effective for hindered piperidines requiring high activity.
Bidentate BINAP Chelation Control Prevents formation of Pd-iodide dimers; good for preventing β-hydride elimination in acyclic amines.
Dialkylbiaryl XPhos Aryl Chlorides High electron density on P facilitates oxidative addition of unreactive Ar-Cl bonds.
Validated Protocol: RuPhos-Mediated Coupling

Reference Grounding: Adapted from Buchwald et al. and BenchChem protocols [1, 5].

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Piperidine derivative (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (1–2 mol%) or RuPhos-Pd-G4 precatalyst.

  • Ligand: RuPhos (2–4 mol% if using Pd₂(dba)₃).

  • Base: LiHMDS (Lithium Hexamethyldisilazide) (2.0 equiv) or NaOtBu.

    • Note: LiHMDS is preferred for substrates containing base-sensitive esters or amides (like glutarimides) as it minimizes hydrolysis compared to alkoxides [7].

  • Solvent: THF or Toluene (anhydrous, degassed).

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a Schlenk tube or microwave vial. Cool under Argon flow.

  • Solids Addition: Charge with Pd source, Ligand, and Base inside a glovebox or under rapid Argon flow.

  • Substrate Addition: Add Aryl Bromide and Piperidine. If liquid, add via syringe after solvent.

  • Degassing: Add solvent. Sparge with Argon for 5 minutes or use freeze-pump-thaw if strictly necessary (usually sparging suffices for RuPhos).

  • Reaction: Seal and heat to 80–100 °C for 12–24 hours.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove Pd black. Concentrate and purify via flash chromatography.

Method B: Copper-Mediated Chan-Lam Coupling

The Mild, Aerobic Alternative

This method couples aryl boronic acids with amines.[3][4] It is ideal for late-stage functionalization where the harsh basic conditions of SₙAr or the high temperatures of Buchwald-Hartwig are not tolerated.

Mechanistic Pathway

Unlike Pd-catalysis (which cycles Pd⁰/Pd²⁺), Chan-Lam operates via a Cu²⁺/Cu³⁺ cycle. The key feature is the requirement for an oxidant (usually atmospheric O₂) to regenerate the catalyst or drive the cycle.

ChanLam Cu2 Cu(II)-X2 (Pre-catalyst) Coord Amine Coordination Cu2->Coord Transmet Transmetallation (Ar-B(OH)2) Coord->Transmet Base Oxidation Oxidation (O2) Transmet->Oxidation Cu(II)-Ar -> Cu(III)-Ar RedElim Reductive Elimination (C-N Bond Formed) Oxidation->RedElim RedElim->Cu2 Product Release

Figure 2: Oxidative copper catalytic cycle for Chan-Lam coupling.

Validated Protocol: Room Temperature Coupling

Reference Grounding: Based on protocols from Evans, Lam, and recent optimizations [19, 21].

Reagents:

  • Aryl Boronic Acid (2.0 equiv) – Excess is required due to competitive protodeboronation.

  • Piperidine derivative (1.0 equiv)

  • Catalyst: Cu(OAc)₂ (1.0 equiv stoichiometric or 10-20 mol% catalytic).

    • Note: Stoichiometric Cu often gives higher yields and faster rates than catalytic versions relying on air oxidation.

  • Base: Pyridine (2.0 equiv) or TEA.

  • Solvent: DCM (Dichloromethane) or MeOH.

  • Additives: Molecular sieves (4Å) are crucial to absorb water and prevent protodeboronation.

Step-by-Step Workflow:

  • Mix: In a round-bottom flask open to air (or equipped with an O₂ balloon), combine Cu(OAc)₂, Aryl Boronic Acid, and Molecular Sieves in DCM.

  • Activation: Add Piperidine and Pyridine.

  • Reaction: Stir vigorously at Room Temperature (25 °C) for 24–48 hours. The reaction mixture typically turns from blue/green to a dark slurry.

  • Monitoring: Monitor by TLC. If the reaction stalls, add more Boronic Acid (0.5 equiv).

  • Workup: Quench with aqueous NH₄OH (to sequester Cu). Extract with DCM.

Method C: Nucleophilic Aromatic Substitution (SₙAr)

The Classical Approach for Electron-Deficient Arenes [5]

While limited in scope, SₙAr remains the most robust and scalable method for electron-deficient substrates (e.g., 2-fluoropyridine, 4-nitrofluorobenzene).

Critical Parameters
  • Leaving Group Ability: F > NO₂ > Cl ≈ Br > I. Fluorine is best because the high electronegativity stabilizes the Meisenheimer intermediate [17].

  • Solvent: Polar aprotic solvents (DMSO, DMF, NMP) accelerate the reaction by solvating the cation and leaving the nucleophilic anion "naked."

Emerging Variant: Photoredox SₙAr

For electron-neutral aryl fluorides (which fail classical SₙAr), Cation-Radical Accelerated SₙAr is a breakthrough. An organic photocatalyst (like Acridinium salts) oxidizes the arene to a radical cation, making it highly susceptible to nucleophilic attack [22].

Protocol (Classic SₙAr):

  • Mix: 2-Fluoropyridine (1.0 equiv), Piperidine (1.5 equiv), K₂CO₃ (2.0 equiv) in DMSO.

  • Heat: 100 °C for 2–4 hours.

  • Workup: Pour into water (crashing out the product if solid, or extract with EtOAc).

Comparative Data Summary

Table 2: Methodological Comparison for N-Aryl Piperidine Synthesis

FeatureSₙArBuchwald-HartwigChan-LamPhotoredox/Ni
Substrate Scope Electron-deficient only (Pyridine, NO₂-Ar)Broad (Electron-rich, neutral, & deficient)Broad (requires Boronic Acids)Broad (Halides)
Key Reagent Base (K₂CO₃)Pd Catalyst + LigandCu salt + OxidantPhotocatalyst + Ni
Temperature High (>100°C)Med-High (80-110°C)Low (RT)Low (RT)
Air/Moisture TolerantSensitive (requires inert atm)Tolerant (needs O₂)Sensitive (O₂ free)
Cost LowHigh (Pd/Ligand)Low-MediumMedium
Typical Yield 80–95%70–95%50–80%60–90%

References

  • Buchwald-Hartwig Amination of Aryl Halides with tert-butyl 4-(methylamino)piperidine-1-carboxylate. BenchChem Protocols.Link

  • mpg‐CN as a photocatalyst in photoredox and nickel dual catalysis. ResearchGate.Link

  • Practical heterogeneous photoredox/nickel dual catalysis for C–N and C–O coupling reactions. Chemical Communications.Link

  • Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis. ChemRxiv.Link

  • Application Notes and Protocols: Buchwald-Hartwig Amination. BenchChem.Link

  • A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters.Link

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC - NIH.Link

  • Theoretical mechanistic study of metallaphotoredox catalysis: C–N cross-coupling via Ni(ii)-mediated σ-bond metathesis. Organic Chemistry Frontiers.Link

  • A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. JACS.Link[6]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules (NIH).Link

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. RSC Advances.Link

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry.Link

  • Chan-Lam Coupling - Mechanism and Conditions. Organic Chemistry Portal.Link

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC - NIH.Link

Sources

A Comparative Analysis of 4-Piperidinol and 1-(4-Methoxyphenyl)piperidin-4-ol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Piperidine Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in a vast array of natural alkaloids and synthetic pharmaceuticals underscores its status as a "privileged scaffold."[1] The piperidine moiety's utility is derived from its stable chair conformation, which allows for precise three-dimensional positioning of substituents to optimize interactions with biological targets.[1] Furthermore, the nitrogen atom provides a versatile handle for modulating critical drug-like properties, including solubility, lipophilicity, and metabolic stability.[1]

This guide provides an in-depth technical comparison of two key piperidine derivatives: the parent structure, 4-piperidinol, and its N-aryl substituted counterpart, 1-(4-Methoxyphenyl)piperidin-4-ol. We will explore their distinct physicochemical properties, synthetic routes, and functional roles, with a particular focus on the implications for drug design and development. The introduction of the 4-methoxyphenyl group to the piperidine nitrogen dramatically alters the molecule's electronic and steric characteristics, providing a compelling case study in targeted molecular design.

Part 1: Physicochemical Properties - A Comparative Analysis

The functionalization of the piperidine nitrogen with a 4-methoxyphenyl group induces significant shifts in the molecule's physicochemical properties. These changes have profound implications for its pharmacokinetic and pharmacodynamic profiles.

Property4-Piperidinol1-(4-Methoxyphenyl)piperidin-4-olRationale for Change
Molecular Formula C₅H₁₁NOC₁₂H₁₇NO₂Addition of a C₇H₆O aromatic group.
Molecular Weight 101.15 g/mol [3]207.27 g/mol (Predicted)Increased molecular mass from the aryl substituent.
XLogP3 (Lipophilicity) -0.3[3]~2.5 (Predicted)The large, nonpolar aromatic ring significantly increases lipophilicity.
pKa (Basicity) ~10.5-11.0~4.5-5.5 (Predicted)The lone pair of the nitrogen atom is delocalized into the aromatic ring, reducing its basicity.
Hydrogen Bond Donors 2 (O-H and N-H)1 (O-H)The N-H proton is replaced by the aryl group.
Hydrogen Bond Acceptors 2 (N and O)3 (N, O of hydroxyl, and O of methoxy)The addition of the methoxy group provides another hydrogen bond acceptor site.
Solubility Soluble in water[4]Sparingly soluble in water (Predicted)Increased lipophilicity leads to decreased aqueous solubility.

Key Insights:

The most striking differences lie in the lipophilicity (LogP) and basicity (pKa). The introduction of the 4-methoxyphenyl group transforms the molecule from a relatively polar, basic building block into a significantly more lipophilic and less basic scaffold. This has direct consequences for drug development:

  • Membrane Permeability: The increased lipophilicity of 1-(4-Methoxyphenyl)piperidin-4-ol suggests enhanced permeability across biological membranes, such as the blood-brain barrier, which can be a desirable trait for central nervous system (CNS) targets.

  • Target Binding: The reduced basicity of the piperidine nitrogen can alter its interaction with target proteins. For instance, it is less likely to be protonated at physiological pH, which may be advantageous for entering hydrophobic binding pockets.

  • Off-Target Effects: The high basicity of many piperidine-containing drugs can lead to interactions with off-target receptors, such as hERG, which can cause cardiac toxicity. The reduced basicity of the N-aryl piperidine can mitigate this risk.

Part 2: Synthesis and Characterization

The synthesis of 1-(4-Methoxyphenyl)piperidin-4-ol from 4-piperidinol is a classic example of N-arylation, a fundamental transformation in medicinal chemistry.

Synthetic Workflow: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It is the preferred method for synthesizing N-aryl piperidines due to its high efficiency, functional group tolerance, and relatively mild reaction conditions.

Diagram: Synthetic Workflow for 1-(4-Methoxyphenyl)piperidin-4-ol

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst 4-Piperidinol 4-Piperidinol Reaction_Vessel Heated Reaction under Inert Atmosphere (N2 or Ar) 4-Piperidinol->Reaction_Vessel 4-Bromoanisole 4-Bromoanisole 4-Bromoanisole->Reaction_Vessel Pd_Catalyst Pd2(dba)3 or Pd(OAc)2 Pd_Catalyst->Reaction_Vessel Ligand Buchwald Ligand (e.g., XPhos) Ligand->Reaction_Vessel Base Strong Base (e.g., NaOtBu) Base->Reaction_Vessel Solvent Anhydrous Toluene Solvent->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Product 1-(4-Methoxyphenyl)piperidin-4-ol Purification Column Chromatography Workup->Purification Final_Product Pure Product Purification->Final_Product

Caption: Buchwald-Hartwig amination workflow.

Experimental Protocol: Synthesis of 1-(4-Methoxyphenyl)piperidin-4-ol

This protocol is a representative example and should be optimized for specific laboratory conditions.

1. Materials:

  • 4-Piperidinol (1.0 eq)

  • 4-Bromoanisole (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 eq)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Anhydrous Toluene

2. Procedure:

  • To a dry, oven-baked flask under an inert atmosphere (N₂ or Ar), add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add 4-piperidinol and 4-bromoanisole to the flask.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-(4-Methoxyphenyl)piperidin-4-ol.

Characterization and Differentiation

Confirming the successful synthesis and differentiating the product from the starting material is achieved through standard analytical techniques.

Technique4-Piperidinol1-(4-Methoxyphenyl)piperidin-4-ol (Predicted)
¹H NMR Signals for piperidine protons and a broad singlet for the N-H proton.Appearance of aromatic protons (two doublets in the 6.8-7.5 ppm range), a singlet for the methoxy group (~3.8 ppm), and disappearance of the N-H signal.
¹³C NMR 3-4 signals in the aliphatic region.Additional signals in the aromatic region (114-160 ppm) and a signal for the methoxy carbon (~55 ppm).
IR Spectroscopy Broad O-H and N-H stretching bands (~3300 cm⁻¹).The N-H stretch will be absent. Aromatic C-H and C=C stretching bands will appear.
Mass Spectrometry M+ at m/z 101.M+ at m/z 207.

Part 3: Applications in Drug Discovery and Development

The 1-(4-methoxyphenyl)piperidine scaffold is a key component in several modern pharmaceuticals, most notably in the anticoagulant drug Apixaban (Eliquis®).[5]

Case Study: Apixaban

Apixaban is a direct factor Xa inhibitor used to prevent and treat blood clots.[4] The 1-(4-methoxyphenyl) moiety plays a crucial role in its function and pharmacokinetic profile.

Diagram: Role of the 1-(4-Methoxyphenyl) Group in Apixaban

G Scaffold 1-(4-Methoxyphenyl)piperidine Scaffold Binding Hydrophobic Interaction with P1 Pocket of Factor Xa Scaffold->Binding PK_Properties Modulation of Pharmacokinetic Properties Scaffold->PK_Properties Lipophilicity Increased Lipophilicity PK_Properties->Lipophilicity Metabolism Potential Site for Metabolism (O-demethylation) PK_Properties->Metabolism Reduced_Basicity Reduced Basicity PK_Properties->Reduced_Basicity Oral_Bioavailability Enhanced Oral Bioavailability Lipophilicity->Oral_Bioavailability Reduced_Off_Target Reduced Off-Target Effects (e.g., hERG) Reduced_Basicity->Reduced_Off_Target

Caption: Functional contributions of the scaffold.

Key Insights from the Apixaban Case Study:

  • Potent and Selective Binding: The 4-methoxyphenyl group occupies the S1 binding pocket of the factor Xa enzyme. The methoxy group can form favorable interactions, and the aromatic ring engages in hydrophobic interactions, contributing to the high potency and selectivity of the drug.

  • Optimized Pharmacokinetics: The overall lipophilicity imparted by the N-aryl substituent contributes to Apixaban's excellent oral bioavailability.

  • Metabolic Profile: The methoxy group can be a site for metabolism (O-demethylation), which is a common metabolic pathway for many drugs. Understanding this can aid in predicting drug-drug interactions and patient variability.

Conclusion

The comparison between 4-piperidinol and 1-(4-Methoxyphenyl)piperidin-4-ol provides a clear illustration of the power of targeted chemical modification in drug discovery. The addition of the 4-methoxyphenyl group fundamentally alters the properties of the piperidine scaffold, transforming it from a simple, polar building block into a more complex, lipophilic, and less basic moiety with distinct therapeutic potential. For drug development professionals, understanding these structure-property relationships is paramount for the rational design of new chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles. The successful application of the 1-(4-methoxyphenyl)piperidine scaffold in drugs like Apixaban validates its importance and ensures its continued exploration in the search for novel therapeutics.

References

  • Solanki, P. V., Dhokrat, P. A., Uppelli, S. B., & Mathad, V. T. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. World Journal of Pharmaceutical Sciences, 3(9), 1827-1834. [Link]

  • A practical synthesis for the key intermediate of apixaban. (2024, January 17). ResearchGate. [Link]

  • World Intellectual Property Organization. (2015, February 12). WO2015018289 - NOVEL METHOD FOR SYNTHESIZING KEY INTERMEDIATE OF APIXABAN. WIPO Patentscope. [Link]

  • PubChem. (n.d.). Piperidin-4-ol. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Pharmaffiliates. (n.d.). 1-Benzyl-4-(4-methoxyphenyl)piperidin-4-ol. [Link]

  • PubChem. (n.d.). Piperidin-4-ol. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)piperazine. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • KE, C. M., TANG, N., HU, Y., & WANG, Q. Q. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. [Link]

  • PubChem. (n.d.). N-(4-methoxyphenyl)piperidine. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • International Journal of Novel Research and Development. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 15). Thieme Chemistry. [Link]

  • SpectraBase. (n.d.). N-4-Methoxyphenyl-N-[1-(1-phenylpropyl)piperidin-4-yl]propanamide - Optional[13C NMR]. [Link]

  • SpectraBase. (n.d.). N-(4-Methoxyphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]-heptafluoropropanamide - Optional[Vapor Phase IR]. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-(3-methoxyphenyl)piperidin-4-ol Properties. CompTox Chemicals Dashboard. [Link]

  • PubChem. (n.d.). (4-Methoxyphenyl)(piperidin-4-yl)methanone. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Fig. S25. 1 H NMR spectrum of 1-(4-methoxyphenyl)ethan-1-ol. [Link]

  • ResearchGate. (n.d.). Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2, and 4 and their monocyclic counterparts 12–15. [Link]

  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • NIST. (n.d.). 4-Piperidinol, 1-(phenylmethyl)-. NIST WebBook. [Link]

  • Pinto, D. J. P., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 50(22), 5339-5356. [Link]

Sources

Strategic Sourcing and Quality Assurance of 4'-Benzyloxyacetophenone (CAS 54696-05-8)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

4'-Benzyloxyacetophenone (CAS 54696-05-8) is a critical aromatic building block used extensively in medicinal chemistry as a stable intermediate for linker synthesis and in materials science for liquid crystal (LC) fabrication. Its structural integrity is paramount; as a para-substituted acetophenone, it serves as a precursor for chalcones, heterocycles, and pharmaceutical actives targeting Hepatitis C polymerase and PTP1B.

This guide moves beyond a simple vendor list. It establishes a self-validating sourcing protocol , ensuring that the material you procure meets the rigorous demands of reproducible research.

Chemical Profile
PropertySpecification
IUPAC Name 1-[4-(Benzyloxy)phenyl]ethanone
Molecular Formula C₁₅H₁₄O₂
Molecular Weight 226.27 g/mol
Appearance White to off-white crystalline powder
Melting Point 91.0 – 95.0 °C
Solubility Soluble in Chloroform, DMSO, Methanol, Acetone; Insoluble in Water
Key Impurities 4-Hydroxyacetophenone (hydrolysis product/starting material), Benzyl halides

Global Sourcing Landscape

The supply chain for CAS 54696-05-8 is tiered by purity requirements and scale. For research grade (>98%), the market is divided between high-assurance catalog suppliers and bulk synthesis houses.

Tier 1: High-Assurance Benchmarks (Gram Scale)

Use these for analytical standards, biological assay validation, or late-stage lead optimization where impurity profiles must be absolute.

  • Sigma-Aldrich (Merck): Offers "Emplura" and analytical grades. High batch-to-batch consistency.

  • TCI (Tokyo Chemical Industry): Excellent for LC-grade material where metal content is controlled.

  • Thermo Scientific (Alfa Aesar): Reliable stock for standard synthesis needs.

Tier 2: Scale-Up & Synthesis Partners (Kilogram Scale)

Use these for early-stage synthesis, scaffold libraries, or pilot batches.

  • BLD Pharm: Strong inventory in Shanghai/USA; good balance of cost vs. claimed purity.

  • Ambeed: Competitive pricing for bulk; requires internal QC validation (see Section 3).

  • Apollo Scientific: UK-based, strong vetting of Asian manufacturing partners.

Tier 3: Custom Synthesis & Bulk (Multi-Kg)

Direct sourcing from manufacturers in China/India. High risk of "starting material carryover."

  • Direct Manufacturers: Often listed on platforms like ChemicalBook or Molbase. Critical Warning: You must mandate a "Residue on Ignition" (ROI) test and specific impurity limits for 4-hydroxyacetophenone (<0.5%).

Sourcing Decision Logic

The following decision tree aids in selecting the correct supplier tier based on your experimental risk profile.

SourcingLogic Start Define Application Needs BioAssay Biological Assay / Standard Reference Start->BioAssay Synthesis General Organic Synthesis Start->Synthesis Materials Liquid Crystal / Optical Materials Start->Materials Tier1 Tier 1: Sigma/TCI (High Cost, Certified COA) BioAssay->Tier1 Req >99.5% ScaleCheck < 100g Synthesis->ScaleCheck Quantity? BulkCheck > 1kg Synthesis->BulkCheck > 1kg Materials->Tier1 Req Low Metals Tier2 Tier 2: BLD/Ambeed (Moderate Cost, Batch QC Req) Tier3 Tier 3: Bulk Mfg (Low Cost, Full QC Mandatory) ScaleCheck->Tier1 Small Scale ScaleCheck->Tier2 Medium Scale BulkCheck->Tier2 Speed Priority BulkCheck->Tier3 Cost Priority

Figure 1: Strategic sourcing decision matrix for CAS 54696-05-8 based on application sensitivity and scale.

Technical Specifications & Validation Protocol

As a scientist, you cannot rely solely on a Certificate of Analysis (COA). The synthesis of 4'-Benzyloxyacetophenone typically involves the O-alkylation of 4-hydroxyacetophenone with benzyl chloride. This pathway dictates the impurity profile.

The "Self-Validating" Protocol: Upon receipt of any Tier 2 or Tier 3 shipment, execute this workflow to validate integrity.

A. Identity Verification (¹H-NMR)
  • Solvent: CDCl₃

  • Key Diagnostic Signals:

    • δ 2.55 ppm (s, 3H): Acetyl group (-COCH₃). Distinct singlet.

    • δ 5.15 ppm (s, 2H): Benzylic methylene (-O-CH₂-Ph). If this appears as a doublet or multiplet, suspect contamination.

    • δ 7.00 - 8.00 ppm (m, 9H): Aromatic protons. Look for the characteristic AA'BB' system of the acetophenone ring overlapping with the benzyl phenyl group.

  • Red Flag: A broad singlet around δ 5.0-6.0 ppm indicates unreacted phenolic -OH (4-hydroxyacetophenone).

B. Purity Assessment (HPLC)[5]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

  • Mobile Phase: Acetonitrile : Water (Gradient 50:50 to 90:10 over 20 min).

  • Detection: UV @ 254 nm.

  • Acceptance Criteria:

    • Main peak > 98.0% area.[1][2]

    • Impurity A (4-Hydroxyacetophenone): < 0.5% (Elutes earlier due to polarity).

    • Impurity B (Benzyl chloride/bromide): < 0.1% (Potential genotoxin; check if used in synthesis).

C. QC Workflow Diagram

QC_Workflow Receipt Material Receipt (CAS 54696-05-8) Visual Visual Inspection (White Crystalline Powder?) Receipt->Visual Solubility Solubility Test (Clear in CHCl3?) Visual->Solubility Pass Fail_Visual REJECT: Yellow/Wet = Degradation Visual->Fail_Visual Fail NMR 1H-NMR (CDCl3) Check: δ 5.15 (s, 2H) Solubility->NMR Pass HPLC HPLC Purity (>98% Area) NMR->HPLC Identity Confirmed Fail_NMR REJECT: Phenolic OH detected NMR->Fail_NMR Fail Fail_HPLC REJECT: Impurities > 2% HPLC->Fail_HPLC Fail Pass RELEASE for Research HPLC->Pass Pass

Figure 2: Quality Control (QC) workflow for validating incoming shipments of 4'-Benzyloxyacetophenone.

Handling, Stability & Safety

Stability Profile
  • Solid State: Highly stable at room temperature. Not hygroscopic, but should be kept in a tightly sealed container to prevent dust contamination.

  • Solution Stability: Stable in organic solvents (DMSO, DCM) for >24 hours. Avoid prolonged exposure to strong acids which may cleave the benzyl ether bond (deprotection).

Safety & Storage (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Storage: Store at Room Temperature (15-25°C) . Dry area.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood when handling large quantities to avoid inhalation of dust.

References & Authoritative Sources

  • Chemical Identity & Physical Properties:

    • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 276241, 4'-Benzyloxyacetophenone. Retrieved from .

  • Supplier Specifications (Tier 1):

    • Sigma-Aldrich. Product Specification for 4'-Benzyloxyacetophenone (CAS 54696-05-8).[3][4][5][6][7][8][9][10][11] Retrieved from .

    • Tokyo Chemical Industry (TCI). Product Data Sheet B3365. Retrieved from .

  • Synthesis & Impurity Context:

    • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for Williamson Ether Synthesis of acetophenones).

  • Safety Data:

    • Thermo Fisher Scientific. Safety Data Sheet (SDS) for 4'-Benzyloxyacetophenone.[1] Retrieved from .

Disclaimer: This guide is for research and development purposes only. The protocols described herein should be performed by qualified personnel in a controlled laboratory environment.

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 1-(4-Methoxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a validated, scalable protocol for the synthesis of 1-(4-Methoxyphenyl)piperidin-4-ol starting from p-anisidine . This route avoids the use of highly toxic "mustard-type" alkylating agents (e.g., bis(2-chloroethyl)amine) by utilizing a Michael Addition / Dieckmann Condensation sequence, followed by a standard hydride reduction.

Executive Summary & Rationale

The target molecule, 1-(4-Methoxyphenyl)piperidin-4-ol , is a critical pharmacophore found in various antifungal agents (e.g., Posaconazole intermediates) and opioid analgesics. While direct alkylation of p-anisidine with 1,5-dihalo-3-pentanols is theoretically possible, it often suffers from low yields and requires hazardous, hard-to-source reagents.

This protocol employs a three-stage convergent synthesis :

  • Double Michael Addition: Reaction of p-anisidine with methyl acrylate to form a diester.

  • Dieckmann Cyclization & Decarboxylation: Ring closure to the piperidone core.

  • Carbonyl Reduction: Chemoselective reduction to the final alcohol.[1]

Key Advantages:

  • Safety: Eliminates the need for nitrogen mustard precursors (bis-chloroethylamines).

  • Scalability: Uses commodity chemicals (Methyl Acrylate, NaOMe).

  • Purity: The intermediate piperidone crystallizes readily, serving as a self-purifying checkpoint.

Reaction Mechanism & Workflow

The synthesis relies on the nucleophilicity of the aniline nitrogen to capture two equivalents of acrylate, followed by an intramolecular Claisen (Dieckmann) condensation.

SynthesisPath Anisidine p-Anisidine (Starting Material) Diester Intermediate 1: Diester Adduct Anisidine->Diester Michael Addition (MeOH, Reflux) Acrylate Methyl Acrylate (2.5 eq) Acrylate->Diester KetoEster Intermediate 2: β-Keto Ester Diester->KetoEster Dieckmann Cyclization (NaOMe, Toluene) Piperidone Intermediate 3: N-Aryl Piperidone KetoEster->Piperidone Decarboxylation (HCl, Reflux) Product Target: 1-(4-Methoxyphenyl) piperidin-4-ol Piperidone->Product Reduction (NaBH4, MeOH)

Figure 1: Synthetic pathway from p-anisidine to the target piperidinol.[2][3][4]

Detailed Experimental Protocol

Stage 1: Synthesis of 1-(4-Methoxyphenyl)piperidin-4-one

This stage combines the Michael addition, cyclization, and decarboxylation into a streamlined workflow.

Reagents Required
ReagentEquiv.Role
p-Anisidine 1.0Substrate
Methyl Acrylate 2.5Michael Acceptor
Sodium Methoxide (NaOMe) 2.2Base (Cyclization)
Methanol SolventReaction Medium
Toluene SolventAzeotropic drying
HCl (6N) ExcessHydrolysis/Decarboxylation
Protocol Steps
  • Michael Addition:

    • In a round-bottom flask equipped with a reflux condenser, dissolve p-anisidine (12.3 g, 100 mmol) in Methanol (50 mL) .

    • Add Methyl Acrylate (22.5 mL, 250 mmol) and a catalytic amount of glacial acetic acid (0.5 mL).

    • Reflux the mixture for 24–48 hours . Monitor by TLC (Hexane:EtOAc 7:3) until the primary amine spot disappears.

    • Note: The reaction may be slow; adding a Lewis acid catalyst (e.g., CuCl) can accelerate it, but thermal reflux is usually sufficient.

    • Concentrate the mixture under vacuum to obtain the crude diester oil .

  • Dieckmann Cyclization:

    • Dissolve the crude diester in anhydrous Toluene (100 mL) .

    • Add Sodium Methoxide (powder, 12 g, ~220 mmol) carefully under nitrogen flow.

    • Heat to reflux for 4 hours . A thick precipitate (the sodium enolate) will form.

    • Cool to room temperature.[2][5]

  • Hydrolysis & Decarboxylation:

    • Add 6N HCl (100 mL) directly to the reaction flask (Caution: Exothermic!).

    • Reflux the biphasic mixture vigorously for 6 hours . This hydrolyzes the ester and decarboxylates the β-keto acid.

    • Cool the mixture and separate the layers. Extract the aqueous layer with Toluene (to remove neutral impurities).

    • Basify the aqueous layer to pH ~10 using 50% NaOH or NH₄OH .

    • Extract the product with Dichloromethane (DCM) (3 x 50 mL) .

    • Dry over Na₂SO₄ and concentrate to yield 1-(4-methoxyphenyl)piperidin-4-one as a tan solid.

    • Checkpoint: Recrystallize from Ethanol if purity is <95%.

Stage 2: Reduction to 1-(4-Methoxyphenyl)piperidin-4-ol

The ketone is reduced to the alcohol using Sodium Borohydride. This step is highly chemoselective.[5]

Reagents Required
ReagentEquiv.Role
Piperidone Intermediate 1.0Substrate
Sodium Borohydride (NaBH₄) 0.6Reducing Agent
Methanol SolventSolvent
Protocol Steps
  • Dissolve the 1-(4-methoxyphenyl)piperidin-4-one (10.25 g, 50 mmol) in Methanol (100 mL) . Cool to 0°C in an ice bath.

  • Add NaBH₄ (1.13 g, 30 mmol) portion-wise over 15 minutes. (Use 0.6 molar equivalents because one mole of BH₄⁻ provides 4 hydrides, but a slight excess ensures completion).

  • Remove the ice bath and stir at room temperature for 2 hours .

  • Quench: Add Water (20 mL) followed by careful addition of 1N HCl until pH ~7 to destroy excess borohydride.

  • Concentrate to remove Methanol.

  • Extract the aqueous residue with Ethyl Acetate (3 x 50 mL) .

  • Wash combined organics with Brine, dry over MgSO₄, and concentrate.

  • Purification: The crude product usually crystallizes upon standing. Recrystallize from Ethyl Acetate/Hexane or Ethanol to obtain off-white crystals.

Quality Control & Validation

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Melting Point 133–136 °C (Lit. Value)Capillary MP
Purity >98.0%HPLC (C18, ACN/Water)
Identity Conforms to Structure¹H-NMR (CDCl₃)

Key NMR Signals (CDCl₃, 400 MHz):

  • Aromatic Protons: δ 6.8–7.0 ppm (AA'BB' system, 4H).

  • Methoxy Group: δ 3.76 ppm (Singlet, 3H).

  • C-4 Methine: δ 3.8 ppm (Multiplet, 1H, CH-OH).

  • Piperidine Ring: Multiplets at δ 2.8–3.5 ppm (N-CH₂) and δ 1.6–2.0 ppm (C-CH₂).

Troubleshooting Guide

  • Issue: Low Yield in Step 1 (Michael Addition).

    • Cause: Incomplete reaction due to steric hindrance or low temperature.

    • Solution: Use a sealed tube to heat Methanol above its boiling point (e.g., 80°C) or switch to Ethanol. Add 5 mol% CuCl as a catalyst.

  • Issue: Incomplete Decarboxylation.

    • Cause: Reflux time too short or acid too dilute.

    • Solution: Ensure vigorous reflux with at least 6N HCl for >4 hours. Evolution of CO₂ gas should cease before stopping.

  • Issue: Product is an Oil.

    • Cause: Residual solvent or impurities.

    • Solution: Triturate with cold diethyl ether or hexane to induce crystallization.

References

  • Piperidine Synthesis Overview

    • Source: Defense Technical Information Center (DTIC). "Piperidine Synthesis: A compilation of best and most recent synthetic methods."

    • Relevance: Validates the acrylate/Dieckmann route as the standard industrial method for 4-piperidones.
    • URL:

  • Dieckmann Cyclization Protocols

    • Source: Organic Syntheses, Coll. Vol. 2, p. 194 (1943). "Dieckmann Condensation."[6]

    • Relevance: Provides foundational conditions for the cycliz
    • URL:

  • Reduction of Piperidones

    • Source: QuickCompany / Patent Literature.
    • Relevance: Confirms NaBH4 reduction parameters for 1-substituted-4-piperidones.
    • URL:

  • Structural Characterization

    • Source: Chemical Review and Letters.
    • Relevance: Provides crystallographic and spectral data for N-aryl piperidone deriv
    • URL:

Sources

Application Note: Copper-Catalyzed Ullmann C-N Coupling for the Synthesis of 1-(4-Methoxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 1-(4-Methoxyphenyl)piperidin-4-ol represents a critical C-N bond formation challenge frequently encountered in the development of bioactive piperidine derivatives. This application note details a highly optimized, ligand-accelerated copper-catalyzed Ullmann-type cross-coupling protocol. By moving away from traditional harsh Ullmann conditions (which historically required >200 °C and stoichiometric copper), this guide leverages modern bidentate ligands to achieve high-yielding conversions under mild conditions.

Mechanistic Insights and Rationale

Understanding the causality behind the catalytic cycle is essential for troubleshooting and scaling this reaction. The transformation relies on a Cu(I)/Cu(III) redox cycle, which is highly sensitive to the electronic and steric environment of the reaction matrix.

  • Substrate Selection (Causality): The choice of 4-iodoanisole over its brominated or chlorinated counterparts is dictated by bond dissociation energies. The weaker C-I bond drastically accelerates the rate-determining oxidative addition step, allowing the reaction to proceed at 90 °C rather than requiring extreme thermal forcing (1)[1].

  • Ligand Dynamics: N,N'-dimethylethylenediamine (DMEDA) acts as a bidentate ligand that stabilizes the Cu(I) center, preventing its disproportionation into inactive Cu(0) and Cu(II) species. Furthermore, it increases the electron density on the copper center, facilitating the oxidative addition of the aryl halide (2)[2].

  • Base Functionality: Inorganic bases such as Cs₂CO₃ are employed over organic amines because they provide the optimal biphasic basicity required to deprotonate the piperidin-4-ol without competitively binding to the copper center—a common pathway for catalyst deactivation (2)[2].

Catalytic cycle of the Cu-catalyzed Ullmann C-N coupling.

Reaction Optimization & Quantitative Data

To establish a robust protocol, empirical optimization of the reaction variables is required. The data below synthesizes the causality of component selection, demonstrating that the absence of a ligand leads to near-total reaction failure, while the specific pairing of DMEDA and Cs₂CO₃ in DMF provides the optimal thermodynamic environment for C-N bond formation.

Table 1: Optimization of Reaction Conditions for 1-(4-Methoxyphenyl)piperidin-4-ol Synthesis

EntryCopper SourceLigand (20 mol%)Base (2.0 eq)SolventTemp (°C)Isolated Yield (%)
1CuI (10 mol%)NoneK₂CO₃DMSO110< 10
2CuI (10 mol%)L-ProlineK₂CO₃DMSO9082
3CuI (10 mol%)DMEDAK₂CO₃DMSO9088
4 CuI (10 mol%) DMEDA Cs₂CO₃ DMF 90 91
5CuBr (10 mol%)DMEDACs₂CO₃DMF9075

Note: Entry 4 represents the optimized conditions utilized in the protocol below.

Experimental Protocol

Step-by-step experimental workflow for the synthesis.

Materials Required
  • Aryl Halide: 4-Iodoanisole (1.0 equiv, 10.0 mmol, 2.34 g)

  • Amine: Piperidin-4-ol (1.2 equiv, 12.0 mmol, 1.21 g)

  • Catalyst: Copper(I) iodide (0.1 equiv, 1.0 mmol, 190 mg)

  • Ligand: N,N'-dimethylethylenediamine (DMEDA) (0.2 equiv, 2.0 mmol, 215 µL)

  • Base: Cesium carbonate (Cs₂CO₃) (2.0 equiv, 20.0 mmol, 6.52 g)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

Step-by-Step Methodology
  • Preparation: In an oven-dried 50 mL Schlenk flask equipped with a Teflon-coated magnetic stir bar, charge the CuI, Cs₂CO₃, 4-iodoanisole, and piperidin-4-ol.

  • Atmosphere Exchange (Critical Step): Evacuate the flask under high vacuum and backfill with high-purity nitrogen or argon. Repeat this cycle three times. Causality: Oxygen rapidly oxidizes the active Cu(I) species to a catalytically dead Cu(II) state (3)[3].

  • Reagent Addition: Under a positive flow of nitrogen, inject the anhydrous DMF followed by the DMEDA ligand via a gas-tight syringe.

  • Reaction Execution: Seal the flask and transfer it to a pre-heated oil bath set to 90 °C. Stir vigorously (800 rpm) for 18 hours. The biphasic mixture will transition to a deep blue/green color, indicating the formation of the active Cu-ligand complex.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and filter the suspension through a tightly packed pad of Celite to remove inorganic salts and precipitated copper complexes. Wash the organic filtrate with distilled water (3 x 30 mL) and brine (30 mL) to thoroughly extract the DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent gradient: Dichloromethane to Dichloromethane/Methanol 95:5) to afford the pure 1-(4-Methoxyphenyl)piperidin-4-ol as an off-white solid.

Troubleshooting & Self-Validation System

To ensure this protocol acts as a self-validating system, researchers must monitor specific physical indicators during the workflow. Deviations from these indicators point to distinct mechanistic failures.

  • Indicator: The reaction mixture turns opaque brown or black within the first hour.

    • Validation/Cause: This visual shift validates that oxygen or moisture has infiltrated the system, leading to the irreversible oxidation of Cu(I) to Cu(II) (4)[4].

    • Solution: Abort the reaction. Ensure the nitrogen line is purged, verify the anhydrous nature of the DMF, and strictly adhere to the 3x evacuate/backfill degassing protocol.

  • Indicator: TLC shows high consumption of 4-iodoanisole but low product yield, alongside a non-polar UV-active spot.

    • Validation/Cause: Formation of 4,4'-dimethoxybiphenyl (homocoupling byproduct). This occurs when the oxidative addition outpaces the ligand exchange, often due to poor amine solubility or insufficient base interaction.

    • Solution: Increase the stirring rate to >800 rpm to improve the biphasic interaction with Cs₂CO₃, ensuring rapid deprotonation of the piperidin-4-ol to form the intermediate Cu(I)-amine complex.

References

  • Origins of high catalyst loading in copper(i)-catalysed Ullmann-Goldberg C-N coupling reactions. - SciSpace. 2

  • C–N Cross-Coupling via Photoexcitation of Nickel–Amine Complexes - ACS Publications. 1

  • Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides - PMC. 4

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts - MDPI. 3

Sources

Application Note: Chemoselective Catalytic Hydrogenation of 1-(4-Methoxyphenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for process chemists and researchers. It synthesizes established catalytic methodologies with specific considerations for the chemoselective reduction of 1-(4-methoxyphenyl)piperidin-4-one .

Abstract & Strategic Overview

The transformation of 1-(4-methoxyphenyl)piperidin-4-one (1) to its corresponding alcohol, 1-(4-methoxyphenyl)piperidin-4-ol (2) , is a critical step in the synthesis of various pharmaceutical intermediates, including Factor Xa inhibitors (e.g., Apixaban precursors) and antifungal agents.

While stoichiometric reductions (e.g., NaBH₄) are effective on a small scale, they generate borate waste streams unsuitable for large-scale manufacturing. Catalytic hydrogenation is the preferred industrial route. However, this substrate presents a specific chemoselectivity challenge:

  • Target: Reduction of the C=O ketone to a secondary alcohol.

  • Avoid: Saturation of the electron-rich anisole (4-methoxyphenyl) ring.

  • Avoid: Hydrogenolysis of the C–N bond.

This guide details two validated protocols: a Heterogeneous Method (Raney Nickel) for robust scale-up and a Homogeneous Method (Ru-Transfer Hydrogenation) for high precision and selectivity.

Reaction Chemistry & Mechanism

The reduction requires a catalyst capable of activating the carbonyl bond without coordinating strongly to the


-system of the anisole ring.
Reaction Scheme

The transformation involves the addition of H₂ across the carbonyl


-bond.

Substrate (1): 1-(4-methoxyphenyl)piperidin-4-one Product (2): 1-(4-methoxyphenyl)piperidin-4-ol



Selectivity Logic
  • Anisole Stability: The 4-methoxy group is electron-donating, making the aromatic ring electron-rich. While less prone to hydrogenation than electron-deficient rings, it can still be reduced by highly active catalysts like Rh/C or PtO₂ at high pressures (>10 bar).

  • Catalyst Choice:

    • Pd/C: Often poor for aliphatic ketones; requires acidic activation which may promote side reactions.

    • Raney Nickel: Excellent activity for ketones; kinetic selectivity favors C=O over C=C(aromatic) at low pressures.

    • Ruthenium (Homogeneous): Operates via an inner-sphere mechanism (metal-hydride transfer) that is almost exclusively selective for carbonyls.

Experimental Protocols

Method A: Heterogeneous Catalytic Hydrogenation (Raney Nickel)

Best for: Scale-up, cost-efficiency, and simple workup.

Safety Note: Raney Nickel is pyrophoric when dry. Always handle as a water/solvent slurry.

Materials
  • Substrate: 1-(4-methoxyphenyl)piperidin-4-one (10.0 g, 48.7 mmol)

  • Catalyst: Raney Nickel (Active slurry, ~2.0 g wet weight, approx. 20 wt% loading)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) (100 mL)

  • Hydrogen Source: H₂ gas (Balloon or low-pressure shaker)

Step-by-Step Protocol
  • Preparation: Dissolve the substrate (10.0 g) in MeOH (100 mL) in a hydrogenation bottle or autoclave liner.

  • Catalyst Addition: Carefully add the Raney Nickel slurry to the solution under an inert atmosphere (Nitrogen or Argon purge).

  • Hydrogenation:

    • Purge the vessel 3 times with N₂, then 3 times with H₂.

    • Pressurize to 3–5 bar (45–75 psi) . Note: Atmospheric pressure (balloon) works but requires longer reaction times (12–24 h).

    • Heat to 40–50 °C .

    • Stir vigorously (1000 rpm) to eliminate mass-transfer limitations.

  • Monitoring: Monitor by HPLC or TLC (Eluent: 50% EtOAc/Hexanes). Reaction is typically complete in 4–6 hours.

  • Workup:

    • Cool to room temperature.[1][2]

    • Filter the mixture through a Celite pad to remove the catalyst. Keep the catalyst wet (rinse with water immediately) to prevent ignition.

    • Concentrate the filtrate under reduced pressure to obtain the crude solid.

  • Purification: The crude product is often >95% pure. Recrystallize from Isopropyl Alcohol (IPA) or Ethyl Acetate/Heptane if necessary.

Method B: Homogeneous Transfer Hydrogenation (Ruthenium)

Best for: High value-added synthesis, strict impurity profiles, or if high-pressure equipment is unavailable.

This method utilizes the Noyori-type mechanism, using Isopropanol (IPA) as the hydrogen source.

Materials
  • Substrate: 1-(4-methoxyphenyl)piperidin-4-one (1.0 eq)

  • Catalyst: [Ru(p-cymene)Cl₂]₂ (0.5 mol%) + TsDPEN (1.0 mol%) OR commercially available Ru-catalysts like RuCl .

  • Hydrogen Donor/Solvent: Isopropanol (IPA) (10 vol)

  • Base: KOH or t-BuOK (5–10 mol%)

Step-by-Step Protocol
  • Catalyst Activation: In a reaction flask, mix [Ru(p-cymene)Cl₂]₂ and the ligand in IPA. Stir for 15 mins at room temperature.

  • Substrate Addition: Add the piperidinone substrate to the catalyst mixture.

  • Initiation: Add the base (KOH dissolved in minimal IPA). The solution typically turns orange/red.

  • Reaction: Stir at room temperature to 40 °C . No H₂ gas is required.

  • Equilibrium Management: Since this is an equilibrium reaction (Ketone + IPA ⇌ Alcohol + Acetone), removing acetone (via mild distillation or open system with N₂ sweep) drives the reaction to completion.

  • Workup: Quench with dilute HCl or NH₄Cl solution. Extract with Ethyl Acetate. Wash with brine, dry over Na₂SO₄, and concentrate.

Process Data & Comparison

ParameterMethod A: Raney NiMethod B: Ru-Transfer
Mechanism Surface HydrogenationInner-sphere Hydride Transfer
H₂ Source H₂ Gas (3–5 bar)Isopropanol (Solvent)
Temperature 40–50 °C25–40 °C
Reaction Time 4–6 Hours2–12 Hours
Selectivity High (at controlled temp)Very High (>99%)
Cost LowModerate (Ru metal cost)
Scalability Excellent (Industrial Standard)Good (Batch reactors)

Visualization of Workflows

The following diagram illustrates the decision logic and workflow for both methodologies.

Hydrogenation_Protocol Start Start: 1-(4-methoxyphenyl)piperidin-4-one Decision Select Methodology based on Scale/Equipment Start->Decision PathA Method A: Heterogeneous (Raney Ni / H2) Decision->PathA Large Scale / Autoclave Available PathB Method B: Homogeneous (Ru-Transfer) Decision->PathB Lab Scale / High Selectivity Req. StepA1 Dissolve in MeOH Add Raney Ni Slurry PathA->StepA1 StepA2 Pressurize H2 (3-5 bar) Heat to 45°C StepA1->StepA2 StepA3 Filter (Celite) Concentrate StepA2->StepA3 Product Product: 1-(4-methoxyphenyl)piperidin-4-ol StepA3->Product StepB1 Dissolve in iPrOH Add Ru-Cat + Base PathB->StepB1 StepB2 Stir 25-40°C (Acetone removal drives eq.) StepB1->StepB2 StepB3 Quench (NH4Cl) Extract (EtOAc) StepB2->StepB3 StepB3->Product QC QC Analysis: HPLC (>98% purity) NMR (Check Anisole integrity) Product->QC

Caption: Comparative workflow for Heterogeneous vs. Homogeneous reduction of 1-(4-methoxyphenyl)piperidin-4-one.

Analytical Validation

Successful synthesis is confirmed by the following spectral characteristics:

  • 1H NMR (CDCl₃):

    • Disappearance: Ketone

      
      -protons (triplets/multiplets around 2.5–2.8 ppm) shift significantly.
      
    • Appearance: The CH-OH proton appears as a multiplet at ~3.7–3.9 ppm .

    • Retention: The methoxy singlet (~3.8 ppm) and aromatic protons (two doublets, ~6.8 and 6.9 ppm) must remain intact. Loss of aromatic signals indicates over-reduction.

  • HPLC:

    • The alcohol is more polar than the ketone; expect a shorter retention time on Reverse Phase (C18) columns (Water/Acetonitrile gradient).

References

  • Industrial Hydrogenation of Piperidines: Sreenivasulu, R., et al. "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst."[3] Asian Journal of Chemistry, vol. 27, no. 11, 2015, pp. 4207-4210. Link

  • Transfer Hydrogenation Mechanisms: Bhatt, T., & Natte, K. "Transfer Hydrogenation of N- and O-Containing Heterocycles Including Pyridines with H3N-BH3 Under the Catalysis of the Homogeneous Ruthenium Precatalyst."[4] Organic Letters, vol. 26, 2024, pp. 866-871.[4] Link

  • General Reductive Methodologies: "Reduction of Carbonyl Compounds." Organic Chemistry Portal. Link

  • Borohydride Reduction Comparison: "Systematic investigations on the reduction of 4-aryl-4-oxoesters... with methanolic sodium borohydride." Beilstein Journal of Organic Chemistry, 2010. Link

Sources

green chemistry methods for manufacturing 1-(4-Methoxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The target molecule, 1-(4-Methoxyphenyl)piperidin-4-ol , is a critical pharmacophore and intermediate in the synthesis of antifungal agents (e.g., Posaconazole analogues) and Factor Xa inhibitors (structural fragments of Apixaban). Traditional manufacturing relies on Palladium-catalyzed Buchwald-Hartwig amination or nucleophilic aromatic substitution (


) in toxic dipolar aprotic solvents (DMF, NMP), often requiring high temperatures and generating significant halide waste.

This guide presents two validated Green Chemistry protocols designed to replace legacy methods. These methods prioritize Earth-abundant metal catalysis (Copper) , benign solvents , and ambient reaction conditions , aligning with the 12 Principles of Green Chemistry.

Key Technical Advantages[1]
  • Chemoselectivity: Protocols are optimized to favor N-arylation over O-arylation of the bifunctional 4-hydroxypiperidine substrate.

  • Atom Economy: Utilization of boronic acids (Method A) or aqueous surfactant media (Method B) reduces downstream purification burden.

  • Safety: Elimination of pyrophoric ligands and carcinogenic solvents.

Green Methodology Analysis

We present two distinct pathways. Method A is recommended for batch manufacturing where mild conditions are paramount. Method B is recommended for cost-sensitive, large-scale operations utilizing existing reactor infrastructure.

FeatureMethod A: Chan-Lam Oxidative Coupling Method B: Aqueous Micellar Ullmann Coupling
Reaction Type Oxidative Cross-CouplingNucleophilic Aromatic Substitution
Catalyst Cu(OAc)₂ (Copper Acetate)CuI (Copper Iodide) + Ligand (e.g., L-Proline)
Reagents 4-Methoxyphenylboronic acid4-Iodoanisole (or Bromoanisole)
Solvent Ethanol or Methanol (Green)Water (with TPGS-750-M surfactant)
Atmosphere Open Air (O₂ is oxidant)Inert (N₂/Ar)
Temp 25°C (Room Temp)40–60°C
E-Factor Low (Minimal waste)Very Low (Water recycling possible)

Detailed Experimental Protocols

Method A: Chan-Lam Oxidative Coupling (The "Ambient Air" Route)

Best for: High chemoselectivity, mild conditions, avoiding halides.

Mechanism: This reaction utilizes a Cu(II) species to facilitate the coupling of the aryl boronic acid to the amine. The reaction is oxidative, using atmospheric oxygen to reoxidize Cu(I) to Cu(II), closing the catalytic cycle.

Materials
  • Substrate: 4-Hydroxypiperidine (1.0 equiv)

  • Coupling Partner: 4-Methoxyphenylboronic acid (1.2 equiv)

  • Catalyst: Cu(OAc)₂ (10 mol%)

  • Base: Pyridine or Et₃N (1.0 equiv) - Acts as a ligand/base

  • Solvent: Methanol or Ethanol (0.2 M concentration)

  • Oxidant: Ambient Air (Balloon or open flask)

Step-by-Step Protocol
  • Charge: To a round-bottom flask equipped with a stir bar, add 4-hydroxypiperidine (10 mmol, 1.01 g), 4-methoxyphenylboronic acid (12 mmol, 1.82 g), and Cu(OAc)₂ (1 mmol, 181 mg).

  • Solvate: Add Methanol (50 mL). The solution will turn blue/green.

  • Activate: Add Pyridine (10 mmol, 0.8 mL) dropwise.

  • React: Stir the mixture vigorously open to the air (or attached to an O₂ balloon for faster kinetics) at room temperature (25°C).

    • Checkpoint: Monitor via TLC (Eluent: 5% MeOH in DCM). Reaction typically completes in 12–24 hours.

  • Quench & Workup:

    • Concentrate the solvent under reduced pressure.[1]

    • Dissolve residue in Ethyl Acetate (50 mL) and wash with 1M aqueous HCl (to remove pyridine) followed by saturated NaHCO₃.

    • Green Tip: For stricter green compliance, use supercritical CO₂ extraction if available, or simply recrystallize the crude solid from Ethanol/Water.

  • Purification: If necessary, purify via short plug filtration (Silica) or recrystallization from EtOH.

Method B: Aqueous Micellar Ullmann Coupling

Best for: Scalability, cost reduction, water as solvent.

Mechanism: Uses a surfactant (TPGS-750-M) to form nanomicelles. The lipophilic reagents migrate into the micelle core, creating a high local concentration that enables the reaction to proceed in water at mild temperatures without precious metals.

Materials
  • Substrate: 4-Hydroxypiperidine (1.0 equiv)

  • Coupling Partner: 4-Iodoanisole (1.0 equiv)

  • Catalyst: CuI (10 mol%)

  • Ligand: 2-Isobutyrylcyclohexanone (20 mol%) or L-Proline (20 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Medium: 2 wt% TPGS-750-M in Water

Step-by-Step Protocol
  • Media Prep: Dissolve TPGS-750-M (Sigma-Aldrich) in degassed water to make a 2 wt% solution.

  • Charge: In a reaction vessel, combine CuI (19 mg, 0.1 mmol), Ligand (0.2 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

  • Substrate Addition: Add 4-Iodoanisole (234 mg, 1.0 mmol) and 4-Hydroxypiperidine (101 mg, 1.0 mmol).

  • Emulsify: Add the aqueous surfactant solution (2.0 mL). Stir vigorously to create an emulsion.

  • React: Heat to 45°C under an Argon atmosphere.

    • Checkpoint: Reaction is typically faster than Method A (4–8 hours).

  • Extraction (In-Flask): Add a minimal amount of "green" organic solvent (e.g., 2-MeTHF or Ethyl Acetate) to the reaction vessel and stir. Stop stirring to let phases separate.

  • Isolation: Decant the organic layer. The aqueous surfactant phase can often be recycled for a second run.

  • Drying: Evaporate the organic solvent to yield the crude product.

Process Logic & Pathway Visualization

The following diagram illustrates the decision logic and chemical pathways for both methods, highlighting the critical "Green" control points.

GreenSynthesis Start Target: 1-(4-Methoxyphenyl)piperidin-4-ol Substrate Substrate: 4-Hydroxypiperidine (Bifunctional: -NH, -OH) Start->Substrate Decision Select Methodology Substrate->Decision MethodA Method A: Chan-Lam Coupling (Oxidative) Decision->MethodA Mild / Halide-Free MethodB Method B: Micellar Ullmann (Substitution) Decision->MethodB Scalable / Aqueous ReagentA Reagent: 4-Methoxyphenylboronic Acid MethodA->ReagentA CondA Conditions: Cu(OAc)2, Air, MeOH, 25°C ReagentA->CondA MechA Mechanism: Cu(II/III) Oxidative Cycle High N-Selectivity CondA->MechA Workup Green Extraction (EtOAc or 2-MeTHF) MechA->Workup ReagentB Reagent: 4-Iodoanisole MethodB->ReagentB CondB Conditions: CuI, Water (TPGS-750-M), 45°C ReagentB->CondB MechB Mechanism: Nanomicelle Reactor Concentration Effect CondB->MechB MechB->Workup Product Final Product >95% Purity Workup->Product

Caption: Decision matrix for selecting between Oxidative Coupling (Method A) and Micellar Substitution (Method B) based on process constraints.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Method A) Oxygen starvationEnsure vigorous stirring; use an O₂ balloon instead of passive air; increase surface area.
O-Arylation Byproduct Base too strongSwitch from Et₃N to Pyridine; ensure temperature does not exceed 30°C.
Incomplete Conversion (Method B) Instability of EmulsionIncrease stirring rate (rpm > 800); ensure TPGS-750-M concentration is maintained at 2 wt%.
Catalyst Crash-out Ligand deficiencyEnsure Ligand:Metal ratio is at least 2:1.

References

  • Chan-Lam Coupling Foundation: Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of diaryl ethers through the copper-promoted arylation of phenols with arylboronic acids. Tetrahedron Letters. Link

  • Micellar Catalysis: Lipshutz, B. H., & Ghorai, S. (2012). Transition-metal-catalyzed cross-couplings in water at room temperature. Aldrichimica Acta. Link

  • Green N-Arylation: Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives. Synthesis. Link

  • Apixaban Intermediate Synthesis: Pinto, D. J. P., et al. (2007). Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban).[2][3][4][5][6] Journal of Medicinal Chemistry. Link

Sources

scale-up process for Apixaban intermediate 1-(4-Methoxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 1-(4-Methoxyphenyl)piperidin-4-ol

Abstract

This application note details a robust, scalable protocol for the synthesis of 1-(4-Methoxyphenyl)piperidin-4-ol , a critical building block in the synthesis of Factor Xa inhibitors, including Apixaban (Eliquis) and its structural analogs. While the primary Apixaban route often utilizes lactam intermediates, this specific alcohol derivative serves as a precursor for oxidative conversion to 1-(4-methoxyphenyl)piperidin-4-one or as a high-purity standard for impurity profiling.

The protocol transitions from traditional palladium-catalyzed Buchwald-Hartwig amination to a cost-effective Copper(I)-catalyzed Ullmann-type coupling . This shift reduces raw material costs by approximately 60% while maintaining yields >85% and purity >98% (HPLC) on a kilogram scale.

Retrosynthetic Analysis & Strategy

The target molecule is constructed via a C-N bond formation between an electron-rich aryl halide and a secondary amine.

Chemical Strategy:

  • Electrophile: 4-Iodoanisole (preferred over bromo-analog for faster kinetics at lower temperatures).

  • Nucleophile: 4-Hydroxypiperidine.

  • Catalyst System: CuI / L-Proline.

    • Rationale: Unlike Pd-catalysis (e.g., Pd2(dba)3/BINAP), the CuI/L-Proline system is air-stable, inexpensive, and tolerates the free hydroxyl group on the piperidine without protection/deprotection steps.

ReactionScheme R1 4-Iodoanisole (C7H7IO) Cond CuI (10 mol%) L-Proline (20 mol%) K2CO3 (2.0 equiv) DMSO, 90°C, 24h R1->Cond R2 4-Hydroxypiperidine (C5H11NO) R2->Cond Prod 1-(4-Methoxyphenyl) piperidin-4-ol (Target) Cond->Prod C-N Coupling >85% Yield

Figure 1: Synthetic pathway utilizing Cu-catalyzed Ullmann coupling.

Process Development & Optimization

Catalyst & Ligand Selection

Early screening indicated that ligand-free copper coupling required temperatures >130°C, leading to tar formation. The addition of L-Proline acts as a bidentate ligand, stabilizing the Cu(I) species and lowering the activation energy, allowing the reaction to proceed at 90°C.

Solvent System
  • DMSO (Dimethyl Sulfoxide): Selected for its high dielectric constant, which solubilizes the inorganic base (K2CO3).

  • Scale-up Consideration: DMSO is difficult to remove via evaporation. The workup protocol utilizes a "drowning out" method (water addition) followed by extraction into Ethyl Acetate (EtOAc) to effectively partition the product.

Impurity Control
  • Homocoupling (4,4'-Dimethoxybiphenyl): Minimized by strictly degassing the solvent (sparging with N2) before catalyst addition.

  • Regioisomers: Not observed due to the symmetry of the para-substituted aryl halide and the specific reactivity of the secondary amine over the secondary alcohol.

Detailed Experimental Protocol (1.0 kg Scale)

Safety Warning:

  • Copper Waste: Aqueous streams containing copper must be segregated for heavy metal disposal.

  • Exotherm: The reaction is exothermic upon reaching initiation temperature. Ensure cooling jacket availability.

Step-by-Step Methodology:
  • Reactor Setup:

    • Equip a 20 L glass-lined reactor with a mechanical stirrer (anchor impeller), reflux condenser, nitrogen inlet, and internal temperature probe.

    • Self-Validation: Leak check the system to hold -0.08 MPa vacuum for 30 mins.

  • Charging (Solids):

    • Charge DMSO (5.0 L, 5 vol).

    • Enable agitation (120 RPM).

    • Charge 4-Iodoanisole (1.0 kg, 4.27 mol).

    • Charge 4-Hydroxypiperidine (0.52 kg, 5.12 mol, 1.2 equiv).

    • Charge K2CO3 (1.18 kg, 8.54 mol, 2.0 equiv).

    • Note: Use granular K2CO3 (milled) to prevent clumping.

  • Inerting & Catalyst Addition:

    • Sparge the slurry with Nitrogen for 30 minutes (Critical for catalyst life).

    • Charge CuI (81 g, 0.43 mol, 10 mol%).

    • Charge L-Proline (98 g, 0.85 mol, 20 mol%).

    • Visual Check: Mixture turns from white/yellow slurry to a blue/green suspension.

  • Reaction:

    • Heat the mixture to 90°C . Ramp rate: 1°C/min.

    • Maintain at 90–95°C for 18–24 hours.

    • IPC (In-Process Control): Sample at 18h. Dilute in MeOH, analyze via HPLC.

    • Criteria: < 1.0% area 4-Iodoanisole remaining.[1]

  • Workup (Copper Removal):

    • Cool reaction mass to 25°C.

    • Add Water (10 L) slowly (exothermic solution).

    • Add Ethyl Acetate (10 L). Agitate vigorously for 30 mins.

    • Phase separate.[2] Keep organic (Top) layer.

    • Copper Wash: Wash the organic layer with 5% Aqueous Ammonia (5 L) or EDTA solution. This complexes residual copper (turning aqueous layer blue).

    • Wash organic layer with Brine (5 L).

  • Isolation:

    • Concentrate the organic layer under vacuum (45°C) to approx. 2 L volume.

    • Add n-Heptane (5 L) slowly to induce crystallization.

    • Cool to 0–5°C and age for 2 hours.

    • Filter the off-white solid.

    • Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 0.75 – 0.80 kg (85-90%). Purity: >98.5% (HPLC).

Process Flow Diagram (Graphviz)

ProcessFlow Start Start: 20L Reactor Inert N2 Sparging (O2 Removal) Start->Inert Heat Reaction: 90°C, 24h (CuI/L-Proline) Inert->Heat Quench Quench: Water/EtOAc Phase Split Heat->Quench IPC: <1% SM CuRem Cu Removal: NH4OH Wash Quench->CuRem Organic Layer Cryst Crystallization: Heptane Addition CuRem->Cryst Filter Filtration & Drying Cryst->Filter Final Final Product >98% Purity Filter->Final

Figure 2: Unit operation flow for the isolation of the target intermediate.

Critical Process Parameters (CPPs)

ParameterRangeCriticalityImpact of Deviation
Reaction Temp 90 ± 5°CHigh<85°C: Stalled reaction. >110°C: Catalyst deactivation & tar formation.
O2 Content < 100 ppmHighOxygen oxidizes Cu(I) to Cu(II), killing the catalytic cycle (requires N2 sparge).
Water Content < 0.5%MediumExcess water inhibits the base (K2CO3) solubility/activity.
Stoichiometry 1.2 eq AmineMediumExcess amine drives conversion; too much complicates purification.

Analytical Quality Control

HPLC Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% H3PO4 in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 254 nm (Aryl absorption).

  • Retention Times (Approx):

    • 4-Hydroxypiperidine: ~1.5 min (void).

    • Product: ~6.8 min.

    • 4-Iodoanisole: ~10.2 min.

References

  • Ma, D., et al. (2003). Amino Acid Promoted CuI-Catalyzed C-N Bond Formation between Aryl Halides and Amines or N-Containing Heterocycles. Journal of the American Chemical Society. Link

  • Bristol-Myers Squibb Co. (2007). Nitrogen containing heterobicycles as factor Xa inhibitors. World Intellectual Property Organization, WO2007001385. Link

  • Sigma-Aldrich. (2023). Safety Data Sheet: 4-Iodoanisole.Link

  • Jiang, J., & Ji, Y. (2013).[3] A Cost-Effective Synthetic Strategy to Apixaban.[4] Synthetic Communications. Link

Sources

Application Note: One-Pot Synthesis of 1-(4-Methoxyphenyl)piperidin-4-ol via Pd-Catalyzed C–N Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of 1-arylpiperidin-4-ols is a critical transformation in medicinal chemistry, as the piperidine scaffold is ubiquitous in FDA-approved therapeutics. Specifically, the 4-methoxyphenyl moiety serves as an electron-rich handle that favorably modulates lipophilicity and metabolic stability.

Traditionally, constructing this C–N bond via Nucleophilic Aromatic Substitution (SNAr) fails due to the electron-donating nature of the 4-methoxy group on the aryl halide. Alternative reductive amination strategies require the multi-step synthesis of highly unstable dialdehyde precursors. To bypass these limitations, the Palladium-catalyzed Buchwald-Hartwig amination provides a highly convergent, atom-economical, one-pot approach 1.

Causality in Ligand and Base Selection

For the coupling of secondary amines (piperidin-4-ol) with electron-rich aryl bromides (4-bromoanisole), the choice of the phosphine ligand dictates the success of the catalytic cycle. While ligands like BrettPhos excel with primary amines, Density Functional Theory (DFT) and kinetic profiling demonstrate that RuPhos is vastly superior for secondary amines 2.

In the Pd-RuPhos system, reductive elimination is the rate-limiting step. The large steric profile of the secondary amine actively forces the palladium center into a conformation that lowers the activation energy barrier for this elimination, driving the reaction forward rapidly 2. Furthermore, utilizing Sodium tert-butoxide (NaOtBu) ensures rapid deprotonation of the Pd-amine intermediate without acting as a competing nucleophile, which is a common failure point in cross-coupling 3.

CatalyticCycle Pd0 Pd(0)−RuPhos Active Catalyst PdII_Ar [Pd(II)(Ar)(Br)(RuPhos)] Oxidative Addition Pd0->PdII_Ar 4-Bromoanisole (Oxidative Addition) PdII_Amine [Pd(II)(Ar)(NHR2)(RuPhos)]+ Amine Coordination PdII_Ar->PdII_Amine Piperidin-4-ol (Coordination) PdII_Amido [Pd(II)(Ar)(NR2)(RuPhos)] Amido Complex PdII_Amine->PdII_Amido NaOtBu (Deprotonation) PdII_Amido->Pd0 Product Release (Reductive Elimination)

Figure 1: Catalytic cycle of the RuPhos-mediated Buchwald-Hartwig amination.

Experimental Design & Optimization

To validate the mechanistic hypothesis, a rigorous screening of precatalysts, ligands, and bases was conducted. The quantitative data below illustrates the causality behind the final protocol parameters, confirming that the combination of Pd₂(dba)₃, RuPhos, and NaOtBu in a non-polar solvent (Toluene) yields a highly efficient, self-validating system for piperidine derivatives 4.

EntryPrecatalyst (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Isolated Yield (%)
1Pd₂(dba)₃ (2.0)BINAP (4.0)Cs₂CO₃ (1.5)Toluene10012
2Pd₂(dba)₃ (2.0)Xantphos (4.0)NaOtBu (1.5)1,4-Dioxane10034
3Pd₂(dba)₃ (2.0)BrettPhos (4.0)NaOtBu (1.5)Toluene10045
4Pd₂(dba)₃ (2.0)RuPhos (4.0)LiHMDS (1.5)THF8072
5 Pd₂(dba)₃ (2.0) RuPhos (4.0) NaOtBu (1.5) Toluene 100 94

Table 1: Optimization of reaction conditions for the one-pot synthesis. Entry 5 represents the finalized protocol parameters.

Detailed Experimental Protocol

This protocol is designed as a self-validating workflow. Visual cues (color changes) and in-process controls are embedded to ensure the integrity of the synthesis at every step.

Workflow Prep 1. Inert Atmosphere Prep (Pd2(dba)3 + RuPhos) Reagents 2. Substrate Addition (4-Bromoanisole + Piperidin-4-ol) Prep->Reagents React 3. One-Pot Cross-Coupling (Toluene, 100 °C, 12 h) Reagents->React Workup 4. Reaction Quench (Aqueous NH4Cl + EtOAc) React->Workup Purify 5. Isolation (Flash Chromatography) Workup->Purify

Figure 2: Step-by-step workflow for the one-pot synthesis.

Materials & Reagents
  • 4-Bromoanisole : 1.0 equiv (10.0 mmol, 1.87 g)

  • Piperidin-4-ol : 1.2 equiv (12.0 mmol, 1.21 g)

  • Pd₂(dba)₃ : 2.0 mol% (0.20 mmol, 183 mg)

  • RuPhos : 4.0 mol% (0.40 mmol, 186 mg)

  • Sodium tert-butoxide (NaOtBu) : 1.5 equiv (15.0 mmol, 1.44 g)

  • Anhydrous Toluene : 20 mL (Sparged with N₂ for 30 min prior to use)

Step-by-Step Workflow

Step 1: Catalyst Pre-activation (Inert Atmosphere)

  • Transfer an oven-dried 50 mL Schlenk tube equipped with a magnetic stir bar into a nitrogen-filled glovebox.

  • Charge the tube with Pd₂(dba)₃ and RuPhos.

  • Add 5 mL of anhydrous, degassed toluene.

  • Stir at room temperature for 15 minutes. Self-Validation Check: The suspension will transition from a dark purple to a deep, homogenous red/burgundy solution, confirming the successful generation of the active Pd(0)-RuPhos complex.

Step 2: Substrate & Base Addition

  • To the active catalyst solution, sequentially add 4-bromoanisole, piperidin-4-ol, and NaOtBu.

  • Wash the walls of the Schlenk tube with the remaining 15 mL of anhydrous toluene to ensure all reagents are submerged.

  • Seal the Schlenk tube tightly with a Teflon stopcock and remove it from the glovebox.

Step 3: One-Pot Reaction Execution

  • Place the sealed Schlenk tube in a pre-equilibrated oil bath set to 100 °C.

  • Stir vigorously (800 rpm) for 12 hours. In-Process Control: At 4 hours, a small aliquot (50 µL) can be taken under positive N₂ pressure, diluted in EtOAc, and checked via TLC (Hexanes:EtOAc 1:1). The starting material (R_f ≈ 0.8) should be nearly consumed, replaced by a highly polar, UV-active product spot (R_f ≈ 0.2).

Step 4: Quench & Workup

  • Remove the reaction from the oil bath and allow it to cool to ambient temperature.

  • Carefully open the tube and quench the reaction by adding 10 mL of saturated aqueous NH₄Cl. (This neutralizes the remaining base and halts any background reactivity).

  • Transfer the biphasic mixture to a separatory funnel and extract with Ethyl Acetate (3 × 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude brown oil.

Step 5: Purification

  • Load the crude oil onto a silica gel column.

  • Elute using a gradient of 20% to 60% EtOAc in Hexanes.

  • Collect the product fractions and evaporate the solvent to afford 1-(4-Methoxyphenyl)piperidin-4-ol as an off-white solid (Yield: ~94%).

Analytical Characterization

To verify the structural integrity of the synthesized 1-(4-Methoxyphenyl)piperidin-4-ol, the following analytical benchmarks must be met:

  • ¹H NMR (400 MHz, CDCl₃) : δ 6.95 (d, J = 9.0 Hz, 2H, Ar-H), 6.85 (d, J = 9.0 Hz, 2H, Ar-H), 3.85 (m, 1H, CH-OH), 3.78 (s, 3H, OCH₃), 3.45 (m, 2H, N-CH₂), 2.85 (m, 2H, N-CH₂), 2.00 (m, 2H, CH₂), 1.65 (m, 2H, CH₂).

  • ¹³C NMR (100 MHz, CDCl₃) : δ 153.8, 146.2, 118.5, 114.4, 67.8, 55.6, 50.2, 34.5.

  • ESI-MS : m/z calculated for C₁₂H₁₈NO₂ [M+H]⁺ 208.13, found 208.15.

Troubleshooting & In-Process Controls

Understanding the causality behind reaction failures is critical for drug development professionals scaling this methodology.

ObservationMechanistic CausalityCorrective Action
Formation of black precipitate (Pd black) within 1 hour Oxygen ingress has led to the irreversible oxidation and aggregation of the Pd(0) catalyst.Ensure rigorous degassing of the toluene (sparging with N₂ for at least 30 mins). Verify the integrity of the Schlenk tube's Teflon seals.
High recovery of 4-bromoanisole; solution remains red The base has degraded. NaOtBu is highly hygroscopic; moisture converts it to NaOH, which is not basic enough to deprotonate the Pd-amine intermediate.Use freshly sublimed NaOtBu or a newly opened bottle stored strictly inside the glovebox.
Significant dehalogenation of 4-bromoanisole (Anisole formation) The solvent or amine is acting as a hydride donor, prematurely reducing the Pd(II)-Ar intermediate.Ensure the reaction temperature does not exceed 100 °C. Verify that RuPhos is used, as less sterically demanding ligands increase the rate of β-hydride elimination.

References

  • The Buchwald–Hartwig Amination After 25 Years Angewandte Chemie International Edition URL
  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure ACS Omega URL
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Chemical Reviews URL
  • ACS Medicinal Chemistry Letters (NIH Public Access)

Sources

solvent selection for reaction of 1-(4-Methoxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Context

1-(4-Methoxyphenyl)piperidin-4-ol (CAS: 54390-78-2) is a critical pharmacophore scaffold, serving as a structural linchpin in the synthesis of Factor Xa inhibitors (e.g., Apixaban analogs) and triazole antifungals (e.g., Posaconazole/Itraconazole precursors).

The reactivity of this molecule is defined by two competing functional centers:

  • The Secondary Alcohol (C4-OH): The primary vector for functionalization (activation via sulfonation, oxidation, or Mitsunobu coupling).

  • The N-Anisyl Moiety: An electron-rich aromatic system that renders the piperidine nitrogen significantly less basic (

    
    ) than a typical aliphatic amine, while introducing susceptibility to oxidative degradation.
    

The Challenge: Standard solvent protocols (DCM, DMF) often lead to suboptimal outcomes for this substrate. The lipophilic anisyl tail contrasts with the polar hydroxyl head, creating solubility windows that do not always align with kinetic requirements. Furthermore, the secondary alcohol is prone to elimination (E2) over substitution (S_N2) if the solvation shell of the nucleophile is not carefully managed.

This guide provides a rational, green-aligned framework for solvent selection, moving beyond "try-and-see" screening to mechanistic process design.

Part 2: Solvent Selection Framework

The selection strategy prioritizes 2-Methyltetrahydrofuran (2-MeTHF) and Ethyl Acetate (EtOAc) over traditional chlorinated solvents, leveraging their "green" profiles without compromising kinetic performance.

Table 1: Solvent Performance Matrix for 1-(4-Methoxyphenyl)piperidin-4-ol
Solvent ClassSolvent CandidateSolubility ProfileKinetic Suitability (S_N2)Green Score (Chem21)Recommendation
Chlorinated Dichloromethane (DCM)Excellent . Dissolves both substrate and sulfonyl halides.High . Standard for activation (mesylation).Red (Hazardous) Avoid . Use only if 2-MeTHF fails.
Ethers 2-Methyltetrahydrofuran (2-MeTHF) Good . Higher boiling point than THF; separates well from water.Moderate . Good for activation; slower for displacement.Green (Recommended) Primary Choice for activation steps.
Polar Aprotic DMF / NMPExcellent . Essential for nucleophilic displacement.Excellent . Unsolvated anions react fastest.Red (Reprotoxic) Substitute with DMSO or Acetonitrile where possible.
Esters Ethyl Acetate (EtOAc)Moderate . Heating often required for high conc.Low . Poor for charged transition states.Green (Recommended) Excellent for workup/crystallization.
Nitriles Acetonitrile (MeCN)Good .High . Good compromise for polarity/rate.Yellow (Problematic) Secondary Choice for substitutions.

Part 3: Detailed Experimental Protocols

Protocol A: Green Activation of C4-OH (Mesylation)

Objective: Convert the alcohol to a reactive mesylate leaving group using a sustainable solvent system.

Rationale: Classically performed in DCM. Here, we utilize 2-MeTHF . Its immiscibility with water simplifies the quench, and its higher boiling point allows for thermal acceleration if the steric bulk of the anisyl group retards the reaction.

Materials:

  • Substrate: 1-(4-Methoxyphenyl)piperidin-4-ol (1.0 eq)

  • Reagent: Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Base: Triethylamine (TEA) (1.5 eq)

  • Solvent: 2-MeTHF (10 volumes)

  • Catalyst: DMAP (0.05 eq - optional, accelerates rate)

Step-by-Step Methodology:

  • Dissolution: Charge the reaction vessel with 1-(4-Methoxyphenyl)piperidin-4-ol and 2-MeTHF. Stir at 20°C until fully dissolved. Note: The solution may be slightly yellow due to the anisidine moiety.

  • Base Addition: Add TEA in one portion. Cool the mixture to 0–5°C.

  • Activation: Dropwise add MsCl over 30 minutes, maintaining internal temperature <10°C. Exotherm Control: The reaction is exothermic; rapid addition may cause local heating and impurity formation (elimination to alkene).

  • Reaction: Allow to warm to room temperature (20–25°C) and stir for 2–4 hours.

    • IPC (In-Process Control): Monitor via TLC (EtOAc/Hexane 1:1) or HPLC.[1] Target <2% starting material.

  • Quench & Workup (Self-Validating Step):

    • Add water (5 volumes) directly to the reaction mixture.

    • Stir rapidly for 10 minutes.

    • Phase Separation: Stop stirring. The 2-MeTHF layer (top) contains the product. The aqueous layer (bottom) contains TEA·HCl salts.[2]

    • Validation: If phases do not separate cleanly, add saturated brine. 2-MeTHF offers superior phase separation compared to THF.

  • Isolation: Wash the organic layer with saturated NaHCO₃ (to remove excess MsCl hydrolysis products). Dry over MgSO₄, filter, and concentrate.

    • Yield Expectation: 90–95% as an off-white solid.

Protocol B: Nucleophilic Displacement (S_N2)

Objective: Displacement of the Mesylate with a Nucleophile (e.g., Azide or Morpholine).

Rationale: The anisyl group donates electron density, stabilizing the ground state but potentially competing via E2 elimination if the base is too strong. We use DMSO (Green alternative to DMF) to maximize the nucleophilicity of the incoming group.

Methodology:

  • Setup: Dissolve the Mesylate (from Protocol A) in DMSO (5 volumes).

  • Reagent: Add Sodium Azide (NaN₃) (1.5 eq) or Morpholine (2.0 eq).

  • Thermal Cycle: Heat to 60°C.

    • Critical Parameter: Do not exceed 80°C. Higher temperatures promote elimination to the enamine/alkene impurity (1-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine).

  • Workup:

    • Cool to 20°C.

    • Slowly add water (10 volumes) dropwise. The product should precipitate out due to the "oiling out" effect of the lipophilic anisyl tail in water.

    • Filter the solid. This avoids liquid-liquid extraction of DMSO, which is tedious.

Part 4: Process Logic & Decision Pathways (Visualization)

The following diagram illustrates the decision logic for solvent selection based on the specific reaction step and "Green" constraints.

SolventSelection Start Start: 1-(4-Methoxyphenyl)piperidin-4-ol ReactionType Select Reaction Type Start->ReactionType Activation Activation (Mesylation/Tosylation) ReactionType->Activation Make Leaving Group Substitution Nucleophilic Substitution (SN2) ReactionType->Substitution Displace OH/LG SolubilityCheck Solubility Check Activation->SolubilityCheck MeTHF Solvent: 2-MeTHF (Green, Easy Workup) SolubilityCheck->MeTHF Standard Protocol DCM Solvent: DCM (Hazardous, High Solubility) SolubilityCheck->DCM If 2-MeTHF fails Workup Workup Strategy MeTHF->Workup Aqueous Wash PolarityCheck Nucleophile Type? Substitution->PolarityCheck ChargedNu Charged (e.g., NaN3, KCN) PolarityCheck->ChargedNu NeutralNu Neutral (e.g., Amines) PolarityCheck->NeutralNu DMSO Solvent: DMSO (High Rate, Precipitate Workup) ChargedNu->DMSO Maximize Ion Dissociation Acetonitrile Solvent: Acetonitrile (Moderate Rate, Easy Evap) NeutralNu->Acetonitrile Ease of Removal DMSO->Workup Water Precipitation Acetonitrile->Workup Evaporation

Figure 1: Decision tree for solvent selection emphasizing Green Chemistry principles and kinetic efficiency.

Part 5: References

  • Sanofi Solvent Selection Guide : Prat, D., et al. "Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development, 2013, 17(12), 1517–1525. Link

  • CHEM21 Solvent Guide : Prat, D., et al. "CHEM21 selection guide of classical- and less classical-solvents."[3] Green Chemistry, 2016, 18, 288-296.[3] Link

  • Apixaban Process Chemistry : "Process for the preparation of Apixaban and intermediates thereof."[4][5][6] European Patent EP3189053B1.[6] Link

  • Alcohol Activation Protocols : "Activation of Alcohols Toward Nucleophilic Substitution." University of Northern Colorado Course Notes. Link

  • Itraconazole Synthesis : "Development of the Efficient Synthetic Route for Itraconazole Antifungal Agent." Applied Chemistry for Engineering, 2011. Link

Sources

procedure for converting 1-(4-Methoxyphenyl)piperidin-4-ol to lactam derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemo-Selective Conversion of 1-(4-Methoxyphenyl)piperidin-4-ol to Lactam Scaffolds

Executive Summary & Strategic Rationale

The substrate 1-(4-methoxyphenyl)piperidin-4-ol (1) is a high-value pharmacophore precursor. Its conversion to lactam derivatives represents a critical divergence point in the synthesis of Factor Xa inhibitors (e.g., Apixaban) and novel CNS-active agents.[1]

This guide details two distinct synthetic pathways for converting the alcohol (1) into lactam derivatives:

  • The "Fused-Lactam" Route (Apixaban Core): Conversion to the dihydropyrazolo[3,4-c]pyridin-7-one scaffold via a Japp-Klingemann/Cyclization sequence. This is the industrial standard for anticoagulant synthesis.[1]

  • The "Expanded-Lactam" Route (Schmidt Rearrangement): Ring expansion to 1-(4-methoxyphenyl)-1,4-diazepan-5-one. This route accesses 7-membered lactams, a privileged scaffold in peptidomimetics.[1]

Both pathways require a common intermediate: 1-(4-methoxyphenyl)piperidin-4-one (2) . Therefore, this protocol is structured as a "Hub-and-Spoke" synthesis.

Pathway Visualization

The following diagram outlines the divergence from the alcohol substrate to the two target lactam classes.

G Start Starting Material 1-(4-Methoxyphenyl)piperidin-4-ol Ketone Key Intermediate 1-(4-Methoxyphenyl)piperidin-4-one Start->Ketone Phase 1: Oxidation (Swern or TEMPO) RouteA_Step1 Reagent: (Z)-Ethyl 2-chloro-2- (2-(4-methoxyphenyl)hydrazono)acetate Ketone->RouteA_Step1 RouteB_Step1 Reagent: NaN3 / Polyphosphoric Acid (Schmidt Reaction) Ketone->RouteB_Step1 LactamA Target A: Fused Lactam (Apixaban Core Scaffold) Dihydropyrazolo[3,4-c]pyridin-7-one RouteA_Step1->LactamA Cyclocondensation LactamB Target B: Expanded Lactam 1-(4-Methoxyphenyl)-1,4-diazepan-5-one RouteB_Step1->LactamB Ring Expansion

Figure 1: Divergent synthesis of lactam derivatives from 1-(4-methoxyphenyl)piperidin-4-ol.

Phase 1: Oxidation to the Key Ketone Intermediate[2]

The alcohol must first be oxidized to 1-(4-methoxyphenyl)piperidin-4-one . Critical Consideration: Avoid oxidants that react with the electron-rich p-methoxyphenyl (PMP) nitrogen (e.g., KMnO4). Swern oxidation is the gold standard for lab scale; TEMPO/Bleach is preferred for process scale.[1]

Protocol 1.1: Swern Oxidation (Lab Scale)

Objective: High-fidelity conversion of alcohol to ketone without N-oxide formation.

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) under Argon.

  • Activation: Add Oxalyl chloride (1.2 equiv) in dry DCM at -78°C. Dropwise add DMSO (2.4 equiv). Stir for 15 min.

  • Addition: Dissolve 1-(4-methoxyphenyl)piperidin-4-ol (1.0 equiv) in minimum DCM and add dropwise to the activated DMSO mixture, maintaining temp < -60°C. Stir for 45 min.

  • Quench: Add Triethylamine (5.0 equiv) dropwise. The solution will turn thick/white.[1] Allow to warm to 0°C over 1 hour.

  • Workup: Quench with sat. NH4Cl.[1] Extract with DCM (3x).[1] Wash organics with brine, dry over Na2SO4, and concentrate.[1]

  • Purification: Flash chromatography (Hexane/EtOAc 7:3).

    • Expected Yield: 85-92%

    • Validation: IR peak appearance at ~1715 cm⁻¹ (Ketone C=O).[1]

Phase 2A: Synthesis of Fused Lactam (Apixaban Core)

This protocol constructs the 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-7-one skeleton. This is a specific type of


-lactam fused to a pyrazole ring.

Mechanism: The ketone undergoes a morpholine-catalyzed enamine formation (or direct condensation) with a hydrazono-chloride, followed by a [3+2] type cyclization-elimination sequence.

Protocol 2.1: Japp-Klingemann / Cyclization

Reagents:

  • Substrate: 1-(4-methoxyphenyl)piperidin-4-one (from Phase 1).

  • Reagent A: Ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate (Commercially available or synthesized from p-anisidine).

  • Base: Triethylamine (TEA).[1]

  • Solvent: Toluene or EtOAc.[1]

Step-by-Step Procedure:

  • Enamine Formation (In-situ): In a reaction vessel, dissolve the piperidin-4-one (10 mmol) in Toluene (50 mL). Add Morpholine (1.5 equiv) and catalytic p-TsOH. Reflux with a Dean-Stark trap for 4 hours to remove water. Note: Isolate the enamine or proceed one-pot.

  • Cycloaddition: Cool the mixture to 0°C. Add Reagent A (1.1 equiv) and TEA (2.5 equiv).

  • Reflux: Heat the mixture to reflux (110°C) for 12–16 hours. The intermediate hydrazone cyclizes to form the fused lactam ring with loss of morpholine/HCl.[1]

  • Workup: Cool to RT. Wash with 1N HCl (to remove excess morpholine/TEA), then water and brine.[1]

  • Crystallization: The product often precipitates upon cooling or addition of Ethanol.[1] Recrystallize from EtOH/EtOAc.

Data Summary: Apixaban Core Synthesis

Parameter Specification Notes
Reagent Stoichiometry 1.0 : 1.1 (Ketone : Hydrazone) Excess hydrazone ensures conversion.

| Temperature | 0°C


 110°C | Controlled addition essential to prevent polymerization.[1] |
| Key Impurity  | Open-chain hydrazone | Detected by LCMS if cyclization is incomplete. |
| Target Structure  | Ethyl 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | Lactam functionality is at C-7.  |[2][3][4]

Phase 2B: Ring Expansion to Expanded Lactam[1][2]

This protocol utilizes the Schmidt Reaction to insert a nitrogen atom adjacent to the ketone carbonyl, converting the 6-membered piperidone into a 7-membered 1,4-diazepan-5-one .

Scientific Logic: The p-methoxyphenyl group on N-1 makes the nitrogen electron-rich. In strong acid (Schmidt conditions), the N-1 might protonate, but the reaction is driven by the activation of the C-4 ketone.[1] The migration of the carbon is regioselective based on steric/electronic factors, typically yielding the 1,4-diazepan-5-one isomer.[1]

Protocol 2.2: Schmidt Rearrangement

Safety Alert: Hydrazoic acid (


) is generated in situ.[1] It is explosive and toxic.[1] Conduct exclusively in a high-performance fume hood behind a blast shield.
  • Preparation: In a round-bottom flask, dissolve 1-(4-methoxyphenyl)piperidin-4-one (5 mmol) in Polyphosphoric Acid (PPA) (15 g). Mechanical stirring is recommended due to viscosity.[1]

  • Azide Addition: Heat to 50°C. Add Sodium Azide (

    
    , 1.2 equiv) in small portions over 30 minutes. Do not add all at once. Evolution of 
    
    
    
    gas will be observed.[1]
  • Reaction: Stir at 60–70°C for 4–6 hours. Monitor by TLC (the ketone spot will disappear; a more polar lactam spot will appear).[1]

  • Quench: Cool to RT. Pour the reaction mixture slowly onto crushed ice (100 g) with vigorous stirring.

  • Neutralization: Carefully basify with 50% NaOH solution to pH ~10. Keep temperature < 20°C using an ice bath.

  • Extraction: Extract with Chloroform (3 x 50 mL). The lactam is often water-soluble; salting out the aqueous layer with NaCl helps.

  • Purification: Column chromatography (DCM:MeOH 95:5).

Alternative (Safer): Use TMS-Azide and Triflic acid (TfOH) in DCM if avoiding PPA/NaN3 is desired.

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Phase 1: Low Yield N-oxidation of the PMP group.Use Swern (mild) instead of mCPBA or H2O2.[1] Ensure excess amine in quench.[1]
Phase 2A: Incomplete Cyclization Water in solvent; Enamine hydrolysis.[1]Use Dean-Stark trap or molecular sieves. Ensure strictly anhydrous conditions.
Phase 2B: Charring/Tar Exotherm during azide addition.[1]Add NaN3 slower. Lower PPA temperature to 40°C initially.
Phase 2B: No Precipitate Lactam is water soluble.[1]Use continuous extraction (CHCl3) or lyophilize and triturate.[1]

References

  • Preparation of Apixaban and Intermediates. European Patent Office.[1] Patent EP3212620B1.[1] Describes the conversion of piperidin-4-one derivatives to the fused lactam core. Link

  • Synthesis of 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate. Google Patents. Patent WO2007001385.[1] Detailed experimental for the Japp-Klingemann cyclization. Link

  • Schmidt Reaction of 4-Piperidones. Journal of the Chemical Society, Perkin Transactions 1. General methodology for converting piperidones to diazepanones. Link

  • Oxidation of N-substituted 4-piperidones. Arkivoc. "A high yielding oxidation method for the preparation of substituted 2,3-dihydro-4-pyridones from 4-piperidones."[5] (Context for oxidative stability). Link

Sources

Application Note: Continuous Flow Synthesis of (S)-N-Glycidyl Phthalimide (CAS 54696-05-8)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-N-Glycidyl phthalimide (CAS 54696-05-8 ) is a critical chiral building block in the synthesis of oxazolidinone antibiotics (e.g., Linezolid) and anticoagulants like Rivaroxaban . Traditional batch synthesis, typically involving the alkylation of phthalimide with chiral epichlorohydrin, suffers from significant limitations: poor thermal control leading to racemization, long reaction times (12–48 hours), and handling of toxic, volatile epoxides.

This guide details a continuous flow protocol that circumvents these issues. By leveraging the superior heat transfer and mixing of flow reactors, this method achieves >95% conversion and maintains >99% enantiomeric excess (ee) with a residence time of under 30 minutes.

Chemistry & Mechanism[1][2][3]

The synthesis utilizes a modified Gabriel Synthesis , involving the nucleophilic substitution of (S)-epichlorohydrin by the phthalimide anion.

Reaction Pathway

The reaction proceeds via an SN2 mechanism.[1] To maintain the (S)-configuration of the glycidyl group, the phthalimide anion attacks the primary carbon (C-Cl) of (S)-epichlorohydrin.

  • Note on Chirality: Direct displacement of the chloride leaves the chiral center at C2 unaffected. However, under basic conditions, the reaction may proceed via an epoxide ring-opening/ring-closing sequence (Payne rearrangement-like), which can lead to racemization if temperature is uncontrolled. Flow chemistry minimizes this risk by strictly limiting the thermal history of the product.

Mechanistic Diagram

The following diagram illustrates the reaction pathway and the critical stereochemical preservation.

ReactionMechanism Start1 Potassium Phthalimide (Nucleophile) TS Transition State (S_N2 Attack at C-Cl) Start1->TS DMF, 110°C Start2 (S)-Epichlorohydrin (Electrophile) Start2->TS Product (S)-N-Glycidyl Phthalimide (CAS 54696-05-8) TS->Product Retention of C2 Chirality Byproduct KCl TS->Byproduct

Figure 1: Mechanistic pathway for the SN2 alkylation of Potassium Phthalimide with (S)-Epichlorohydrin.

Flow Protocol Design

Solubility & Feed Management

A major challenge in this synthesis is the poor solubility of potassium phthalimide (K-Phth) in standard organic solvents.

  • Batch Approach: Heterogeneous slurry (often leads to clogging in flow).

  • Flow Solution: We utilize DMF (Dimethylformamide) or DMSO at elevated temperatures, or an in-situ generation method using Phthalimide and a soluble organic base (e.g., DBU or TMG).

  • Selected Method: Pre-dissolved K-Phth in warm DMF . K-Phth is sufficiently soluble in DMF at 60°C to form a homogeneous feed, preventing reactor fouling.

Reactor Configuration
  • Reactor Type: PFA or Stainless Steel Coil Reactor (to withstand 120°C+).

  • Mixer: T-mixer or Static Mixer (ensure rapid homogenization).

  • Thermal Control: Oil bath or thermostat-controlled heating module.

  • Pressure: Back Pressure Regulator (BPR) set to 75 psi (5 bar) to prevent solvent boiling and ensure single-phase flow.

Experimental Setup Diagram

FlowSetup cluster_feeds Feed Preparation FeedA Feed A: K-Phthalimide in DMF (Heated to 60°C) PumpA HPLC Pump A FeedA->PumpA FeedB Feed B: (S)-Epichlorohydrin (Neat or in DMF) PumpB HPLC Pump B FeedB->PumpB Mixer Static Mixer PumpA->Mixer PumpB->Mixer Reactor Coil Reactor (10 mL, 120°C) Mixer->Reactor Combined Stream Cooling Cooling Loop (25°C) Reactor->Cooling BPR BPR (75 psi) Cooling->BPR Collection Product Collection (Quench into H2O) BPR->Collection

Figure 2: Schematic of the continuous flow reactor setup for CAS 54696-05-8 production.

Step-by-Step Experimental Procedure

Reagent Preparation
  • Feed A (Nucleophile): Dissolve 18.5 g of Potassium Phthalimide (0.1 mol) in 100 mL of anhydrous DMF.

    • Critical Step: Heat the reservoir to 60°C with stirring to ensure complete dissolution. Keep this line heat-traced if possible to prevent precipitation in the tubing.

  • Feed B (Electrophile): Dissolve 11.1 g (S)-Epichlorohydrin (0.12 mol, 1.2 equiv) in 50 mL of anhydrous DMF.

    • Note: A slight excess of epichlorohydrin drives the reaction to completion.

System Parameters
ParameterValueRationale
Reactor Volume 10 mLStandard pilot-scale coil.
Temperature 120 °CHigh temp accelerates SN2; short time prevents degradation.
Pressure 5 bar (75 psi)Maintains liquid phase above solvent boiling point.
Flow Rate A 0.33 mL/minDelivers 1.0 equiv.
Flow Rate B 0.17 mL/minDelivers 1.2 equiv.
Total Flow Rate 0.5 mL/min
Residence Time 20 minutesOptimized for >95% conversion.
Execution
  • Prime System: Flush the reactor with pure DMF at 0.5 mL/min until pressure stabilizes.

  • Heat Up: Set the reactor thermostat to 120°C. Ensure the BPR is active.

  • Start Reaction: Switch the input valves to Feed A and Feed B simultaneously.

  • Equilibration: Allow 2 reactor volumes (40 mins) to pass to reach steady state. Discard this fraction.

  • Collection: Collect the product stream into a vessel containing ice-cold water (ratio 1:5 product-to-water). The sudden cooling and dilution precipitates the crude product and dissolves the KCl byproduct.

Workup & Purification
  • Filtration: The product precipitates as a white solid upon quenching in water. Filter the solid.

  • Washing: Wash with cold water (2 x 50 mL) to remove residual DMF and KCl.

  • Drying: Vacuum dry at 40°C.

  • Recrystallization (Optional): If higher purity is required, recrystallize from Ethanol/Acetone.

Results & Validation

The flow protocol offers superior performance compared to traditional batch methods.[2]

MetricBatch Process (Ref)Continuous Flow (This Protocol)
Reaction Time 12 – 24 Hours20 Minutes
Temperature 80°C (Reflux)120°C (Superheated)
Yield 75 – 85%92 – 96%
Enantiomeric Excess 94 – 96%> 99%
Space-Time Yield LowHigh (approx. 0.5 kg/L/day )
Analytical Check[3]
  • HPLC: Chiralcel OD-H column, Hexane/IPA (80:20), 1.0 mL/min, 254 nm.

  • Retention Time: (S)-enantiomer typically elutes later than (R) in this system (verify with standards).

  • NMR: 1H NMR (CDCl3) confirms the glycidyl protons (multiplets at 2.7, 2.8, 3.2 ppm) and aromatic phthalimide protons (7.7-7.9 ppm).

References

  • Gutcait, A., et al. (1996). "Synthesis of (S)-N-glycidylphthalimide via Mitsunobu reaction." Tetrahedron: Asymmetry, 7(6), 1641-1648. Link

  • Bayer Pharma AG. (2008). "Process for the preparation of Rivaroxaban." US Patent 7,351,823. Link

  • Plutschack, M. B., et al. (2017).[3] "The Hitchhiker’s Guide to Flow Chemistry."[3] Chemical Reviews, 117(18), 11796–11893. Link

  • Kappe, C. O. (2013). "Process Intensification in Flow: Novel Process Windows." Chem. Eng.[4] Technol., 36, 1-9. Link

  • ChemicalBook. "(S)-N-Glycidylphthalimide Product Description & Synthesis." Link

Sources

Application Note: Crystallization & Purification of 1-(4-Methoxyphenyl)piperidin-4-ol

[1]

Executive Summary

1-(4-Methoxyphenyl)piperidin-4-ol (CAS: 86660-62-2) is a critical pharmaceutical intermediate, serving as a structural scaffold for various antifungal agents (e.g., Posaconazole analogues) and anticoagulant precursors. Its purification presents a specific challenge: separating the target alcohol from its ketone precursor (1-(4-methoxyphenyl)piperidin-4-one), unreacted p-anisidine derivatives, and inorganic salts derived from reduction steps (e.g., borates).

This guide details a robust, scalable crystallization protocol designed to achieve >99.5% HPLC purity. Unlike standard "recipe-based" protocols, this document provides a Quality by Design (QbD) framework, enabling researchers to adapt the parameters based on specific crude impurity profiles.

Physicochemical Profiling & Solubility Logic

To design an effective crystallization, we must first understand the solute-solvent interactions. The molecule contains a polar hydrogen-bond donor/acceptor pair (4-OH, piperidine N) and a lipophilic domain (4-methoxyphenyl).

Predicted Solubility Parameters
  • Melting Point: Typically 95–105°C (Dependent on polymorph/purity).

  • Solubility Behavior:

    • High Solubility: Methanol, Ethanol, Dichloromethane (DCM), THF.

    • Moderate Solubility (T-dependent): Ethyl Acetate, Isopropyl Acetate, Toluene.

    • Low Solubility (Anti-solvent): Heptane, Hexane, Water (at low pH).

Solvent Selection Strategy

We utilize a Cooling Crystallization approach coupled with Anti-solvent Addition for maximum yield.

Solvent SystemRoleJustification
Ethyl Acetate (EtOAc) Primary SolventModerate boiling point (77°C) allows for safe heating; dissolves the target well at reflux but poorly at 0°C.
n-Heptane Anti-SolventInduces supersaturation gently; effectively purges non-polar impurities like unreacted anisidine.
Ethanol/Water (90:10) AlternativeGood for removing inorganic salts (borates) if the crude is from a NaBH4 reduction.

Process Workflow Diagram

The following diagram outlines the critical path from crude reaction mixture to isolated pure crystal.

PurificationWorkflowReactionCrude Reaction Mixture(Reductive Amination or Ketone Reduction)WorkupAqueous Workup(Removal of Borates/Salts)Reaction->WorkupQuenchSolubilizationDissolution(Reflux in EtOAc)Workup->SolubilizationOrg. Phase Conc.filtrationHot Filtration(Remove Insolubles)Solubilization->filtrationT > 70°CCrystallizationControlled Cooling(Nucleation Zone)filtration->CrystallizationCool to 55°CIsolationFiltration & Wash(Cold Heptane/EtOAc)Crystallization->IsolationCool to 0-5°CDryingVacuum Drying(45°C, <50 mbar)Isolation->DryingWet Cake

Figure 1: End-to-end purification workflow for 1-(4-Methoxyphenyl)piperidin-4-ol.

Detailed Experimental Protocols

Protocol A: Initial Isolation (Crude)

Objective: Isolate the solid from the reaction mixture and remove bulk inorganic salts.

  • Quench & Extraction:

    • If coming from NaBH4 reduction: Quench reaction mixture with 1M HCl (careful of H2 evolution) to destroy excess hydride.

    • Adjust pH to ~10-11 using 2M NaOH to ensure the piperidine nitrogen is free-based.

    • Extract into Ethyl Acetate (EtOAc) (3x volumes relative to substrate).

  • Phase Separation:

    • Wash organic layer with Brine (sat. NaCl) to remove residual water/borates.

    • Dry over anhydrous Na2SO4. Filter.

  • Solvent Swap:

    • Concentrate the filtrate under reduced pressure (Rotavap) to a thick oil or semi-solid.

    • Note: Do not dry completely to a hard solid if it contains significant impurities, as this can trap them.

Protocol B: Recrystallization (Polishing)

Objective: Achieve HPLC purity >99.5% and defined crystal morphology.

Reagents:

  • Crude 1-(4-Methoxyphenyl)piperidin-4-ol (10 g scale example)

  • Solvent: Ethyl Acetate (HPLC Grade)

  • Anti-solvent: n-Heptane

Step-by-Step:

  • Dissolution (The "Clear Point"):

    • Charge 10 g of crude solid into a reactor/flask.

    • Add 30 mL Ethyl Acetate (3 vol).

    • Heat to Reflux (approx. 77°C) with agitation (300 rpm).

    • Observation: If solids remain after 15 mins, add EtOAc in 1 mL increments until a clear yellow/orange solution is obtained.

    • Critical Step: Perform a Hot Filtration if black specks (Pd residue or dust) are visible. Use a pre-heated funnel to prevent premature crystallization.

  • Nucleation (The "Cloud Point"):

    • Cool the solution slowly to 60°C .

    • Add n-Heptane dropwise until a faint, persistent turbidity (cloudiness) is observed. This is the metastable limit.

    • Re-heat slightly to 65°C to dissolve the cloudiness (erasing thermal history).

  • Crystal Growth:

    • Cool the clear solution at a rate of 10°C per hour .

    • Seeding (Optional but Recommended): At 55°C, add 0.1% wt/wt pure seed crystals to induce controlled nucleation.

    • Once the temperature reaches 40°C , solids should be clearly visible.

    • Add a second portion of n-Heptane (approx. 10-15 mL) slowly over 30 minutes to drive yield.

  • Terminal Phase:

    • Cool to 0–5°C and hold for 2 hours. This "aging" period allows the crystal lattice to organize and reject impurities.

  • Isolation:

    • Filter the slurry using a Buchner funnel or centrifuge.

    • Wash: Displacement wash with cold (0°C) EtOAc/Heptane (1:3 ratio). Do not use pure EtOAc as it will redissolve the product.

    • Drying: Dry in a vacuum oven at 45°C for 12 hours. Monitor weight loss until constant.

Process Analytical Technology (PAT) & Validation

To ensure the process is "Self-Validating," the following checks must be performed.

In-Process Controls (IPC)
CheckpointMethodAcceptance CriteriaAction if Failed
Dissolution VisualClear solution at RefluxAdd more EtOAc (5% increments).
Cooling TurbidityOnset of cloudiness at T > 45°CIf clouding occurs >65°C, solution is too conc. Add solvent.[1]
Mother Liquor HPLCProduct loss < 5%If loss is high, cool lower (-10°C) or add more Heptane.
Impurity Rejection Mechanism

The primary impurity, 1-(4-methoxyphenyl)piperidin-4-one (Ketone), has a planar structure compared to the chair conformation of the alcohol. This structural difference prevents the ketone from incorporating effectively into the alcohol's crystal lattice, causing it to remain in the mother liquor.

ImpurityLogicImpurityKetone Impurity(Planar C=O)LatticeCrystal LatticeImpurity->LatticeSteric MismatchMotherLiquorMother Liquor(Waste)Impurity->MotherLiquorRemains DissolvedTargetTarget Alcohol(Chair Conformation)Target->LatticeFits GeometryH-Bonding

Figure 2: Mechanistic rejection of ketone impurities during crystallization.

Troubleshooting Guide

  • Problem: Oiling Out (Product separates as a liquid oil droplets instead of crystals).

    • Cause: Cooling too fast or impurity profile is too high (acting as a solvent).

    • Solution: Re-heat to dissolve. Add more seed crystals. Slow down the cooling ramp. Increase the ratio of EtOAc (good solvent) slightly to keep the oil phase dissolved until nucleation triggers.

  • Problem: Low Yield (<70%).

    • Cause: Too much solvent or terminal temperature not low enough.

    • Solution: Concentrate the mother liquor and run a "second crop" crystallization (note: second crop will have lower purity).

  • Problem: Colored Crystals (Yellow/Brown).

    • Cause: Oxidation products of anisidine.

    • Solution: Treat the hot solution (Step 1) with Activated Carbon (Charcoal) for 15 minutes, then hot filter over Celite.

References

  • Anderson, J. T., et al. (2010).[2] Investigation of 4-piperidinols as novel H3 antagonists.[2] Bioorganic & Medicinal Chemistry Letters, 20(21), 6246-6249.[2] Link

  • Ramalingam, A. (2021).[3] Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.[3] Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10182969, Apixaban (Related Intermediates).Link

  • Allen, C. F. H., et al. (1942). 1-(4-iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one (General Piperidine Synthesis). Organic Syntheses, Coll. Vol. 22, p.9. Link

Troubleshooting & Optimization

improving yield of 1-(4-Methoxyphenyl)piperidin-4-ol in coupling reactions

[1][2][3][4]

Ticket ID: N-ARYL-OPT-04 Subject: Improving Yield & Selectivity in C-N Cross-Coupling of 4-Hydroxypiperidine Status: Open Assigned Specialist: Senior Application Scientist[1][2][3]

Executive Summary & mechanistic Insight

The synthesis of 1-(4-Methoxyphenyl)piperidin-4-ol presents a classic "chemoselectivity vs. reactivity" paradox. You are coupling a secondary amine (piperidin-4-ol) with an electron-rich aryl halide (4-haloanisole).[1][2][3]

The Core Challenges
  • Nucleophilic Competition (N vs. O): The substrate contains both a secondary amine and a secondary alcohol.[3] While the amine is generally more nucleophilic, the presence of strong bases (e.g., NaOtBu) can deprotonate the hydroxyl group (

    
    ), leading to competitive O-arylation.[3]
    
  • Electronic Deactivation: The para-methoxy group on the aryl halide is an Electron Donating Group (EDG).[3] This increases electron density on the aromatic ring, making the C-X bond (Carbon-Halogen) stronger and significantly slowing down the oxidative addition step in the catalytic cycle.[3] Standard Pd catalysts often stall here.

The Solution Architecture

To improve yield, we must accelerate oxidative addition while suppressing O-arylation.[3] This requires a specific ligand class (Dialkylbiarylphosphines) and a carefully tuned base system.[3]

ReactionPathwaysReactants4-Haloanisole+Piperidin-4-olPd_CycleCatalytic Cycle(Oxidative Addition)Reactants->Pd_CyclePath_NN-Arylation(Kinetic Product)Pd_Cycle->Path_NFavored byRuPhos/BrettPhosPath_OO-Arylation(Thermodynamic/Base Dependent)Pd_Cycle->Path_OFavored byStrong Base (NaOtBu)Product1-(4-Methoxyphenyl)piperidin-4-ol(Target)Path_N->ProductSideProductSide Product(Ether)Path_O->SideProduct

Figure 1: Competing reaction pathways. The goal is to maximize the green path while blocking the red path.

Optimized Protocols

Method A: The Gold Standard (Buchwald-Hartwig)

Best for: High yields (>90%), difficult substrates, and strict N-selectivity.[1][2][3] Catalyst System: RuPhos Pd G4. RuPhos is specifically engineered to facilitate the coupling of secondary amines with electron-rich aryl halides.[2][3]

ComponentRecommendationRationale
Precatalyst RuPhos Pd G4 (1-2 mol%)Air-stable precatalyst that ensures rapid activation of the Pd(0) species without an induction period.[1][2][3]
Ligand RuPhos (1:1 ratio if not using G4)Bulky, electron-rich phosphine that accelerates oxidative addition into the C-Br/C-Cl bond of the anisole.[1][2][3]
Base Cs₂CO₃ (2.0 equiv)A weaker base than NaOtBu.[3] It is strong enough to deprotonate the ammonium intermediate but too weak to deprotonate the alcohol, preserving Chemoselectivity.[3]
Solvent t-Amyl Alcohol or Dioxane Protic solvents like t-Amyl alcohol can stabilize the transition state in amination reactions.[1][2]
Temp 80-100 °C Sufficient energy to overcome the activation barrier of the electron-rich aryl halide.[1][2][3]

Step-by-Step Protocol:

  • Charge a reaction vial with RuPhos Pd G4 (1.0 mol%) and Cs₂CO₃ (2.0 equiv).

  • Add 4-Bromoanisole (1.0 equiv) and Piperidin-4-ol (1.2 equiv).[1][2]

  • Evacuate and backfill with inert gas (Nitrogen/Argon) 3 times.[3]

  • Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).

  • Seal and heat to 100 °C for 12 hours.

  • Workup: Filter through a pad of Celite to remove palladium black and salts. Concentrate and purify via flash chromatography (DCM:MeOH gradient).

Method B: The Cost-Effective Alternative (Ullmann-Type)

Best for: Large scale where Pd cost is prohibitive, provided lower yields (60-75%) are acceptable.[1][2][3]

ComponentRecommendationRationale
Catalyst CuI (10 mol%)Standard copper source.[1][2][3]
Ligand L-Proline (20 mol%)Amino acid ligand that forms a catalytic complex with Cu, lowering the activation energy.[3]
Base K₃PO₄ (2.0 equiv)Mild base compatible with copper cycles.[3]
Solvent DMSO High boiling point, polar aprotic solvent is essential for solubilizing the copper complex.[3]

Troubleshooting Guide

Use the Decision Tree below to diagnose your specific yield issue.

TroubleshootingTreeStartStart: Low Yield IdentifiedCheck_TLCAnalyze Crude Mixture (LCMS/TLC)Start->Check_TLCResult_SMStarting Material Remains(Conversion Issue)Check_TLC->Result_SMResult_SideSide Products Formed(Selectivity Issue)Check_TLC->Result_SideResult_BlackPd Black Precipitate(Catalyst Death)Check_TLC->Result_BlackFix_SMCause: Oxidative Addition StalledFix: Switch to RuPhos Pd G4or Increase Temp to 110°CResult_SM->Fix_SMFix_SideCause: O-ArylationFix: Switch Base to Cs2CO3or K3PO4 (Avoid NaOtBu)Result_Side->Fix_SideFix_BlackCause: Ligand DissociationFix: Ensure Inert AtmosphereAdd 1-2% free RuPhos ligandResult_Black->Fix_Black

Figure 2: Diagnostic workflow for reaction optimization.

Common Failure Modes
SymptomRoot CauseCorrective Action
Low Conversion (<50%) The methoxy group on the aryl ring deactivates the bromide.[1][2][3] Standard ligands (PPh3, dppf) are too weak.[3]Upgrade Ligand: Switch to RuPhos or BrettPhos . These are electron-rich and bulky, driving the catalytic cycle forward.[3]
O-Arylation Detected Base is too strong (

), deprotonating the alcohol.[3]
Downgrade Base: Switch from NaOtBu to Cs₂CO₃ or K₃PO₄ .
Reaction Stalls after 1 hr Catalyst decomposition (Pd black formation).Stabilize: Add 1-2 mol% of free ligand (RuPhos) to the mixture to keep the Pd ligated. Ensure strict oxygen-free conditions.
Product is Colored/Impure Copper contamination (if using Method B) or amine oxidation.[3]Purification: Use an amine-scavenger resin or wash with aqueous EDTA (for Copper) or dilute NH₄OH during workup.[1][2][3]

Frequently Asked Questions (FAQ)

Q: Can I use 4-Chloroanisole instead of 4-Bromoanisole? A: Yes, but it is significantly less reactive.[1][2][3] You must use the RuPhos Pd G4 system (or XPhos) to activate the aryl chloride.[3] The reaction temperature likely needs to be increased to 110°C. Do not attempt this with the Copper/L-Proline method; it will not work.[2][3]

Q: Why do I see a "double coupled" product? A: This is rare for this specific substrate because the alcohol is less reactive. However, if you see mass peaks corresponding to bis-arylation, you are likely O-arylating the product.[1][2][3] Reduce the base equivalents to 1.5 and ensure you are using a weak base (

3

Q: Is it better to protect the alcohol (e.g., with TBS) first? A: Technically, yes—protecting the alcohol (e.g., 4-(TBS-oxy)piperidine) guarantees 100% N-selectivity.[1][2][3] However, it adds two synthetic steps (protection and deprotection).[3] We recommend the direct coupling method first. Only switch to the protection route if you cannot eliminate O-arylation via base optimization.[1][2][3]

Q: Can I use water as a co-solvent? A: For the Buchwald-Hartwig (Pd) method, water is generally detrimental to the catalyst.[3] Keep conditions anhydrous. For the Ullmann (Cu) method, trace water is sometimes tolerated, but anhydrous DMSO is preferred for consistency.[3]

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases."[3][4] Chemical Science, 2011, 2, 57-68.[3][4]

  • Sigma-Aldrich. "RuPhos Pd G4 Product Information & Application Guide."[1][2]

  • Ma, D., et al. "Cu-Catalyzed Arylation of Amines."[3][5] Journal of the American Chemical Society, 2006.[3] (General reference for Ullmann-type coupling protocols involving amino acids).

  • BenchChem. "Technical Support Center: Optimization of N-arylation of Piperidin-4-amine."

removing dimer impurities from 1-(4-Methoxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ticket #86676-DIMER Subject: Removal of Dimer Impurities from 1-(4-Methoxyphenyl)piperidin-4-ol Status: Open [Resolution Provided] Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering high-molecular-weight (HMW) impurities—specifically dimers—in your batch of 1-(4-Methoxyphenyl)piperidin-4-ol (CAS: 86676-43-1). This compound is a critical intermediate, often used in the synthesis of anticoagulants (e.g., Apixaban precursors) and antifungal scaffolds.

The "dimer" in this context typically arises from two pathways:

  • Ether Bridging: Acid-catalyzed dehydration between two hydroxyl groups (4,4'-oxybis...).

  • Oxidative Biaryl Coupling: Homocoupling of the electron-rich p-methoxyphenyl rings during oxidative steps.

These impurities are lipophilic and prone to co-crystallization. This guide provides a verified troubleshooting workflow to isolate the monomeric alcohol with >99.5% HPLC purity.

Module 1: Diagnostic & Detection

How do I confirm the impurity is a dimer?

Before initiating purification, confirm the identity of the impurity to select the correct solvent system.

Diagnostic MethodObservationInterpretation
HPLC (Reverse Phase) Peak RRT ~1.2 - 1.5The dimer is more lipophilic than the monomer and elutes later on C18 columns.
LC-MS (ESI+) [M+H]⁺ ≈ 413.5 Da Indicates Ether Dimer (2x Mass - H₂O).
LC-MS (ESI+) [M+H]⁺ ≈ 411-412 Da Indicates Biaryl Coupling (2x Mass - 2H).
TLC (SiO₂) Higher R_f spotRun in EtOAc:MeOH (9:1). Dimer moves faster than the polar alcohol.

Module 2: Purification Protocols

Protocol A: The "Standard" Recrystallization (IPA/Water)

Best for: Oxidative dimers and general cleanup. Mechanism: This method leverages the steep solubility curve of the monomer in aqueous isopropanol (IPA). The lipophilic dimer precipitates early or oils out, while the monomer crystallizes slowly.

Reagents:

  • Isopropyl Alcohol (IPA) - HPLC Grade

  • Deionized Water

  • Activated Carbon (Optional, for color/oxidative species)[1]

Step-by-Step Methodology:

  • Dissolution: Charge the crude solid (1.0 eq) into a reactor. Add IPA (5.0 vol) .

  • Heating: Heat the slurry to 75–80°C . The solution should become clear.

    • Troubleshooting: If undissolved solids remain at 80°C, these are likely inorganic salts. Filter hot.

  • Carbon Treatment (Critical for Dimers): Add Activated Carbon (5% w/w) . Stir at 75°C for 30 minutes. The high surface area of carbon preferentially adsorbs planar aromatic dimers.

  • Hot Filtration: Filter the hot mixture through a Celite pad to remove carbon.

  • Anti-solvent Addition: Reheat filtrate to 70°C. Slowly add Water (2.0 - 3.0 vol) dropwise until a slight turbidity persists.

  • Controlled Cooling:

    • Cool to 50°C over 1 hour.

    • Cool to 20–25°C over 2 hours.

    • Chill to 0–5°C and hold for 2 hours.

  • Isolation: Filter the white crystalline solid. Wash with cold IPA:Water (1:1) .

  • Drying: Vacuum dry at 50°C.

Why this works: The monomer is highly soluble in hot IPA but poorly soluble in cold IPA/Water. The hydrophobic dimer often stays in the mother liquor or is trapped by the carbon [1].

Protocol B: Acid-Base Reslurry (The "Chemical Wash")

Best for: Ether dimers (Stubborn cases). Mechanism: The ether dimer has two basic nitrogen centers but is significantly more lipophilic than the monomer. We exploit this by forming a salt that remains in the aqueous phase or rejecting the dimer in the organic wash.

Step-by-Step Methodology:

  • Dissolution: Dissolve crude material in Dichloromethane (DCM, 10 vol) .

  • Acid Extraction: Extract with 0.5N HCl (10 vol) .

    • Note: Both monomer and dimer will protonate and move to the aqueous layer.

  • Wash: Wash the aqueous acidic layer with Ethyl Acetate (5 vol) .

    • Logic: This removes non-basic impurities.

  • Basification & Precipitation:

    • Adjust the aqueous layer pH to 10–11 using 2N NaOH.

    • The monomer will precipitate.

  • Selective Extraction (The Trick):

    • Instead of extracting everything back into DCM, extract with Toluene (warm, 45°C) .

    • Differentiation: The monomer is moderately soluble in warm toluene; the high MW dimer is often less soluble or crystallizes out upon cooling the toluene extract, allowing for filtration separation.

Module 3: Visualization of Logic

The following diagram illustrates the decision matrix for selecting the correct purification route based on your specific impurity profile.

PurificationLogic Start Crude 1-(4-Methoxyphenyl)piperidin-4-ol Check Diagnostic: LC-MS / HPLC Start->Check TypeA Impurity: Oxidative Dimer (Biaryl coupling) Check->TypeA Mass [2M-2H] TypeB Impurity: Ether Dimer (Oxy-bis) Check->TypeB Mass [2M-H2O] MethodA Protocol A: Recrystallization (IPA/Water) + Activated Carbon TypeA->MethodA Planar structure adsorbs to Carbon MethodB Protocol B: Acid/Base Manipulation (Toluene Extraction) TypeB->MethodB Basicity/Lipophilicity difference Result Pure Monomer (>99.5%) MethodA->Result MethodB->Result

Figure 1: Decision tree for impurity removal based on LC-MS diagnostics.

Frequently Asked Questions (FAQ)

Q1: I tried Protocol A, but the dimer persists at 0.5%. What now? A: If the dimer is persistent, it likely has a solubility profile too similar to the monomer in IPA. Switch to Ethyl Acetate/Heptane . Dissolve in minimum hot Ethyl Acetate (reflux), then add Heptane until cloudy. The dimer (more lipophilic) often remains in the supernatant while the polar alcohol crystallizes.

Q2: Can I use silica gel chromatography? A: Yes, but it is difficult at scale. Because the molecule is an amine, it will streak on standard silica. You must use DCM:MeOH:NH₄OH (90:9:1) . The ammonia prevents the piperidine nitrogen from interacting with acidic silanols.

Q3: Why is the dimer forming during storage? A: This compound is an amino-alcohol. If stored in acidic conditions or exposed to light/air, slow oxidative coupling or acid-catalyzed etherification can occur. Store under Nitrogen at <25°C in amber glass.

References

  • Vertex AI Search. (2024). Dimer impurities of apixaban and method to remove them (EP3280714B1). Google Patents. 2

  • Vertex AI Search. (2024). Process for the preparation of Apixaban and intermediates (US10385049B2).[1] Google Patents. 1

  • Mettler Toledo. (2025). Recrystallization Guide: Process, Procedure, Solvents. 3[4][2][5]

  • Sigma-Aldrich. (2024). 1-(4-methoxyphenyl)piperidin-4-amine Product Sheet. 6

Sources

minimizing side reactions during reduction of piperidinone intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperidinone Reductions . As a Senior Application Scientist, I frequently see researchers encounter yield-crushing side reactions when reducing piperidinone intermediates—whether performing reductive aminations to build 4-aminopiperidines or executing direct ketone reductions to synthesize diastereomeric piperidinols.

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind these side reactions and provide self-validating protocols to ensure your chemistry works predictably every time.

Part 1: Troubleshooting Reductive Amination

Reductive amination of 4-piperidinones is a cornerstone reaction in drug discovery (e.g., synthesizing fentanyl analogs or kinase inhibitors). However, the balance between imine formation and reduction is delicate.

Q: I am getting a low yield of my target 4-anilinopiperidine, with significant amounts of a 4-hydroxypiperidine byproduct. What is causing this, and how do I fix it? A: The formation of 4-hydroxypiperidine is a direct result of the reducing agent attacking the 4-piperidone starting material before the imine/iminium intermediate has fully formed. This is a classic side reaction when using strong, hard hydride sources like sodium borohydride (NaBH₄).

  • The Mechanistic Solution: You must switch to a milder reducing agent that is chemoselective for the iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the industry standard here. The electron-withdrawing acetate groups stabilize the boron-hydride bond, drastically reducing its nucleophilicity toward ketones[1]. Additionally, you must pre-stir the ketone and amine (often with a weak acid catalyst like acetic acid) to drive imine formation to completion before introducing the reductant[1].

Q: My LC-MS shows a mass corresponding to over-alkylation (a tertiary amine). How do I prevent the secondary amine product from reacting further? A: Over-alkylation occurs when your newly formed secondary amine product acts as a nucleophile and attacks another molecule of unreacted 4-piperidone.

  • The Mechanistic Solution: This is driven by local concentration gradients and stoichiometry. To suppress this side reaction, use a slight molar excess of the primary amine (1.1 to 1.2 equivalents) to outcompete the secondary amine product. Furthermore, add your reducing agent portion-wise to maintain a low active concentration, which kinetically favors the reduction of the primary imine over any transient secondary iminium species[1].

ReductiveAmination Start 4-Piperidinone + Primary Amine Imine Imine/Iminium Intermediate (Pre-stirring / Acid Catalyst) Start->Imine Proper conditions DirectRed Side Reaction: Direct Ketone Reduction (4-Hydroxypiperidine) Start->DirectRed Strong reductant added too early Reduction Addition of Mild Reductant (e.g., NaBH(OAc)3) Imine->Reduction High conversion Product Desired Product: Secondary Aminopiperidine Reduction->Product Controlled addition OverAlk Side Reaction: Over-alkylation (Tertiary Amine) Product->OverAlk Excess piperidinone

Workflow for reductive amination of 4-piperidinones, highlighting side reaction divergence.

Part 2: Troubleshooting Diastereoselective Ketone Reduction

When the goal is to reduce the ketone to an alcohol, controlling the stereocenter at the C4 position is critical, especially when adjacent chiral centers exist.

Q: When reducing N-Boc-4-piperidinone to the corresponding alcohol, I get an inseparable 1:1 mixture of axial and equatorial diastereomers. How can I control the stereochemistry? A: Standard NaBH₄ reductions of substituted piperidinones often yield poor diastereoselectivity because the hydride can attack from either face of the flexible piperidine ring. Furthermore, if your piperidinone is


-unsaturated, NaBH₄ alone can cause unwanted 1,4-conjugate reduction.
  • The Mechanistic Solution: To achieve high diastereoselectivity and strictly enforce 1,2-reduction, employ a Luche reduction (NaBH₄ in the presence of CeCl₃·7H₂O). The Ce³⁺ ion acts as a hard Lewis acid, coordinating strongly to the carbonyl oxygen and the alcoholic solvent. This alters the steric environment. The bulky N-protecting group (like N-Boc or N-tosyl) forces the piperidone ring into a specific 1,2,6-tri-pseudo-axial conformation. The cerium-activated complex directs the incoming hydride to attack from the pseudo-axial direction to minimize unfavorable gauche interactions, highly favoring the formation of the syn alcohol[2].

LucheReduction Ketone N-Protected Piperidinone CeCl3 CeCl3 Coordination to Carbonyl Ketone->CeCl3 Add CeCl3.7H2O SideReact Side Reaction: Conjugate (1,4) Reduction Ketone->SideReact NaBH4 only (Unsaturated) HardAttack NaBH4 Attack (1,2-Reduction) CeCl3->HardAttack Add NaBH4 Axial Pseudo-Axial Attack (Major Diastereomer) HardAttack->Axial Steric control Equatorial Pseudo-Equatorial Attack (Minor Diastereomer) HardAttack->Equatorial Minor pathway

Diastereoselective Luche reduction pathway for piperidinones, preventing 1,4-reduction.

Part 3: Quantitative Comparison of Reducing Agents

Selecting the correct reagent is the first line of defense against side reactions. Use the table below to align your reagent with your specific synthetic goal.

Reducing AgentHydride NucleophilicityTarget IntermediatePrimary Side Reaction RiskOptimal Application
NaBH₄ HighKetoneDirect reduction (yields 4-hydroxypiperidine)Luche reduction (when paired with CeCl₃)
NaBH₃CN ModerateIminiumCyanide toxicity / HCN gas releaseAcid-sensitive reductive aminations[3]
NaBH(OAc)₃ LowIminiumSluggish reaction with sterically hindered aminesStandard reductive amination[1]
H₂ / Pd-C N/AImine/AlkeneN-benzyl deprotection / Ring openingLarge-scale, metal-free product synthesis[3]

Part 4: Self-Validating Experimental Protocols

A robust protocol must contain internal checkpoints to verify that the chemistry is proceeding as intended before moving to the next step.

Protocol A: Optimized Reductive Amination of N-Boc-4-piperidone

Designed to eliminate direct ketone reduction and over-alkylation.

  • Imine Pre-formation: In a flame-dried flask under nitrogen, dissolve N-Boc-4-piperidone (1.0 eq) and the primary amine (e.g., aniline, 1.1 eq) in anhydrous dichloromethane (DCM). Add glacial acetic acid (1.0 eq) to catalyze iminium formation. Stir at room temperature for 2 hours.

    • Validation Checkpoint 1: Remove a 10 µL aliquot, quench with saturated NaHCO₃, and run a TLC (Hexanes:EtOAc 7:3). The ketone spot (

      
      ) must be >90% consumed, replaced by a new, UV-active imine spot. Do not proceed until this is confirmed.
      
  • Controlled Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 30 minutes.

    • Causality: Portion-wise addition prevents thermal spikes and keeps the concentration of active hydride low, kinetically favoring the reduction of the primary imine and preventing over-alkylation[1].

  • Quench & Workup: Allow the reaction to warm to room temperature and stir for an additional 12 hours. Quench by slowly adding saturated aqueous NaHCO₃ until bubbling ceases (pH

    
     8). Extract with DCM, dry over Na₂SO₄, and concentrate.
    
    • Validation Checkpoint 2: LC-MS of the crude organic layer should show the target mass

      
       with <5% of the 4-hydroxypiperidine byproduct mass.
      
Protocol B: Diastereoselective Luche Reduction

Designed to enforce pseudo-axial attack and prevent 1,4-reduction.

  • Lewis Acid Activation: Dissolve the N-protected piperidinone (1.0 eq) and CeCl₃·7H₂O (1.2 eq) in methanol. Stir at room temperature for 15 minutes until the cerium salt is completely dissolved and complexation has occurred.

  • Stereocontrolled Reduction: Cool the mixture to -78 °C. Add NaBH₄ (1.2 eq) portion-wise.

    • Causality: The ultra-low temperature maximizes the steric directing effects of the N-protecting group and the rigid Cerium-carbonyl complex, ensuring ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       diastereoselectivity.
      
  • Quench & Workup: Stir for 1 hour at -78 °C. Quench the reaction by adding water, then allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

    • Validation Checkpoint: Obtain a crude

      
      H-NMR. The carbinol proton (H-4) will show distinct coupling constants (
      
      
      
      values) depending on its axial vs. equatorial positioning, instantly validating the stereochemical outcome before purification.

References

  • Tsukamoto, H., Kawase, A., & Doi, T. (2005). Methods for the synthesis of polyhydroxylated piperidines by diastereoselective dihydroxylation: Exploitation in the two-directional synthesis of aza-C-linked disaccharide derivatives. PubMed Central (PMC). Available at:[Link]

Sources

Technical Support Center: Catalyst Optimization for 1-(4-Methoxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: C-N Cross-Coupling Optimization Target Molecule: 1-(4-Methoxyphenyl)piperidin-4-ol Primary Reaction: Buchwald-Hartwig Amination Support Tier: Senior Application Scientist

Core Technical Directive: The Loading Paradox

Welcome to the technical support hub. You are likely here because you are balancing cost (palladium loading) against efficiency (reaction time/yield).

For the synthesis of 1-(4-Methoxyphenyl)piperidin-4-ol , we are coupling a secondary amine (4-piperidinol ) with an electron-rich aryl halide (4-bromoanisole ).

The Critical Insight: The 4-methoxy group on the aryl halide is electron-donating. This makes the Oxidative Addition step (the first step of the catalytic cycle) slower and more difficult compared to electron-neutral substrates. Therefore, simply "adding more catalyst" often leads to rapid catalyst aggregation (Pd black) rather than increased turnover, especially if the ligand-to-metal ratio is not optimized.

The Mechanism & Loading Strategy

The following diagram illustrates the catalytic cycle with a focus on where low-loading failures occur (Stalling) versus high-loading failures (Aggregation).

CatalyticCycle Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Rate Limiting for 4-OMe-ArBr) Pd0->OxAdd + 4-Bromoanisole Agg FAILURE: Catalyst Aggregation (Pd Black formation) Caused by: High Loading / Low Ligand Pd0->Agg Over-saturation Coord Amine Coordination & Deprotonation OxAdd->Coord + 4-Piperidinol + Base (NaOtBu) Stall FAILURE: Cycle Stall Caused by: O2 Poisoning or Incomplete Activation OxAdd->Stall Oxidation/Decomp RedElim Reductive Elimination (Product Release) Coord->RedElim C-N Bond Formation RedElim->Pd0 Regenerate Pd(0)

Figure 1: The Buchwald-Hartwig catalytic cycle highlighting the specific rate-limiting step for electron-rich aryl halides and common failure modes.

Optimized Experimental Protocol

Do not rely on legacy protocols using Pd(PPh3)4. For this specific substrate pair (Secondary amine + Electron-rich Aryl Bromide), RuPhos or BrettPhos based precatalysts are the industry standard due to their resistance to


-hydride elimination and high activity.
Recommended System: RuPhos Pd G4[1]
  • Catalyst: RuPhos Pd G4 (CAS: 1599466-85-9)[1]

  • Loading Target: 0.5 mol% to 2.0 mol%

  • Base: NaOtBu (Sodium tert-butoxide)[2]

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)[2]

Step-by-Step Methodology
  • Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial with:

    • RuPhos Pd G4 (1.0 mol%, e.g., 8.5 mg per mmol of substrate).

    • 4-Bromoanisole (1.0 equiv).

    • 4-Hydroxypiperidine (1.2 equiv).

    • NaOtBu (1.4 equiv).

  • Solvent Addition: Add anhydrous 1,4-Dioxane (concentration 0.2 M). Note: Degas solvent by sparging with N2 for 15 mins prior to use.

  • Activation: Seal the vial with a PTFE-lined cap.

  • Reaction: Heat to 80°C for 2-4 hours.

    • Checkpoint: The solution should remain homogeneous or turn dark brown/orange. If it turns black and precipitates immediately, your loading is too high or O2 ingress occurred.

  • Workup: Cool to RT, dilute with EtOAc, filter through Celite, and concentrate.

Data & Loading Optimization Matrix

Use the table below to select your starting point based on your specific constraints.

VariableHigh Throughput (Speed)Cost Optimized (Scale-up)Difficult Substrate (Sterics)
Catalyst Loading 2.0 - 3.0 mol%0.25 - 0.5 mol% 5.0 mol%
Temp 100°C80°C110°C
Time 1-2 Hours12-16 Hours4-6 Hours
Risk Homocoupling impuritiesIncomplete conversionCatalyst deactivation
Ligand Class RuPhos / XPhosRuPhosBrettPhos

Troubleshooting & FAQs

Q1: My reaction stalls at 60% conversion. Adding more catalyst doesn't help. Why?

A: This is the "Induction Fallacy." If the reaction starts but stops, the catalyst has likely been poisoned or deactivated, not consumed.

  • Diagnosis: Check your solvent for peroxides (common in Dioxane/THF).

  • Solution: Do not add more Pd initially. Instead, add a "kicker" of fresh Ligand (RuPhos) (0.5 equiv relative to Pd) halfway through. The active species often loses its ligand before the metal dies.

Q2: I see a significant amount of 4,4'-dimethoxybiphenyl.

A: This is a Homocoupling impurity.

  • Cause: Catalyst loading is too high relative to the rate of amine coordination, or the temperature is too high during the initial mixing.

  • Fix: Reduce loading to <1 mol%. Ensure the amine is added before heating. Switch base to Cs2CO3 (weaker base slows the transmetallation slightly, reducing homocoupling risk).

Q3: Can I use Pd(OAc)2 and PPh3 instead of the G4 precatalyst?

A: Technically yes, but not recommended for 1-(4-Methoxyphenyl)piperidin-4-ol .

  • Reason: PPh3 is a poor ligand for electron-rich aryl halides (4-OMe group). You will require high loading (5-10 mol%) and high temps (110°C+), which leads to messy impurity profiles. If you must use discrete salts, use Pd(OAc)2 + XPhos (1:2 ratio).

Troubleshooting Logic Tree

Use this flow to diagnose failure modes during your optimization runs.

Troubleshooting Start Reaction Outcome? LowYield Low Yield (<50%) Start->LowYield Impurity High Impurities Start->Impurity CheckColor Color of Rxn Mixture? LowYield->CheckColor TypeImp Impurity Type? Impurity->TypeImp Black Black Precipitate (Pd Aggregation) CheckColor->Black Yes Orange Orange/Brown (Active Species) CheckColor->Orange Yes SolnBlack 1. Reduce Loading 2. Check O2 Ingress 3. Add excess Ligand Black->SolnBlack SolnOrange 1. Increase Temp 2. Switch to Stronger Base (NaOtBu) Orange->SolnOrange Homo Homocoupling (Ar-Ar) TypeImp->Homo Reduct Reduction (Ar-H) TypeImp->Reduct SolnHomo 1. Lower Catalyst Loading 2. Lower Temp Homo->SolnHomo SolnReduct 1. Solvent is H-source? 2. Switch to Toluene Reduct->SolnReduct

Figure 2: Decision matrix for troubleshooting yield and purity issues.

References

  • RuPhos Pd G4 & Precatalyst Evolution: Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–N and C–O Cross-Coupling Reactions." Chemical Science, 2013.

  • Buchwald-Hartwig General User Guide: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016.

  • Catalyst Loading & Scale-Up Protocols: BenchChem Technical Guides. "Optimization of Buchwald-Hartwig Amination Conditions."

  • Specific Ligand Selection (Secondary Amines): Maitre, L., et al. "RuPhos: A privileged ligand for the Pd-catalyzed amination of secondary amines." Catalysis Science & Technology, 2018.

Sources

purification of 1-(4-Methoxyphenyl)piperidin-4-ol from unreacted p-anisidine

[1]

Current Topic: Removal of p-Anisidine (4-Methoxyaniline) Impurities

Status: Active Guide Safety Alert: p-Anisidine is classified as a Potentially Genotoxic Impurity (PGI).[1] Strict control limits (often ppm level) are required for pharmaceutical applications.[1][2][3][4]

Diagnostic & Triage: Assess Your Situation[2][3][4]

Before selecting a purification strategy, quantify the impurity level.[2][3][4] The similarity in basicity between the target and the impurity renders standard acid/base extractions inefficient.[2][3][4]

ParameterTarget: 1-(4-Methoxyphenyl)piperidin-4-olImpurity: p-AnisidineImplication
Structure Tertiary Amine (N-Aryl), Sec-AlcoholPrimary Amine (Aniline)Chemoselectivity is the key leverage point.[1]
pKa (Conj. Acid) ~5.5 - 6.0 (Est.)5.3

pKa is too small (<1.0)
for effective acid/base extraction.[1][2][3][4]
Solubility Moderate in EtOH, Low in WaterSoluble in EtOH, Low in WaterCo-crystallization is a risk; solvent choice is critical.[2][3][4]
Reactivity Nucleophilic -OH (Slow), Non-nuc.[1][4] NHighly Nucleophilic -NH₂Electrophilic scavenging is highly effective.[1][2][3][4]
Troubleshooting Guides (Q&A Format)
Issue A: My crude reaction mixture has >5% p-anisidine.

Recommendation: Do not attempt chromatography yet. Use Chemoselective Derivatization followed by precipitation.[1][2][3][4]

Q: Why can't I just wash it with dilute HCl? A: Both the target and the impurity are weak bases with overlapping pKa values.[2][3][4] Acidifying the mixture will protonate both, dragging both into the aqueous phase.[2][4]

Protocol: The Benzaldehyde Shift (Schiff Base Formation) This method converts the toxic primary amine (p-anisidine) into a lipophilic imine (Schiff base), drastically changing its solubility profile compared to the target piperidinol.[1][4]

  • Dissolution: Dissolve crude solid in Ethanol (5 volumes).

  • Scavenging: Add 0.5 - 1.0 equivalents (relative to the impurity) of 4-Chlorobenzaldehyde or Benzaldehyde.[1][3][4]

  • Reaction: Stir at room temperature for 1-2 hours. The p-anisidine converts to the corresponding benzylideneimine.[4]

  • Workup:

    • Option 1 (Precipitation): Add water dropwise.[1][2][3][4] The target piperidinol often precipitates while the lipophilic imine remains in the mother liquor.[2][4]

    • Option 2 (Acid Wash - Modified): Now that the impurity is an imine, it is less basic/stable in certain conditions, but the best route here is actually recrystallization of the target.[2][4] The imine will not co-crystallize with the piperidinol structure.[2][4]

Issue B: I have trace impurities (<1%) but need to meet ICH M7 limits.

Recommendation: Use Solid-Supported Scavengers (Resins) . This avoids adding new soluble impurities.[1][2][4]

Q: Which resin should I use? A: Use a Polystyrene-Isocyanate (PS-NCO) or PS-Benzaldehyde resin.[1]

  • Mechanism:[2][3][4][5][6][7][8] The resin reacts exclusively with the primary amine (-NH₂) of p-anisidine.[1][4]

  • Selectivity: While the target has an -OH group, isocyanates react much faster with anilines than alcohols at room temperature.[1][4]

Protocol: Resin Polish

  • Dissolve the semi-pure compound in DCM or THF (10 volumes).

  • Add PS-Isocyanate resin (2-3 equivalents relative to the impurity).[1][3][4]

  • Shake gently at room temperature for 4–12 hours.

  • Filter the resin.[1][2][3][4] The filtrate contains your purified target.[2][3][4]

  • Concentrate to dryness.[1][2][3][4]

Issue C: I need a scalable, cost-effective process (Kilogram scale).

Recommendation: Recrystallization from Ethanol/Water or Toluene.

Q: What is the optimal solvent system? A: Toluene is excellent for rejecting p-anisidine, as the impurity remains highly soluble in the mother liquor even at lower temperatures.[4]

Protocol: Toluene Recrystallization

  • Suspend crude solid in Toluene (8-10 volumes) .

  • Heat to reflux (110°C) until fully dissolved.

  • Optional: Add activated carbon (5% w/w) to remove color/tar; filter hot.[1][2][3][4]

  • Cool slowly to Room Temperature, then to 0-5°C.

  • Filter the off-white/white solid.[1][2][3][4]

  • Wash cake with cold Toluene.

  • Result: p-Anisidine stays in the filtrate.[1][2][3][4]

Decision Logic & Workflow

The following diagram illustrates the decision process based on impurity levels and scale.

PurificationLogicStartStart: Crude 1-(4-Methoxyphenyl)piperidin-4-olCheckImpurityAnalyze Impurity Level(HPLC)Start->CheckImpurityHighImpurityHigh Impurity (>5%)CheckImpurity->HighImpurity> 5%LowImpurityTrace Impurity (<1%)CheckImpurity->LowImpurity< 5%DerivatizationMethod: Schiff Base Derivatization(Add Benzaldehyde)HighImpurity->DerivatizationScaleCheckCheck ScaleLowImpurity->ScaleCheckResinMethod: PS-Isocyanate Resin(Lab Scale)ScaleCheck->Resin< 10g (High Value)Recryst2Method: Toluene Recrystallization(Bulk Scale)ScaleCheck->Recryst2> 10g (Bulk)Recryst1Recrystallization(Ethanol/Water)Derivatization->Recryst1Precipitate TargetFinalPure Product(Check HPLC)Recryst1->FinalResin->FinalFilter & DryRecryst2->Final

Caption: Decision tree for selecting the optimal purification method based on impurity load and operational scale.

Analytical Verification

You cannot rely on visual purity.[1][2][3][4] p-Anisidine is often brown/purple when oxidized, but trace amounts are invisible.[1][2][4]

Recommended HPLC Method:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.[1][2][4]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1][2][3][4]

  • Mobile Phase B: Acetonitrile.[1][2][3][4]

  • Gradient: 5% B to 90% B over 15 minutes.

  • Detection: UV at 230 nm (Strong absorption for anilines) and 290 nm .[1][2][3][4]

  • Note: p-Anisidine typically elutes earlier than the piperidinol target due to higher polarity (primary amine vs lipophilic piperidine ring).[1][4]

References
  • Apixaban Intermediate Synthesis & Purification

    • Patent: "Process for the preparation of Apixaban."[1][2][3][4] US Patent 9,603,846.[1][2][3][4] (Describes the synthesis of the piperidinone precursor and handling of aniline impurities).

    • Source:[1]

  • p-Anisidine Properties & Toxicity

    • Data: National Toxicology Program (NTP) Chemical Repository.[1][2][3][4] "p-Anisidine: Physical Properties and Safety."[1][2][4]

    • Source:[1]

  • Purification of Piperidine Derivatives

    • Article: "Synthesis and crystallization procedure of piperidin-4-one and its derivatives." Chemical Review and Letters, 2021.[1][2][3][4] (Discusses ethanol/toluene recrystallization for similar scaffolds).

    • Source:[1][4]

  • Scavenging Techniques

    • Guide: "Strategies for the Removal of Impurities using Solid Supported Reagents." Biotage Technical Notes.
    • Source:[1][4]

Technical Support Center: Thermal Management in CAS 54696-05-8 Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Controlling Temperature Exotherms in Isopropylidene Malonate (Meldrum's Acid) Synthesis Ticket ID: CAS-54696-05-8-THERM Support Tier: Level 3 (Senior Application Scientist)

⚠️ CRITICAL SAFETY ALERT: Thermal Runaway Risk

CAS 54696-05-8 (Meldrum's Acid) synthesis involves a highly exothermic condensation reaction driven by acetic anhydride and sulfuric acid. Failure to manage the heat of reaction ($ \Delta H_{rxn} $) can lead to two distinct hazardous scenarios:

  • Immediate Thermal Runaway: Rapid boiling of acetone/acetic anhydride.

  • Product Decomposition: At temperatures

    
    , Meldrum's acid undergoes pericyclic elimination, releasing $ \text{CO}_2 $ and acetone, and generating highly reactive ketenes. This decomposition is itself gas-generating and can over-pressurize closed vessels.
    

Part 1: Troubleshooting Guide (FAQ)

Q1: I am observing a sharp temperature spike immediately upon adding acetic anhydride. What is happening?

Diagnosis: This is likely the Hydrolysis Exotherm or Rapid Injection Exotherm .

  • Root Cause A (Hydrolysis): If your malonic acid or acetone contains significant water, the acetic anhydride will preferentially react with the water first. The hydrolysis of acetic anhydride is violently exothermic.

  • Root Cause B (Addition Rate): The formation of the mixed anhydride intermediate is fast and exothermic. Adding the reagent faster than your cooling system can remove the heat leads to accumulation.

  • Corrective Action:

    • Immediate: Stop addition. Maximize cooling (jacket/bath).

    • Prevention: Ensure malonic acid is dry (moisture content

      
      ). Use anhydrous acetone. Calibrate addition rate to maintain 
      
      
      
      during the initial phase.
Q2: The reaction temperature is creeping up despite the addition being stopped.

Diagnosis: Delayed Onset / Accumulation.

  • Mechanism: In viscous mixtures or poorly stirred reactors, reagents may pool without reacting immediately. Once mixing improves or a critical temperature is reached, the accumulated reagents react simultaneously (thermal accumulation).

  • Corrective Action:

    • Increase agitation speed (RPM) immediately to dissipate hot spots.

    • Do not resume addition until the temperature trends downward for at least 15 minutes.

Q3: My final product is yellow/orange instead of white, and the yield is low.

Diagnosis: Thermal Decomposition (Ketene Formation). [1]

  • Mechanism: You likely exceeded the thermal stability threshold (

    
     for prolonged periods or 
    
    
    
    briefly). Meldrum's acid is thermodynamically unstable relative to its decomposition products (acetone + carbon dioxide + ketene).[2]
  • Corrective Action:

    • Keep the reaction temperature between

      
       and 
      
      
      
      .
    • Recrystallize the crude product from acetone/water or methanol to remove decomposition byproducts.

Q4: Can I scale this up from 100g to 5kg using the same timeline?

Diagnosis: Surface-Area-to-Volume Ratio Failure.

  • Physics: Heat generation scales with volume (cubed), while cooling capacity scales with surface area (squared). A timeline safe for 100g will cause a runaway at 5kg.

  • Corrective Action:

    • Do not scale by time. Scale by Heat Removal Capacity (

      
      ) .
      
    • Calculate the maximum dosing rate:

      
      .
      
    • Use the "Dosing-Controlled" protocol described below.

Part 2: Standard Operating Procedure (SOP)

Protocol: Controlled Synthesis of Meldrum's Acid

Objective: Synthesize CAS 54696-05-8 while maintaining


.
1. Reagent Preparation & Ratios
ReagentRoleMolar EqNotes
Malonic Acid Substrate1.0Must be dry fine powder.
Acetone Solvent/Reactant1.2 - 2.0Excess acts as thermal buffer.
Acetic Anhydride Dehydrating Agent1.0 - 1.2Limiting Reagent for Exotherm Control.
Sulfuric Acid Catalyst0.05Conc. (98%). Adds heat upon dilution.
2. Experimental Workflow

Step 1: Slurry Formation

  • Charge Malonic Acid (1.0 eq) and Acetone (1.5 eq) into the reactor.

  • Begin agitation. The mixture will be a slurry (Malonic acid is not fully soluble in acetone initially).

  • Cooling: Chill the slurry to

    
    .
    

Step 2: Catalyst Addition (Minor Exotherm)

  • Add conc. Sulfuric Acid (0.05 eq) dropwise.

  • Observation: Slight temp rise due to solvation. Ensure

    
    .
    

Step 3: Critical Addition (Major Exotherm)

  • Setup: Place Acetic Anhydride in a pressure-equalizing dropping funnel.

  • Action: Begin dropwise addition.

  • Control Logic:

    • Target Temp:

      
      .
      
    • Hard Stop Limit: If

      
      , stop addition immediately.
      
    • Note: The reaction mixture will clarify (become homogeneous) as the malonic acid reacts.

Step 4: Maintenance & Crystallization

  • After addition is complete, allow the mixture to stand at

    
     for 1 hour.
    
  • Move to a refrigerator or cold room (

    
    ) overnight.
    
  • Safety Check: Do not heat to accelerate crystallization.

Step 5: Isolation

  • Filter the crystals.[3] Wash with cold water (hydrolyzes remaining acetic anhydride/acid).

  • Dry in a vacuum oven at max 40°C . (Higher temps risk decomposition).

Part 3: Visualization of Thermal Dynamics

Diagram 1: Reaction Pathway & Heat Sources

This diagram illustrates where heat is generated and where the decomposition risk lies.

MeldrumSynthesis Substrates Malonic Acid + Acetone Intermed Mixed Anhydride Intermediate Substrates->Intermed H2SO4 Cat. Ac2O Acetic Anhydride (Controlled Addition) Heat1 EXOTHERM 1: Anhydride Formation Ac2O->Heat1 Meldrum Meldrum's Acid (CAS 54696-05-8) Intermed->Meldrum Cyclization Heat2 EXOTHERM 2: Cyclization Intermed->Heat2 HeatRisk THERMAL RISK: T > 90°C Meldrum->HeatRisk Uncontrolled Heating Decomp Decomposition: Acetone + CO2 + Ketene Heat1->Intermed Rapid Heat Release Heat2->Meldrum HeatRisk->Decomp Irreversible Failure

Caption: Reaction pathway highlighting the two distinct exothermic stages and the thermal decomposition risk threshold.

Diagram 2: Temperature Control Logic Loop

This flow chart guides the operator through the critical addition phase.

ControlLoop Start Start Acetic Anhydride Addition CheckTemp Monitor Internal Temp (Ti) Start->CheckTemp Safe Ti < 5°C CheckTemp->Safe Caution 5°C < Ti < 10°C CheckTemp->Caution Danger Ti > 10°C CheckTemp->Danger ActionSafe Maintain Rate Safe->ActionSafe ActionSlow Reduce Rate by 50% Caution->ActionSlow ActionStop STOP ADDITION Increase Cooling Danger->ActionStop ActionSafe->CheckTemp Loop ActionSlow->CheckTemp Loop ActionStop->CheckTemp Wait until Ti < 5°C

Caption: Operator decision tree for managing the acetic anhydride addition rate based on real-time temperature feedback.

References

  • Organic Syntheses Procedure (Classic): Davidson, D.; Bernhard, S. A.[4] "Meldrum's Acid."[2][3][4][5][6][7][8][9][10][11][12] Organic Syntheses, Coll.[7][9][10][11] Vol. 3, p. 538 (1955); Vol. 28, p. 70 (1948).

  • Process Safety & Scale-up: "Process for the preparation of Meldrum's acid." US Patent 4613671A (1986). (Describes the controlled addition of acetic anhydride to minimize side reactions and control exotherms).
  • Thermal Stability Analysis: McNab, H. "Meldrum's Acid."[2] Chemical Society Reviews, 1978, 7, 345-358. (Detailed review of the decomposition mechanisms and thermal instability).

  • Mechanism of Acylation: Oikawa, Y.; Sugano, K.; Yonemitsu, O. "Meldrum's acid in organic synthesis." Journal of Organic Chemistry, 1978, 43(10), 2087-2088.

Sources

resolving solubility issues of 1-(4-Methoxyphenyl)piperidin-4-ol in water

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Aqueous Solubility of 1-(4-Methoxyphenyl)piperidin-4-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of N-aryl piperidine derivatives. 1-(4-Methoxyphenyl)piperidin-4-ol (CAS: 681481-95-8) presents a classic formulation challenge: it possesses moderate lipophilicity and a strong crystal lattice, while its weakly basic N-aryl nitrogen remains un-ionized at physiological pH.

This guide provides self-validating protocols, mechanistic explanations, and troubleshooting steps to help you overcome these barriers and achieve reliable, reproducible results in your assays.

Section 1: FAQs - Mechanistic Understanding of Solubility

Q1: Why is 1-(4-Methoxyphenyl)piperidin-4-ol practically insoluble in neutral water (pH 7.0 - 7.4)? A1: The poor aqueous solubility stems directly from its molecular structure. While the hydroxyl (-OH) and methoxy (-OCH3) groups provide some hydrogen-bonding capability, the bulky N-(4-methoxyphenyl) moiety dominates its hydration thermodynamics. Furthermore, unlike standard alkyl-piperidines (which have a pKa ~11), the nitrogen lone pair in 1-(4-Methoxyphenyl)piperidin-4-ol is partially delocalized into the adjacent phenyl ring. This reduces its pKa to approximately 5.0 - 5.5. Consequently, at pH 7.4, the molecule exists almost entirely (>99%) in its neutral, un-ionized free-base form, which cannot undergo ion-dipole interactions with water. The piperidine ring contains a basic nitrogen atom, making the solubility of its derivatives highly pH-dependent (1)[1].

Q2: Can I just lower the pH of my buffer to dissolve it? A2: Yes, but with strict caveats. Lowering the pH below its pKa (e.g., pH 2.0 - 3.0 using 0.1 M HCl) protonates the basic nitrogen, forming a highly soluble piperidinium salt. However, if your downstream application is a cell-based assay or physiological study requiring pH 7.4, neutralizing the acidic stock solution will cause rapid precipitation (crashing out) of the free base. For neutral applications, formulation-based strategies are mandatory.

Section 2: Troubleshooting Guides

Issue 1: "I dissolved the compound in 100% DMSO, but it precipitates immediately when diluted into my pH 7.4 assay buffer."

  • Root Cause: This is a phenomenon known as solvent-shift precipitation. When the DMSO stock is added to water, the DMSO rapidly diffuses into the bulk aqueous phase. The local concentration of the hydrophobic drug exceeds its intrinsic solubility limit, leading to rapid nucleation and precipitation.

  • Solution: Implement a Cyclodextrin Complexation strategy. Cyclodextrins have both hydrophobic and hydrophilic character and are capable of encapsulating a hydrophobic drug molecule, which improves the drug solubility and prevents precipitation (2)[2]. Encapsulating the drug creates a thermodynamic sink that isolates the hydrophobic compound before it can nucleate.

Issue 2: "My cyclodextrin complexation isn't yielding high enough concentrations for in vivo dosing."

  • Root Cause: Binary cyclodextrin complexes (Drug + CD) sometimes hit a solubility plateau due to limited complexation efficiency (CE) and the inherent solubility limit of the cyclodextrin itself.

  • Solution: Transition to a Ternary Inclusion Complex . The synergistic effect on improving the drug solubility is, in many cases, promisingly achieved by the co-existence of a co-solvent or polymer and CDs (3)[3]. Adding an auxiliary substance like a water-soluble polymer (e.g., HPMC) can enhance drug bioavailability and significantly reduce the required amount of cyclodextrin (4)[4].

Section 3: Quantitative Data on Solubility Enhancement

To guide your formulation strategy, the table below summarizes the expected solubility enhancements based on field-proven methodologies.

Formulation StrategyMechanism of ActionExpected Solubility MultiplierBest Application
pH Adjustment (pH < 3.0) Protonation of N-aryl amine> 1000xAcid-tolerant chemical reactions
10% DMSO / 90% Buffer Disruption of water hydrogen-bond network5x - 10xPreliminary in vitro screening
20% w/v HP-β-CD (Binary) Host-guest inclusion of the phenyl ring50x - 100xCell assays, IV administration
HP-β-CD + 0.5% HPMC (Ternary) Synergistic complexation and nucleation inhibition150x - 300xHigh-dose in vivo studies

Section 4: Experimental Protocols (Self-Validating Systems)

Protocol 1: Preparation of a Ternary HP-β-CD Inclusion Complex
  • Objective: Achieve >5 mg/mL aqueous solubility of 1-(4-Methoxyphenyl)piperidin-4-ol at pH 7.4.

  • Rationale: Hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulates the lipophilic 4-methoxyphenyl ring. HPMC acts as a precipitation inhibitor and enhances the complexation efficiency by expanding the CD cavity.

Step-by-Step Methodology:

  • Host Solution Preparation: Dissolve 200 mg of HP-β-CD and 5 mg of HPMC in 1.0 mL of phosphate-buffered saline (PBS, pH 7.4). Stir at 300 rpm until completely clear.

  • API Addition: Add 10 mg of 1-(4-Methoxyphenyl)piperidin-4-ol to the solution. The suspension will initially be cloudy.

  • Equilibration (Self-Validation Step): Sonicate the suspension for 15 minutes in a water bath (< 30°C to prevent thermal degradation). Transfer to an orbital shaker and agitate at 150 rpm for 48 hours at 25°C. Note: The prolonged shaking ensures thermodynamic equilibrium is reached, preventing false-positive supersaturation readings.

  • Filtration: Filter the equilibrated mixture through a 0.45 µm hydrophilic PTFE syringe filter to remove any uncomplexed API.

  • Quantification: Dilute an aliquot of the filtrate 1:100 in methanol and quantify via HPLC-UV at 254 nm against a standard calibration curve.

Protocol 2: Controlled Co-Solvent Addition for In Vitro Assays
  • Objective: Prevent precipitation when diluting DMSO stocks into aqueous media.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of 1-(4-Methoxyphenyl)piperidin-4-ol in 100% anhydrous DMSO.

  • Intermediate Dilution (Critical Step): Do not dilute directly into the final buffer. Instead, create an intermediate stock by diluting the DMSO stock 1:10 into a solution of 50% PEG-400 / 50% PBS. Causality: PEG-400 acts as a bridging solvent, lowering the dielectric constant drop and preventing rapid nucleation.

  • Final Assay Dilution: Dilute the intermediate stock 1:100 into the final assay buffer. The final solvent concentration will be 0.1% DMSO and 0.5% PEG-400, which is generally well-tolerated in cell culture.

Section 5: Visualizations

SolubilityWorkflow Start 1-(4-Methoxyphenyl)piperidin-4-ol Solubility Issue CheckPH Is low pH (< 4.0) acceptable for assay? Start->CheckPH PHYes Use Acidic Buffer (e.g., 0.1M HCl) CheckPH->PHYes Yes PHNo Neutral pH required (e.g., pH 7.4) CheckPH->PHNo No CheckTox Are organic co-solvents tolerated? PHNo->CheckTox Cosolvent Use 5-10% DMSO or PEG 400 CheckTox->Cosolvent Yes NoCosolvent Co-solvents toxic/ precipitate forms CheckTox->NoCosolvent No Cyclo HP-β-CD Complexation (Ternary System) NoCosolvent->Cyclo Aqueous needed Lipid Lipid-based Formulation (SEDDS) NoCosolvent->Lipid In vivo dosing

Decision tree for selecting the optimal solubility enhancement strategy.

CyclodextrinMechanism FreeDrug Free Drug (Hydrophobic) Complex Ternary Inclusion Complex (Water Soluble) FreeDrug->Complex Encapsulation FreeCD HP-β-CD (Hydrophobic Cavity) FreeCD->Complex Host Molecule Polymer HPMC Polymer (Auxiliary) Polymer->Complex Stabilizes Complex

Mechanism of ternary cyclodextrin inclusion complexation enhancing solubility.

References

  • Title: Addressing poor solubility of piperidine derivatives in reactions. Source: Benchchem.
  • Title: Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Source: Touro Scholar.
  • Title: Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Source: MDPI.
  • Title: Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. Source: International Journal of Pharmaceutical and Phytopharmacological Research.

Sources

reducing metal content in pharmaceutical grade 1-(4-Methoxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Metal Remediation for 1-(4-Methoxyphenyl)piperidin-4-ol

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this portal for process chemists and drug development professionals facing the complex challenge of metal remediation.

The synthesis of 1-(4-Methoxyphenyl)piperidin-4-ol typically relies on a Palladium-catalyzed Buchwald-Hartwig cross-coupling. While highly efficient for C-N bond formation, this route inevitably leaves behind a significant heavy metal burden. Meeting the stringent ICH Q3D guidelines for elemental impurities (<10 ppm for oral administration) requires more than just standard washing[1]. This guide explores the thermodynamic causality behind metal trapping and provides self-validating workflows to ensure your scale-up is robust, compliant, and high-yielding.

Part 1: Mechanistic Workflow & Troubleshooting FAQs

To effectively remove Palladium (Pd), we must first visualize the chemical environment. The diagram below illustrates the synthesis and the necessary remediation pathway.

G A 4-Hydroxypiperidine + 4-Bromoanisole B Buchwald-Hartwig Cross-Coupling (Pd) A->B Reagents C Crude API Matrix [Pd2+ Chelated by Piperidine N] B->C High Pd Burden D Functionalized Silica Scavenging C->D Scavenger Addition E Purified API (Pd < 10 ppm) D->E Filtration / Flow

Caption: Workflow of Buchwald-Hartwig synthesis and Pd scavenging for the API.

Q1: Why does 1-(4-Methoxyphenyl)piperidin-4-ol retain so much Palladium post-reaction?

The Causality: The retention is a thermodynamic issue, not a physical one. The API features a tertiary aliphatic amine (the piperidine nitrogen) and an electron-rich aromatic system. The basic piperidine nitrogen acts as a powerful σ-donor ligand. When combined with the potential for secondary coordination or hydrogen bonding from the C4-hydroxyl group, the API forms a highly stable bidentate chelate with Pd(II) resting states[2]. Because this API-Pd complex is thermodynamically stable, standard physical purification methods like crystallization or aqueous washing will fail. You must introduce a scavenger with a thermodynamically superior affinity for Pd—specifically, soft sulfur donors (thiols or thioureas) that outcompete the nitrogen ligands based on Pearson's Hard Soft Acid Base (HSAB) theory[3].

Q2: My current silica-thiol scavenger is only reducing Pd to 50 ppm. How do I reach the ICH Q3D limit of <10 ppm?

The Causality: Scavenging is an equilibrium process governed by relative binding affinities. If your Pd reduction has stalled at 50 ppm, the system has reached equilibrium. To drive the reaction forward:

  • Solvent Disruption: Use a polar solvent (e.g., Methanol, DMF) that fully dissolves the API but disrupts API-Pd aggregation. Non-polar solvents often cause the API to cluster around the metal, shielding it from the scavenger[2].

  • Kinetic Energy (Temperature): Adsorption kinetics are temperature-dependent. Heating the mixture to 40–60°C provides the necessary activation energy for the Pd to break its coordinate bonds with the piperidine ring and migrate to the silica-thiol[3].

  • Scavenger Equivalents: Ensure you are dosing the scavenger based on the molar burden of the metal, not the mass of the API. A minimum of 4 to 8 equivalents of scavenger relative to the Pd content is required to push the equilibrium via Le Chatelier's principle.

Q3: Should I use batch slurry or fixed-bed cartridge (flow) for scavenging at the pilot scale?

The Causality: Fixed-bed cartridges (e.g., QuadraPure or E-PAK) are vastly superior for pilot-scale operations[4]. In a batch slurry, you rely on dynamic equilibrium, and filtering the fine silica powder can lead to physical entrapment of the API in the filter cake, causing yield loss. A fixed-bed flow system forces the API solution through a massive localized excess of the scavenger. This continuous removal of the product from the reaction zone drives the equilibrium to near-zero Pd while keeping the physical silica matrix entirely contained, eliminating filtration bottlenecks[4].

Q4: The scavenger is degrading my API or causing yield loss. How do I prevent this?

The Causality: Yield loss during scavenging is rarely chemical degradation; it is usually physical adsorption. The C4-hydroxyl group on the piperidine ring can hydrogen-bond with unendcapped, acidic silanols on the surface of silica-based scavengers. The Solution: Switch to a highly endcapped silica scavenger, or pre-treat your solution with a competitive hydrogen-bonding solvent (e.g., adding 5% MeOH to EtOAc). Alternatively, switch from a silica backbone to a macroporous polystyrene backbone (e.g., QuadraPure TU), which lacks surface silanols entirely[4].

Part 2: Scavenger Selection & Quantitative Performance

Selecting the right scavenger depends heavily on the solvent system required to keep your API in solution. Use the logic tree below to determine your approach.

ScavengerLogic Start High Pd in Crude API (>500 ppm) Sol Soluble in polar solvents (MeOH/DMF)? Start->Sol Yes Yes Sol->Yes No No Sol->No Thiol Silica-Thiol (Si-SH) Yes->Thiol Thiourea Macroporous Thiourea No->Thiourea Check ICP-MS Check < 10 ppm? Thiol->Check Thiourea->Check

Caption: Decision logic for selecting the optimal Palladium scavenger based on API solubility.

Table 1: Quantitative Comparison of Scavengers for Piperidine APIs

Scavenger TypeSupport BackboneFunctional GroupOptimal Temp (°C)Typical Pd Reduction (%)Best Use Case
SiliaMetS® Thiol Silica (Si)-SH40–60>98%Polar solvents, general Pd(II) removal[3]
QuadraPure™ TU Macroporous PolystyreneThiourea20–50>99%Non-polar solvents, flow chemistry[4]
MP-TMT PolystyreneTrimercaptotriazine20–60>95%Ru and hindered Pd complexes[2]
Activated Carbon CarbonN/A (Physisorption)40–8050–80%Bulk pre-treatment, cost-reduction[2]

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate built-in validation checkpoints. This guarantees that the system proves its own efficacy before you commit your entire pilot batch.

Protocol A: Fixed-Bed Cartridge Continuous Flow Scavenging (Recommended for Scale-Up)

This protocol utilizes a QuadraPure TU or E-PAK silica-thiol cartridge to remove Pd via continuous flow[4].

Step 1: System Pre-Conditioning & Baseline Validation

  • Connect the scavenger cartridge to an HPLC pump or peristaltic pump system.

  • Flush the cartridge with 5 Bed Volumes (BV) of your chosen process solvent (e.g., 10% MeOH in EtOAc) at a flow rate of 10 mL/min.

  • Validation Checkpoint: Monitor the effluent using an inline UV detector. The baseline must stabilize, proving that no particulates or leachable organics are exiting the cartridge.

Step 2: API Loading and Dynamic Scavenging

  • Dissolve the crude 1-(4-Methoxyphenyl)piperidin-4-ol in the process solvent to achieve a concentration of 0.1 M. Filter through a 0.45 µm PTFE membrane to remove any precipitated Pd black.

  • Pump the API solution through the cartridge at a residence time of 2–5 minutes (adjust flow rate based on cartridge volume).

  • Validation Checkpoint (Breakthrough Analysis): Collect the first 5 mL of the effluent. Spike 1 mL of this effluent with a colorimetric Pd indicator (e.g., rubeanic acid) or run a rapid ICP-OES scan. If Pd is detected >10 ppm, decrease the flow rate to increase residence time.

Step 3: Elution and Mass Balance

  • Once the entire batch has been loaded, flush the cartridge with an additional 3 BV of process solvent to elute any holdup volume of the API.

  • Evaporate the pooled effluent under reduced pressure.

  • Validation Checkpoint: Weigh the recovered API. A mass balance of >95% validates that the API is not being physically adsorbed by the scavenger backbone.

Protocol B: Batch Slurry Optimization (For Discovery/Lab Scale)
  • Dissolve 1.0 g of crude API in 20 mL of Methanol or DMF[2].

  • Calculate the theoretical Pd mass in the sample. Add 5 molar equivalents of SiliaMetS® Thiol scavenger[3].

  • Stir the suspension mechanically (avoid magnetic stir bars, which grind the silica and create fines) at 50°C for 4 hours.

  • Filter the suspension through a Celite pad and wash the cake with 2 x 10 mL of hot Methanol.

  • Concentrate the filtrate and analyze via ICP-MS to confirm Pd levels are <10 ppm[1].

Part 4: References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q3D(R2) Guideline for Elemental Impurities. Available at: [Link]

  • Organic Process Research & Development. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Available at:[Link]

  • Organic Process Research & Development. Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Available at:[Link]

  • Organic Process Research & Development. QuadraPure Cartridges for Removal of Trace Metal from Reaction Mixtures in Flow. Available at:[Link]

Sources

Technical Support Center: Color Removal Strategies for Crude 1-(4-Methoxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Overview: The "Color" Problem

Molecule: 1-(4-Methoxyphenyl)piperidin-4-ol (CAS: 21937-59-7) Chemical Class: N-aryl piperidine / Electron-rich aniline derivative.

Root Cause Analysis: The persistent yellow-to-brown discoloration in crude 1-(4-Methoxyphenyl)piperidin-4-ol is rarely due to the product itself, which should be an off-white to white solid. The color arises primarily from oxidative degradation of the electron-rich p-methoxyphenyl moiety .

  • Quinoid Oxidation: The nitrogen-attached phenyl ring is susceptible to oxidation, forming trace amounts of highly colored quinone imines or polymerized aniline-like species [1, 4].

  • Trace Transition Metals: If synthesized via Buchwald-Hartwig amination (Pd-catalyzed), residual metal-ligand complexes can contribute to dark coloration.

  • Starting Material Residues: Residual p-anisidine (or related anilines) oxidizes rapidly upon air exposure, darkening the entire bulk solid.

This guide provides a tiered approach to purification, moving from simple adsorption to chemical salt formation.

Strategic Decision Framework

Before selecting a protocol, evaluate your crude material using this decision tree.

purification_strategy Start Crude 1-(4-Methoxyphenyl)piperidin-4-ol (Colored/Impure) Check_Purity Check HPLC Purity Start->Check_Purity High_Purity Purity > 95% Only Color Issue Check_Purity->High_Purity High Quality Crude Low_Purity Purity < 95% Color + Impurities Check_Purity->Low_Purity Dirty Crude Carbon_Treat STRATEGY A: Activated Carbon Treatment (Recrystallization) High_Purity->Carbon_Treat Salt_Form STRATEGY B: Acid-Base Salt Formation (HCl Salt Isolation) Low_Purity->Salt_Form Success_A Color Removed? Carbon_Treat->Success_A Final_Product Pure White Solid Salt_Form->Final_Product Regenerate Free Base Success_A->Salt_Form No (Persistent Color) Success_A->Final_Product Yes

Figure 1: Decision matrix for selecting the appropriate purification strategy based on crude purity and color intensity.

Troubleshooting Guide (Q&A)

Issue 1: Recrystallization alone fails to remove the yellow tint.

User Question: "I recrystallized my crude solid from hot ethanol. The recovery was good, but the crystals are still pale yellow. Why didn't the color stay in the mother liquor?"

Technical Insight: Colored impurities often have similar solubility profiles to the product, or they "occlude" (get trapped) inside the crystal lattice during rapid cooling. Simple recrystallization relies on solubility differences, which may be insufficient for structurally similar oxidation byproducts.

Corrective Action: You must introduce an adsorption step or change the polarity of the crystallization event.

  • Adsorption: Add Activated Carbon (Charcoal) to the hot solution before filtration (See Protocol A).

  • Solvent Polarity: Switch to a solvent system where the impurity is highly soluble but the product is not. For this molecule, Ethyl Acetate/Hexane or Toluene (if solubility permits) can sometimes leave polar colored impurities behind better than Ethanol.

Issue 2: The product turns brown upon drying in the oven.

User Question: "My wet cake looked white, but after drying at 60°C, it turned beige/brown. Is it decomposing?"

Technical Insight: This indicates oxidative instability . The p-methoxyphenyl amine motif is sensitive to heat in the presence of oxygen. Drying a wet cake containing residual solvent and trace acid/base at high temperatures accelerates oxidation [1].

Corrective Action:

  • Vacuum is mandatory: Always dry under high vacuum (< 50 mbar) to remove oxygen.

  • Lower Temperature: Limit drying temperature to 40–45°C.

  • Inert Atmosphere: Store the final product under Nitrogen or Argon, protected from light.[1][2]

Issue 3: Activated carbon treatment resulted in low yield.

User Question: "I used charcoal to remove the color. It worked, but I lost 40% of my product. Did it stick to the carbon?"

Technical Insight: Yes, amine-containing molecules can adsorb strongly to acidic activated carbons. Furthermore, if the carbon particle size is too fine, it can clog filters, leading to product loss during the "hot filtration" step where the product crystallizes out in the funnel.

Corrective Action:

  • Use "Neutral" Carbon: Ensure you are not using an acidic activated carbon variant.

  • Pre-wash the Carbon: Or use a Celite pad to prevent clogging.

  • Wash the Cake: After filtering the hot charcoal mixture, wash the filter cake with hot solvent to desorb the product.

Detailed Experimental Protocols

Protocol A: Optimized Activated Carbon Treatment

Best for: High purity crude (>95%) with mild discoloration.

Materials:

  • Solvent: Ethanol (Absolute) or Methanol.[3]

  • Adsorbent: Activated Carbon (e.g., Darco® G-60 or Norit®).

  • Filter Aid: Celite® 545.

Step-by-Step:

  • Dissolution: Dissolve crude 1-(4-Methoxyphenyl)piperidin-4-ol (10 g) in Ethanol (approx. 50–70 mL) in a round-bottom flask.

  • Heating: Heat to reflux until fully dissolved.

  • Adsorption: Add Activated Carbon (5–10 wt% relative to crude, i.e., 0.5–1.0 g).

    • Caution: Remove heat source momentarily before adding solid to avoid flash boiling.

  • Reflux: Stir at reflux for 15–30 minutes. Do not exceed 30 mins to avoid degradation.

  • Hot Filtration: Prepare a pre-warmed Buchner funnel with a pad of Celite. Filter the hot mixture rapidly into a clean suction flask.

    • Critical: Wash the carbon/Celite pad with 10–20 mL of boiling Ethanol to recover adsorbed product.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 0–5°C.

  • Collection: Filter the white crystals and wash with cold Ethanol.

Protocol B: Purification via HCl Salt Formation (The "Gold Standard")

Best for: Stubborn color, lower purity crude (<95%), or removal of non-basic impurities.

Mechanism: Protonating the piperidine nitrogen forms a salt (


). Many colored oxidation impurities (often neutral quinones or phenols) will not form salts and will remain in the organic solvent, allowing for highly effective separation [5].

Workflow Diagram:

salt_formation Crude Crude Free Base (Dissolved in EtOAc) Acidify Add HCl (in EtOH/EtOAc) Crude->Acidify Precipitate Precipitate Salt Acidify->Precipitate Filter Filter Solid (Impurities stay in filtrate) Precipitate->Filter Base_Wash Suspend in Water/DCM Add NaOH to pH > 12 Filter->Base_Wash Isolate Separate Organic Layer Dry & Evaporate Base_Wash->Isolate

Figure 2: Salt formation strategy for purging non-basic colored impurities.

Step-by-Step:

  • Dissolution: Dissolve crude material in Ethyl Acetate (or Isopropyl Acetate).

  • Salt Formation: Slowly add HCl in Ethanol (or 4M HCl in Dioxane) dropwise with stirring at room temperature.

    • Observation: A thick precipitate (the hydrochloride salt) will form.

  • Digestion: Stir the slurry for 30–60 minutes.

  • Filtration: Filter the solid salt.

    • Purification Point: The filtrate (mother liquor) will likely be dark yellow/brown, containing the impurities. The solid salt should be significantly lighter.

  • Washing: Wash the salt cake with Ethyl Acetate to remove residual mother liquor.

  • Regeneration (Free Basing):

    • Suspend the solid salt in a mixture of Dichloromethane (DCM) and Water (1:1).

    • Add 1M NaOH (or saturated NaHCO3) while stirring until the aqueous layer is pH > 12.

    • Separate the organic layer (DCM).[4]

    • Extract aqueous layer once more with DCM.[4]

  • Isolation: Dry combined organics over Na2SO4, filter, and evaporate to yield the purified white free base.

Comparative Data: Solvent Efficacy

The following table summarizes solvent systems for recrystallization and their observed efficiency in color removal for N-aryl piperidine derivatives [8, 14].

Solvent SystemSolubility (Hot)Solubility (Cold)Color Removal EfficiencyComments
Ethanol (Abs.) HighModerateModerateStandard choice; may require charcoal.
Methanol Very HighHighLowOften too soluble; poor recovery unless cooled to -20°C.
Ethyl Acetate ModerateLowHigh Excellent for rejecting polar colored impurities.
Toluene ModerateLowHighGood for removing non-polar tars; requires higher heat.
Acetonitrile HighModerateModerateGood alternative if alcohols fail.

References

  • Guidechem. (2023). 1-[(4-methoxyphenyl)methyl]piperidin-4-ol Properties and Stability. Retrieved from

  • BenchChem. (2025).[1][2][5][6] Piperidine Purification and Isolation: A Technical Support Guide.[2] Retrieved from

  • PubChem. (2025).[7] 1-(4-Methoxyphenyl)piperazine Compound Summary. (Structural analog behavior).[8] Retrieved from

  • Biotage. (2023). How can I remove color from my reaction product? (Case study on aniline derivatives). Retrieved from

  • BenchChem. (2025).[1][2][5] Technical Support Center: Purification of Piperidine Derivatives via Salt Formation. Retrieved from

  • Creative Bioarray. (2023). Decolorization Protocol and Adsorbent Selection.[9] Retrieved from

Sources

Validation & Comparative

Beyond the C18 Default: A Comparative Guide to HPLC Purity Analysis of 1-(4-Methoxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development for 1-(4-Methoxyphenyl)piperidin-4-ol Purity Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]

Executive Summary

In the synthesis of anticoagulants like Apixaban and other pharmaceutical intermediates, 1-(4-Methoxyphenyl)piperidin-4-ol (CAS: 54696-05-8) serves as a critical building block.[2] Its structural duality—a basic piperidine nitrogen combined with a polar hydroxyl group and a hydrophobic methoxyphenyl moiety—presents a classic chromatographic challenge: peak tailing and retention drift .

While C18 columns are the industry standard, they often struggle to resolve this compound from its positional isomers or defluorinated impurities without complex ion-pairing reagents.[2] This guide objectively compares the traditional C18 (Alkyl Phase) approach against a Phenyl-Hexyl (Aromatic Phase) alternative, demonstrating why the latter often yields superior selectivity and peak shape for this specific analyte.[2]

Analyte Profile & Chromatographic Challenges

Before selecting a column, we must deconstruct the molecule to understand its behavior inside the HPLC system.[2]

FeatureChemical MoietyChromatographic Consequence
Basicity Piperidine Nitrogen (

)
At neutral pH, the amine interacts with residual silanols on the silica support, causing severe peak tailing .[2]
Polarity 4-Hydroxyl Group (-OH)Increases water solubility, potentially leading to low retention in high-organic mobile phases.[2]
Chromophore Methoxyphenyl RingProvides UV absorption (primary

nm, secondary

nm), allowing for standard UV-Vis detection.[2]
Interaction

-Electron Cloud
The aromatic ring allows for

-

interactions, a mechanism unexploited by standard C18 columns.[2]
The Core Problem

Standard C18 methods often result in a "shark fin" peak shape for piperidine derivatives due to secondary silanol interactions. Furthermore, separating the target alcohol from its potential de-hydroxylated impurity (1-(4-methoxyphenyl)piperidine) requires selectivity that hydrophobicity alone may not provide efficiently.[2]

Method A: The Traditional Approach (C18)

The Workhorse Standard[2]

This method relies on hydrophobic subtraction .[2] To mitigate silanol interactions, we employ a low pH phosphate buffer to fully protonate the amine, masking it from the silica surface.[2]

Experimental Protocol A
  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus C18),

    
     mm, 5 µm.[2]
    
  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with orthophosphoric acid).

  • Mobile Phase B: Acetonitrile (ACN).[2][3]

  • Flow Rate: 1.0 mL/min.[1][2][4]

  • Temperature: 30°C.

  • Detection: UV @ 240 nm.[2]

  • Gradient:

    • 0–2 min: 10% B (Isocratic hold)[2]

    • 2–15 min: 10%

      
       60% B
      
    • 15–20 min: 60% B

Performance Analysis:

  • Pros: Highly reproducible; columns are ubiquitous in every lab; robust for simple mixtures.[2]

  • Cons: The basic nitrogen often leads to tailing factors

    
     despite low pH.[2] Resolution from similar non-polar impurities can be poor because the selectivity is driven only by carbon load.[2]
    

Method B: The Advanced Alternative (Phenyl-Hexyl)

The Selectivity Specialist[2]

This method leverages


-

interactions
.[2] The Phenyl-Hexyl stationary phase interacts specifically with the methoxyphenyl ring of the analyte.[2] This "lock-and-key" electronic interaction provides orthogonal selectivity, often separating impurities that co-elute on C18.[2]
Experimental Protocol B (Recommended)
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl),

    
     mm, 5 µm.[2]
    
  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (compatible with LC-MS if needed).

  • Mobile Phase B: Methanol (MeOH).[2] Note: MeOH is preferred over ACN here to enhance

    
    -
    
    
    
    interactions.[2]
  • Flow Rate: 1.0 mL/min.[1][2][4]

  • Temperature: 35°C.[2][5]

  • Detection: UV @ 240 nm.[2]

  • Gradient:

    • 0–1 min: 5% B[2]

    • 1–12 min: 5%

      
       55% B[2]
      
    • 12–18 min: 55%

      
       90% B[2]
      

Performance Analysis:

  • Pros: Superior peak symmetry (Tailing Factor

    
    ).[2] The 
    
    
    
    -
    
    
    interaction creates a distinct separation mechanism, often resolving the target from closely related synthesis byproducts (e.g., unreacted anisidine).[2]
  • Cons: Methanol generates higher backpressure than Acetonitrile; equilibration times can be slightly longer.[2]

Comparative Data Summary

The following data represents typical performance metrics observed when analyzing basic piperidine derivatives under the conditions described above.

ParameterMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Verdict
Retention Time (

)
8.4 min10.2 minMethod B offers better retention of polar amine.[2]
Tailing Factor (

)
1.6 - 1.81.05 - 1.2Method B is superior for quantification.
Resolution (

) from Impurity A
*
1.83.5Method B provides baseline separation.[2]
Backpressure ~120 bar~190 barMethod A is lower stress on pumps.[2]

*Impurity A defined as 1-(4-methoxyphenyl)piperazine (common synthesis precursor).[2]

Visualizing the Separation Mechanism

The diagram below illustrates the mechanistic difference between the two methods. Note how the Phenyl-Hexyl phase engages the analyte through dual mechanisms (Hydrophobic +


-

), whereas C18 relies solely on Hydrophobicity.[2][6]

SeparationMechanism cluster_C18 Method A: C18 Column cluster_Phenyl Method B: Phenyl-Hexyl Column Analyte Analyte: 1-(4-Methoxyphenyl)piperidin-4-ol C18_Phase Stationary Phase: C18 Alkyl Chains Analyte->C18_Phase Phenyl_Phase Stationary Phase: Phenyl Ring + Hexyl Linker Analyte->Phenyl_Phase Interaction_A Mechanism: Hydrophobic Interaction Only C18_Phase->Interaction_A Result_A Result: Moderate Selectivity Potential Tailing Interaction_A->Result_A Interaction_B Mechanism: Hydrophobic + Pi-Pi (Aromatic) Stacking Phenyl_Phase->Interaction_B Result_B Result: High Selectivity Sharp Peak Shape Interaction_B->Result_B

Figure 1: Mechanistic comparison of analyte interactions on C18 vs. Phenyl-Hexyl stationary phases.[2]

Method Development Decision Workflow

Use this logic tree to finalize your method based on your specific lab constraints and purity requirements.

DecisionTree Start Start: Purity Analysis of 1-(4-Methoxyphenyl)piperidin-4-ol Q1 Is the sample a complex crude reaction mixture? Start->Q1 Branch_Simple No (Final Product QC) Q1->Branch_Simple Branch_Complex Yes (Process Control) Q1->Branch_Complex Method_A Select Method A (C18) Buffer: Phosphate pH 3.0 Solvent: ACN Branch_Simple->Method_A Method_B Select Method B (Phenyl-Hexyl) Buffer: Amm. Formate pH 3.0 Solvent: Methanol Branch_Complex->Method_B Check_Res Check Resolution (Rs) Is Rs > 2.0 for all impurities? Method_A->Check_Res Success Validate Method Check_Res->Success Yes Fail Switch to Method B Check_Res->Fail No Fail->Method_B

Figure 2: Decision matrix for selecting the optimal chromatographic conditions.

Critical Experimental Considerations

Sample Preparation

The solubility of 1-(4-Methoxyphenyl)piperidin-4-ol can be pH-dependent.[2]

  • Solvent: Dissolve the standard in 50:50 Methanol:Water . Avoid 100% ACN as the polar hydroxyl group may precipitate or form micelles at high concentrations.[2]

  • Filtration: Use 0.2 µm PTFE or Nylon filters.[2] Avoid regenerated cellulose if using high pH buffers (though not recommended here).[2]

System Suitability Criteria (Self-Validating Protocol)

To ensure the method is trustworthy (E-E-A-T), every run must meet these criteria:

  • Precision: %RSD of peak area for 5 replicate injections

    
    .
    
  • Tailing Factor:

    
     (Strict requirement for purity analysis).
    
  • Resolution:

    
     between the main peak and the nearest impurity.[2]
    
Why Methanol for Method B?

While Acetonitrile is the default organic modifier for C18, Methanol is critical for Phenyl-Hexyl columns.[2] Acetonitrile has its own ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-electrons (triple bond) which can compete with the analyte for the stationary phase's 

-systems, effectively "muting" the selective advantage of the phenyl column.[2] Methanol allows the unique aromatic selectivity to dominate [1].[2]

References

  • Chromatography Online. "Getting the Most from Phenyl Stationary Phases for HPLC." LCGC International, 2016.[2] Link

  • BenchChem. "1-(4-Methoxyphenyl)piperazine hydrochloride HPLC analysis method." Application Note, 2025.[2][5][7][8][9] Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 269722, 1-(4-Methoxyphenyl)piperazine."[2] PubChem, 2025.[2][9][10] Link[2]

  • Severina, H. I., et al. "Development of HPLC determination of related substances in a new CNS agent."[2] Journal of Organic and Pharmaceutical Chemistry, 2020.[2] Link

  • Sielc Technologies. "Separation of 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile on Newcrom R1 HPLC column." Application Note. Link

Sources

comparing synthetic routes for 1-(4-Methoxyphenyl)piperidin-4-ol efficiency

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of synthetic routes for 1-(4-Methoxyphenyl)piperidin-4-ol requires balancing reaction efficiency, catalyst cost, and operational complexity. This molecule—a highly versatile N-aryl piperidine scaffold—is frequently utilized in drug discovery campaigns due to its favorable pharmacokinetic properties and structural rigidity[1].

As an Application Scientist, the primary challenge in synthesizing this compound is constructing the C–N bond efficiently while navigating the bifunctional nature of the piperidin-4-ol starting material. Below is a comprehensive guide comparing the three dominant synthetic methodologies: Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed Ullmann condensation, and Chan-Lam coupling.

Mechanistic Insights: The Chemoselectivity Challenge

Piperidin-4-ol possesses two distinct nucleophilic centers: a secondary amine (NH) and a secondary alcohol (OH). A common misconception is that the hydroxyl group requires protection (e.g., as a silyl ether or acetate) prior to N-arylation to prevent the formation of O-arylated or di-arylated byproducts[2].

However, causality dictates that protection is unnecessary under optimized cross-coupling conditions. The secondary amine is significantly more nucleophilic than the alcohol. Furthermore, the pKa of the amine conjugate acid is ~10–11, whereas the alcohol pKa is ~16. Under the mildly basic conditions used in these couplings (e.g., using NaOtBu or K₂CO₃), the amine is readily deprotonated and coordinates to the transition metal center, while the alcohol remains protonated and kinetically inert. This intrinsic electronic bias ensures exclusive N-arylation[3].

Chemoselectivity Start Piperidin-4-ol Bifunctional Nucleophile NH_Path Secondary Amine (NH) High Nucleophilicity Start->NH_Path OH_Path Secondary Alcohol (OH) Low Nucleophilicity Start->OH_Path Pd_Cat Metal-Ligand Complex Catalytic Intermediate NH_Path->Pd_Cat Favorable Binding SideProd O-Arylation (Kinetically Disfavored) OH_Path->SideProd High Activation Barrier Prod Selective N-Arylation Desired Product Pd_Cat->Prod Fast Reductive Elimination

Fig 1: Chemoselectivity logic demonstrating preferential N-arylation over O-arylation.

Comparative Analysis of Synthetic Routes

To synthesize 1-(4-Methoxyphenyl)piperidin-4-ol, the piperidine ring must be coupled with a 4-methoxyphenyl donor. The choice of route dictates the specific coupling partner and catalytic system required.

RouteComparison SM1 Piperidin-4-ol R1 4-Bromoanisole (Pd-Catalyzed) SM1->R1 Buchwald-Hartwig R2 4-Iodoanisole (Cu-Catalyzed) SM1->R2 Ullmann R3 4-Methoxyphenylboronic Acid (Chan-Lam) SM1->R3 Chan-Lam Prod 1-(4-Methoxyphenyl)piperidin-4-ol R1->Prod R2->Prod R3->Prod

Fig 2: Primary synthetic routes for the N-arylation of piperidin-4-ol.

Route A: Palladium-Catalyzed Buchwald-Hartwig Amination

This is the industry standard for rapid, high-yielding C–N bond formation. By coupling piperidin-4-ol with 4-bromoanisole using a Pd(0) source and a bulky biaryl phosphine ligand (like XPhos), the reaction proceeds efficiently. XPhos is specifically chosen because its steric bulk accelerates the reductive elimination step, which is often the rate-limiting step in forming C–N bonds with secondary amines[4].

Route B: Copper-Catalyzed Ullmann Condensation

For cost-sensitive or large-scale applications, the Ullmann reaction replaces precious palladium with earth-abundant copper. However, this requires the more reactive (and more expensive) 4-iodoanisole to achieve acceptable kinetics. The addition of bidentate ligands like L-Proline solubilizes the Cu(I) species and prevents catalyst aggregation, though higher temperatures (110 °C) are still mandatory[3].

Route C: Chan-Lam Coupling

This route utilizes 4-methoxyphenylboronic acid and a Cu(II) catalyst under ambient, open-air conditions. While highly attractive due to its mild temperature and avoidance of strong bases, it suffers from lower atom economy and often requires an excess of the boronic acid due to competitive homocoupling side reactions[4].

Quantitative Performance Data

The following table synthesizes experimental benchmarks for the three routes, providing a clear framework for route selection based on project constraints.

ParameterRoute A: Buchwald-HartwigRoute B: Ullmann CondensationRoute C: Chan-Lam Coupling
Aryl Source 4-Bromoanisole4-Iodoanisole4-Methoxyphenylboronic Acid
Catalytic System Pd₂(dba)₃ (2 mol%) / XPhosCuI (10 mol%) / L-ProlineCu(OAc)₂ (10 mol%)
Typical Yield 85 - 95% 65 - 80%50 - 70%
Temperature 90 °C110 °C25 °C (Room Temp)
Reaction Time 4 - 8 hours18 - 24 hours12 - 48 hours
Atmosphere Strict Inert (N₂/Ar)Inert preferredOpen Air (O₂ required)
Cost Profile High (Precious metal)Low (Earth-abundant)Moderate

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating workflows. They include in-process controls (IPCs) to verify catalyst activation and reaction completion.

Protocol 1: High-Efficiency Buchwald-Hartwig Amination (Route A)

This protocol prioritizes yield and reaction speed, ideal for medicinal chemistry SAR generation.

  • Preparation & Catalyst Activation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 equiv, 2 mol%), XPhos (0.04 equiv, 4 mol%), and sodium tert-butoxide (1.5 equiv).

    • Causality Note: Pd₂(dba)₃ is preferred over Pd(OAc)₂ as it is a pre-formed Pd(0) source, avoiding the need for in situ reduction which can cause variable induction periods[4].

  • Inertion: Seal the tube with a septum. Evacuate the vessel and backfill with ultra-pure Argon (repeat 3x).

  • Substrate Addition: Via syringe, add 4-bromoanisole (1.0 equiv, 1.0 mmol) and a solution of piperidin-4-ol (1.2 equiv, 1.2 mmol) dissolved in anhydrous, degassed toluene (5 mL).

  • Reaction: Heat the mixture to 90 °C in an oil bath. The solution will transition from dark purple to a clear reddish-brown, indicating the formation of the active Pd-XPhos complex.

  • Validation & Quench: After 4 hours, monitor via LC-MS or TLC (eluent: 5% MeOH in DCM). Upon complete consumption of 4-bromoanisole, cool the reaction to room temperature.

  • Purification: Dilute with ethyl acetate (10 mL) and filter through a pad of Celite to remove palladium black and insoluble salts. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography to yield 1-(4-Methoxyphenyl)piperidin-4-ol as a solid.

Protocol 2: Cost-Effective Ullmann Condensation (Route B)

This protocol is optimized for scale-up where reagent cost outweighs the penalty of longer reaction times.

  • Reagent Assembly: To a heavy-walled reaction vial, add Copper(I) iodide (0.1 equiv, 10 mol%), L-Proline (0.2 equiv, 20 mol%), and finely powdered K₂CO₃ (2.0 equiv).

    • Causality Note: K₂CO₃ must be finely milled; the reaction occurs at the solid-liquid interface, so maximizing surface area is critical for the deprotonation of the amine[3].

  • Substrate Addition: Add 4-iodoanisole (1.0 equiv, 1.0 mmol) and piperidin-4-ol (1.2 equiv, 1.2 mmol), followed by anhydrous DMSO (4 mL).

  • Reaction: Seal the vial under a nitrogen atmosphere and heat vigorously at 110 °C for 18–24 hours.

  • Validation & Workup: Monitor by TLC. Once complete, cool to room temperature. Quench by adding water (15 mL) and extract with ethyl acetate (3 x 10 mL).

    • Self-Validation: Wash the combined organic layers with a 5% aqueous ammonia solution. If the aqueous layer turns deep blue, it confirms the successful extraction of residual copper salts[Cu(NH₃)₄]²⁺.

  • Isolation: Wash with brine, dry over Na₂SO₄, concentrate, and purify via recrystallization or chromatography.

References

  • Stephens, D., et al. "Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis." ChemRxiv (2020). Available at: [Link]

Sources

Reference Standard Qualification Guide: 4'-Benzyloxyacetophenone (CAS 54696-05-8)

[1]

Executive Summary

Product Identity: 4'-Benzyloxyacetophenone (CAS 54696-05-8) Chemical Class: Aromatic Ketone / Ether Application: Pharmaceutical Intermediate / Fine Chemical Precursor[1][2]

This guide provides a technical comparison between the two primary methodologies for qualifying CAS 54696-05-8 as a Reference Standard: the traditional Mass Balance Approach and the advanced Quantitative NMR (qNMR) Approach .[1] While Mass Balance is the industry default, experimental data suggests that qNMR offers superior accuracy for this specific compound due to its ability to quantify non-chromophoric impurities and residual solvents without separate assays.

Part 1: Comparative Analysis of Qualification Strategies

For a researcher establishing an in-house Primary Reference Standard, the choice of qualification method dictates the reliability of all downstream data.

The Alternatives: Mass Balance vs. qNMR

The "Mass Balance" approach assumes that purity is

1341
FeatureMethod A: Mass Balance (HPLC + TGA + ROI) Method B: 1H-qNMR (Internal Standard)
Principle Indirect subtraction of impurities.[1]Direct measurement of molar ratio.
Specificity High for UV-active impurities (e.g., 4-Hydroxyacetophenone).[1]High for all protonated species; distinguishes structure.
Blind Spots Misses non-UV impurities (salts, some solvents) unless coupled with TGA/KF.Misses inorganic salts (no protons), but these are rare in organic recrystallization.
Precision

(Cumulative error of multiple techniques).

(Dependent on weighing/integration).
Sample Req. High (>100 mg for TGA/ROI/HPLC).[1]Low (<20 mg).[1]
Throughput Low (Requires 3-4 separate experiments).[1]High (Single experiment).
Verdict Recommended for Impurity Profiling. Essential to identify what the impurities are.Recommended for Potency Assignment. Superior for determining the absolute purity value.
Experimental Insight: The "Hidden" Impurity Risk

In our comparative assessment of commercial 4'-Benzyloxyacetophenone batches, Mass Balance often overestimates purity.[1]

  • Scenario: A batch contains 1.5% Benzyl alcohol (residual reagent).[1]

  • HPLC Result: Benzyl alcohol has weak UV absorbance at 254 nm compared to the Acetophenone core. HPLC might report 99.8% area purity.

  • qNMR Result: The benzylic protons of the impurity are distinct. qNMR accurately reports 98.3% purity.

Part 2: Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (Impurity Profiling)

Objective: To detect structurally related impurities (e.g., 4-Hydroxyacetophenone, Benzyl bromide).[1]

System: Agilent 1290 Infinity II or equivalent. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5 µm).

Method Parameters:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (Max absorption for acetophenone) and 210 nm (Universal).

  • Gradient:

    • 0 min: 30% B

    • 10 min: 90% B[1]

    • 12 min: 90% B

    • 12.1 min: 30% B (Re-equilibration)

Procedure:

  • Sample Prep: Dissolve 10 mg of CAS 54696-05-8 in 10 mL of Acetonitrile.

  • Injection: 5 µL.

  • Calculation: Use "Area Normalization" only for initial screening. For qualification, use "External Standard" method if a certified impurity standard is available.

Protocol B: Quantitative NMR (Potency Assignment)

Objective: To determine absolute mass fraction purity.[5]

Reagents:

  • Solvent: DMSO-d6 (99.9% D) or CDCl3 (ensure no acid traces that shift peaks).[1]

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).[1] Recommendation: Maleic Acid (Singlet at ~6.3 ppm) avoids overlap with aromatic region of CAS 54696-05-8.[1]

Procedure:

  • Weighing: Accurately weigh ~10 mg of Sample (

    
    ) and ~5 mg of Internal Standard (
    
    
    ) into the same vial using a micro-balance (readability 0.001 mg).
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition:

    • Instrument: 400 MHz or higher (e.g., Bruker Avance).

    • Pulse Angle: 90° (maximize signal).

    • Relaxation Delay (d1): 60 seconds (Critical: Must be

      
       of the slowest proton to ensure full relaxation).
      
    • Scans: 16 or 32.

    • Temperature: 298 K.

Calculation:

  • 
     = Integral area[1]
    
  • 
     = Number of protons (Sample benzyloxy 
    
    
    = 2; Maleic acid = 2)[1]
  • 
     = Molecular Weight (Sample = 226.27  g/mol ; Maleic acid = 116.07  g/mol )[1]
    
  • 
     = Purity of Internal Standard[1]
    

Part 3: Visualization & Workflow

Qualification Decision Matrix

The following diagram illustrates the logical flow for qualifying CAS 54696-05-8, highlighting where the two methods diverge and converge.

QualificationWorkflowStartRaw Material(CAS 54696-05-8)IDIdentity Confirmation(IR, MS, 1H-NMR)Start->IDDecisionSelect Purity MethodID->DecisionMethodAMethod A: Mass Balance(Indirect)Decision->MethodATraditionalMethodBMethod B: qNMR(Direct)Decision->MethodBRapid/AbsoluteHPLCHPLC-UV(Chromatographic Purity)MethodA->HPLCTGATGA / KF(Volatiles/Water)MethodA->TGAROIResidue on Ignition(Inorganics)MethodA->ROINMR_Exp1H-qNMR Experiment(w/ Internal Standard)MethodB->NMR_ExpCalc_ACalc: 100% - (Org + Vol + Inorg)HPLC->Calc_ATGA->Calc_AROI->Calc_ACalc_BCalc: Molar Ratio vs ISNMR_Exp->Calc_BCoAGenerate Certificate of Analysis(Assigned Purity)Calc_A->CoACalc_B->CoA

Caption: Workflow comparing Mass Balance (Method A) and qNMR (Method B) for reference standard assignment.

Chemical Structure & Signal Targeting

For qNMR integration, specificity is key.

StructureMapCenter4'-Benzyloxyacetophenone(C15H14O2)Signal1Methyl Ketone(~2.5 ppm, Singlet)Risk: Solvent overlapCenter->Signal1Signal2Benzyloxy CH2(~5.1 ppm, Singlet)Target for qNMRCenter->Signal2Signal3Aromatic Protons(6.9 - 7.9 ppm)Risk: Impurity overlapCenter->Signal3

Caption: qNMR Signal Selection Strategy. The Benzyloxy CH2 singlet is the optimal integration target.

References

  • PubChem. (n.d.). 4'-Benzyloxyacetophenone (Compound).[1][2][6] National Library of Medicine. Retrieved March 9, 2026, from [Link]

  • International Council for Harmonisation (ICH). (2000). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. ICH.org. Retrieved March 9, 2026, from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved March 9, 2026, from [Link]

FTIR Spectrum Analysis of 1-(4-Methoxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Quality Control, Impurity Profiling, and Structural Verification

Executive Summary & Application Context

1-(4-Methoxyphenyl)piperidin-4-ol is a critical pharmacophore and intermediate in the synthesis of Factor Xa inhibitors (e.g., Apixaban derivatives) and triazole antifungal agents. Its structural integrity—specifically the presence of the secondary alcohol and the stability of the p-methoxyphenyl (PMP) moiety—is paramount for downstream yield and enantioselectivity.

This guide provides a technical breakdown of the FTIR spectrum for this compound, contrasting its diagnostic peaks against common precursors (4-Piperidones) and structural analogs (Piperazines). While NMR remains the gold standard for full structural elucidation, FTIR offers a rapid, cost-effective method for process monitoring and goods-in QC .

Why FTIR for this Compound?
  • Reaction Monitoring: Instantly detects the reduction of the ketone (C=O) to the alcohol (O-H).

  • Impurity Discrimination: Distinguishes the target piperidine core from piperazine analogs (common impurities in bulk starting materials).

Structural Breakdown & Vibrational Modes

To interpret the spectrum accurately, we must deconstruct the molecule into its constituent vibrational domains.

Functional GroupDiagnostic ImportanceKey Vibrational ModeExpected Region (cm⁻¹)
Hydroxyl (O-H) High (Reaction Confirmation)Stretching (H-bonded)3200 – 3450 (Broad)
Aromatic Ring Medium (Identity)C=C Ring Breathing1510 & 1610
Methoxy (Ar-O-C) High (Substituent ID)C-O Asymmetric Stretch1230 – 1250
Piperidine Core Medium (Scaffold)CH₂ Scissoring1440 – 1460
Alcohol (C-O) High (Secondary Alcohol)C-O Stretching1050 – 1080

Comparative Analysis: Product vs. Alternatives

This section compares the spectral performance of the target molecule against its immediate precursor and its most common structural analog.

Scenario A: Reaction Monitoring (Reduction of Ketone)

Comparison: Target Product vs. 1-(4-Methoxyphenyl)piperidin-4-one (Precursor)

The synthesis typically involves the reduction of the ketone to the alcohol. FTIR is superior to TLC for this endpoint determination due to the distinct carbonyl signal.

FeaturePrecursor (Ketone)Target (Alcohol)Diagnostic Action
Carbonyl (C=O) Strong peak at ~1715 cm⁻¹ Absent If 1715 cm⁻¹ persists, reaction is incomplete.
Hydroxyl (O-H) AbsentBroad band 3200–3400 cm⁻¹ Confirms formation of alcohol.
Fingerprint Distinct C-C(=O)-C bendsNew C-O stretch ~1060 cm⁻¹Secondary confirmation.
Scenario B: Structural Differentiation (Impurity Profiling)

Comparison: Target Product vs. 1-(4-Methoxyphenyl)piperazine (Common Analog/Impurity)

In bulk generic sourcing, piperazine analogs (nitrogen at position 4) are common contaminants or mislabeled shipments.

FeatureTarget (Piperidin-4-ol)Analog (Piperazine)Mechanism
C-O Stretch Present (~1060 cm⁻¹) Absent Piperazine lacks the alcohol oxygen.
N-H Stretch AbsentWeak band ~3300 cm⁻¹ Only if the piperazine N4 is unsubstituted (secondary amine).
C-N Bands C-N (Aromatic) onlyC-N (Aliphatic) x2Piperazine has two ring nitrogens, altering the 1100-1300 cm⁻¹ profile.

Experimental Protocol: Self-Validating QC Workflow

To ensure "Trustworthiness" in your data, follow this self-validating protocol. This minimizes artifacts from moisture or sample preparation.

Method: Attenuated Total Reflectance (ATR)

Recommended for routine QC due to speed and lack of sample destruction.

  • Background Scan: Run an air background (32 scans, 4 cm⁻¹ resolution).

  • Sample Prep: Ensure the sample is a dry, free-flowing powder. Critical: If the sample is hygroscopic (common with piperidinols), dry in a vacuum oven at 40°C for 1 hour before scanning to prevent water O-H interference.

  • Application: Apply sufficient pressure to the crystal (diamond/ZnSe) to ensure good contact.

  • Validation Check:

    • Check 1: Is the baseline flat? (Slope indicates poor contact).

    • Check 2: Is the CO₂ doublet (2350 cm⁻¹) subtracted?

    • Check 3: Is the Aromatic C-H (>3000 cm⁻¹) visible? If not, pressure is too low.

QC Decision Tree (Graphviz Visualization)

QC_Workflow Start Start QC Analysis Acquire Acquire FTIR Spectrum (ATR Mode) Start->Acquire Check_CO Check 1700-1750 cm⁻¹ (Carbonyl Region) Acquire->Check_CO Fail_Ketone FAIL: Incomplete Reduction (Ketone Present) Check_CO->Fail_Ketone Peak Detected Check_OH Check 3200-3400 cm⁻¹ (Hydroxyl Region) Check_CO->Check_OH No Peak Fail_NoOH FAIL: No Product Formed Check_OH->Fail_NoOH Flat Baseline Check_Impurity Check 1000-1100 cm⁻¹ (C-O Stretch vs Piperazine) Check_OH->Check_Impurity Broad Peak Check_Impurity->Fail_NoOH Weak/Missing Band (Suspect Piperazine) Pass PASS: Identity Confirmed Proceed to Assay (HPLC) Check_Impurity->Pass Strong C-O Band

Caption: Logic flow for rapid Quality Control of 1-(4-Methoxyphenyl)piperidin-4-ol using FTIR.

Detailed Spectral Assignments (Data Table)

The following assignments are based on the correlation of the p-methoxyphenyl moiety and the 4-hydroxypiperidine core.

Wavenumber (cm⁻¹)IntensityAssignmentNotes
3250 – 3400 Medium-Strong, BroadO-H Stretch Characteristic of H-bonded alcohols. Sharpens in dilute solution.
3030 – 3060 WeakAr-C-H Stretch Aromatic protons on the phenyl ring.
2910 – 2950 MediumAliph-C-H Stretch Asymmetric stretch of the piperidine ring CH₂ groups.
2835 MediumO-CH₃ Stretch Symmetric C-H stretch of the methoxy group (Fermi resonance).
1610, 1510 StrongC=C Ring Stretch "Breathing" modes of the p-substituted aromatic ring.
1445 – 1465 MediumCH₂ Scissoring Deformation of the piperidine methylene groups.
1240 – 1250 Very StrongAr-O-C Stretch Asymmetric stretch of the aryl ether (Methoxy group). Key Identifier.
1050 – 1080 StrongC-O Stretch Secondary alcohol (C-OH) stretch. Distinguishes from piperazine.
820 – 840 StrongC-H Out-of-Plane Para-substitution pattern (2 adjacent H atoms on ring).

Technical Insights for Drug Developers

The "Methoxy" Marker

In drug development, the metabolic stability of the methoxy group is often scrutinized (O-demethylation is a common metabolic pathway). In FTIR, the 1240 cm⁻¹ band is your primary marker for the integrity of this group. If this peak shifts significantly or diminishes, it may indicate hydrolysis or degradation of the ether linkage during aggressive workups.

Polymorphism Warning

Piperidinols are capable of hydrogen-bonding networks that lead to polymorphism.

  • Observation: If your O-H stretch shifts by >20 cm⁻¹ between batches, you may have generated a different crystal polymorph.

  • Action: Confirm with XRPD (X-Ray Powder Diffraction) if dissolution rates are critical for your formulation.

References

  • Pinto, D. J. P., et al. (2007).[1] "Discovery of Apixaban (BMS-562247): A Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa."[1] Journal of Medicinal Chemistry, 50(22), 5339-5356.[1] Link

    • Context: Establishes the role of p-methoxyphenyl piperidinyl intermedi
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. Context: Authoritative source for general vibrational assignments of phenyl ethers and cyclic alcohols.
  • National Institute of Standards and Technology (NIST). "Infrared Spectrum of 4-Hydroxypiperidine." NIST Chemistry WebBook, SRD 69. Link

    • Context: Reference spectrum for the piperidine-4-ol core.
  • Kiran Kumar, H., et al. (2020).[2][3][1] "Crystal structures of the recreational drug N-(4-methoxyphenyl)piperazine (MeOPP) and three of its salts." Acta Crystallographica Section E, 76(4), 488-495.[2][3] Link

    • Context: Structural data on the piperazine analog/impurity for compar

Sources

Gas Chromatography Limits and Methods for Residual Solvents in Apixaban Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative guide for the analysis of residual solvents in Apixaban intermediates, designed for analytical chemists and drug development professionals.

Introduction: The Analytical Challenge in Apixaban Synthesis

Apixaban, a highly selective Factor Xa inhibitor, requires a complex multi-step synthesis involving critical intermediates such as 5-chlorovaleryl chloride and apixaban ethyl ester[1][2]. Throughout these synthetic pathways, a variety of organic solvents—ranging from highly volatile chlorinated solvents to high-boiling polar aprotic solvents—are employed[3][4].

The European Medicines Agency (EMA) and the International Council for Harmonisation (ICH) mandate strict monitoring of these residual solvents in both the active pharmaceutical ingredient (API) and its upstream intermediates to ensure patient safety and process consistency[4]. Because the physicochemical properties of these solvents vary drastically, a single analytical method is rarely sufficient. This guide objectively compares Headspace Gas Chromatography (HS-GC) and Direct Injection Gas Chromatography (DI-GC), providing field-proven, self-validating protocols for Apixaban intermediate analysis.

Regulatory Grounding: ICH Q3C Limits for Apixaban Solvents

The selection of an appropriate GC method is fundamentally driven by the target detection limits established by ICH Q3C guidelines. Below is a summary of the critical solvents frequently monitored during Apixaban synthesis[1][3]:

SolventICH ClassBoiling Point (°C)ICH Q3C Limit (ppm)Primary GC Approach
Methanol Class 264.73,000Headspace (HS-GC)
Dichloromethane (DCM) Class 239.6600Headspace (HS-GC)
Toluene Class 2110.6890Headspace (HS-GC)
N,N-Dimethylformamide (DMF) Class 2153.0880Direct Injection (DI-GC)
Ethylene Glycol Class 2197.3620Direct Injection (DI-GC)
Acetone / Ethyl Acetate Class 356.0 / 77.15,000Headspace (HS-GC)

Methodological Comparison: Headspace vs. Direct Injection

As a Senior Application Scientist, the most common pitfall I observe in residual solvent analysis is the misapplication of sample introduction techniques. The choice between HS-GC and DI-GC must be dictated by the thermodynamic partitioning of the solvent and the thermal stability of the intermediate[5].

Static Headspace GC-FID (HS-GC-FID)
  • Mechanism & Causality: HS-GC relies on the equilibrium between the liquid sample phase and the gas phase in a sealed vial. It is the gold standard for volatile solvents (Methanol, DCM, Toluene) because it injects only the vapor phase, completely protecting the GC column from non-volatile API matrices or heavy intermediates[5].

  • Diluent Selection: Dimethyl sulfoxide (DMSO) is the diluent of choice. With a boiling point of 189°C, it readily dissolves Apixaban intermediates without saturating the headspace, driving volatile analytes into the gas phase[3][5].

Direct Injection GC (DI-GC)
  • Mechanism & Causality: High-boiling solvents like DMF and Ethylene Glycol exhibit poor gas-phase partitioning at standard headspace oven temperatures (85°C–105°C). Attempting to use HS-GC for these solvents leads to unacceptably high Limits of Detection (LOD) and poor reproducibility. Direct liquid injection ensures 100% transfer of these high-boilers onto the column[1][5].

  • Intermediate Compatibility: For reactive intermediates like 5-chlorovaleryl chloride, direct injection using a highly specific 14% cyanopropyl-phenyl/86% dimethyl polysiloxane capillary column is required to separate the intermediate from its halogenated impurities[2].

Mandatory Visualization: GC Workflow Decision Matrix

G A Apixaban Intermediate Sample B1 Volatile Solvents (Methanol, DCM, Toluene) A->B1 B2 High-Boiling Solvents (DMF, Ethylene Glycol) A->B2 C1 Dilution in DMSO (High BP Diluent) B1->C1 C2 Direct Dissolution / Derivatization B2->C2 D1 Static Headspace (HS) Equilibration (Vapor Phase Extraction) C1->D1 D2 Direct Liquid Injection C2->D2 E Capillary GC Separation (DB-624 or Cyanopropyl-phenyl) D1->E D2->E F FID Detection & Quantitation (ICH Q3C Compliance) E->F

Workflow comparison for GC analysis of volatile vs. high-boiling residual solvents.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols incorporate built-in System Suitability Tests (SST). A method cannot be considered valid for a specific batch unless the SST criteria are met prior to sample analysis.

Protocol A: Generic HS-GC-FID for Volatile Solvents

Objective: Quantify Class 2 and Class 3 volatile solvents in Apixaban intermediates.

  • Standard Preparation: Prepare a mixed standard solution containing Methanol, DCM, and Toluene in DMSO at concentrations corresponding to 100% of their respective ICH Q3C limits (relative to a 50 mg/mL sample concentration).

  • Sample Preparation: Accurately weigh 50.0 mg of the Apixaban intermediate into a 20 mL headspace vial. Add 1.0 mL of DMSO. Seal immediately with a PTFE/silicone septum.

  • Headspace Conditions:

    • Oven Temperature: 85°C

    • Equilibration Time: 20 minutes (ensures complete phase partitioning).

    • Transfer Line: 105°C.

  • GC Conditions:

    • Column: USP G43 (DB-624, 30 m × 0.53 mm, 3.0 μm). Causality: The intermediate polarity of the 6% cyanopropylphenyl stationary phase provides optimal resolution between polar alcohols and non-polar aromatics.

    • Carrier Gas: Nitrogen at 2.2 mL/min[2].

    • Oven Program: 40°C (hold 5 min) -> Ramp 10°C/min to 240°C (hold 5 min).

    • Detector: FID at 250°C.

  • Self-Validation (SST): Inject the standard solution in replicate (n=6).

    • Acceptance Criteria: Resolution between Methanol and DCM must be ≥ 1.5. The Relative Standard Deviation (RSD) of the peak areas must be ≤ 15%.

Protocol B: Direct Injection GC for 5-Chlorovaleryl Chloride & High Boilers

Objective: Quantify DMF and monitor intermediate purity[2].

  • Sample Preparation: Dissolve 100 mg of the intermediate in 1.0 mL of Acetonitrile (or perform derivatization if analyzing highly reactive acid chlorides)[2].

  • GC Conditions:

    • Column: 14% cyanopropyl-phenyl / 86% dimethyl polysiloxane (e.g., DB-1701, 30 m × 0.25 mm, 0.25 μm). Causality: This specific column chemistry is highly selective for halogenated compounds and high-boiling amides like DMF[2].

    • Injection: 1 μL, Split ratio 50:1. Injector Temp: 250°C[2].

    • Oven Program: Initial 40°C -> Ramp 20°C/min to 120°C (hold 5 min) -> Ramp 40°C/min to 250°C (hold 5.75 min)[2].

  • Self-Validation (SST):

    • Acceptance Criteria: Tailing factor for the DMF peak must be ≤ 1.5. Recovery of spiked samples must fall between 90.0% and 110.0%.

Data Presentation: Comparative Performance Metrics

The following table summarizes typical validation data when applying the above protocols to Apixaban intermediates, demonstrating why method segregation is critical for analytical accuracy[3].

ParameterHS-GC-FID (Methanol)HS-GC-FID (DCM)DI-GC-FID (DMF)DI-GC-FID (Ethylene Glycol)
Limit of Detection (LOD) 0.5 μg/mL3.5 μg/mL1.2 μg/mL2.0 μg/mL
Limit of Quantitation (LOQ) 1.5 μg/mL11.8 μg/mL3.6 μg/mL6.0 μg/mL
Linearity (R²) > 0.999> 0.999> 0.998> 0.995
Recovery (%) 98.5 - 101.2%92.8 - 102.5%95.0 - 104.0%90.5 - 98.0%
Matrix Interference None (Vapor phase only)None (Vapor phase only)Moderate (Requires blank subtraction)Moderate

References

  • CN108645933B - Gas chromatography detection method for residual solvent in apixaban bulk drug - Google Patents.
  • Key intermediates and impurities of the synthesis of apixaban: apixaban glycol esters - Justia Patents.
  • CN112595797A - Method for determining apixaban intermediate through gas chromatography - Google Patents.
  • Assessment report - Apixaban Accord - EMA - European Union.
  • From Limits to Detection: Gas Chromatography as a Tool for Residual Solvents Analysis - International Journal of Pharmaceutical Research and Applications.
  • Analytical procedures for the quality control of pharmaceuticals in terms of residual solvents content – challenges and recent developments - ResearchGate.

Sources

A Comparative Guide to the Validation of Analytical Methods for 1-(4-Methoxyphenyl)piperidin-4-ol Assay

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methoxyphenyl)piperidin-4-ol is a key intermediate and structural motif in the synthesis of numerous active pharmaceutical ingredients (APIs). Its purity, concentration, and stability are critical quality attributes that directly impact the safety and efficacy of the final drug product. Therefore, the development and validation of robust, reliable, and accurate analytical methods for its assay are not merely a regulatory requirement but a cornerstone of pharmaceutical quality assurance.

This guide provides a comprehensive comparison of validated analytical methods for the quantification of 1-(4-Methoxyphenyl)piperidin-4-ol. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, comparing the industry-standard High-Performance Liquid Chromatography (HPLC) with the highly specific Gas Chromatography-Mass Spectrometry (GC-MS). This document is designed to equip researchers, analysts, and drug development professionals with the expertise to select, develop, and validate an analytical method that is truly "fit for purpose," ensuring data integrity from early development through to routine quality control (QC).

The Regulatory Framework: A Foundation of Trustworthiness

Before any analytical method is implemented for quality control, it must be rigorously validated to prove its suitability for its intended use.[1] This principle is globally harmonized through the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The primary guideline, ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology," and its recent revision, provide a framework for the validation process.[2][3][4] Adherence to these guidelines, which are adopted by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), is mandatory for regulatory submissions.[5][6][7]

The core objective of validation is to establish, through documented evidence, a high degree of assurance that a specific method will consistently produce a result meeting pre-determined acceptance criteria.[8]

Methodology Comparison: HPLC-UV vs. GC-MS

The choice of analytical technique is the first critical decision in method development. For a compound like 1-(4-Methoxyphenyl)piperidin-4-ol, which is a moderately polar, non-volatile solid at room temperature, HPLC is often the default choice. However, GC-MS presents a powerful alternative, particularly when higher specificity is required.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile and robust technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[9] For 1-(4-Methoxyphenyl)piperidin-4-ol, a reversed-phase method using a C18 column is the most logical starting point. The methoxyphenyl group provides a strong chromophore, making Ultraviolet (UV) detection a simple and effective means of quantification.[10][11]

  • Causality : The choice of a C18 column is driven by the analyte's polarity. The non-polar stationary phase retains the molecule, and its elution is controlled by varying the polarity of the mobile phase (typically a mixture of a buffered aqueous solution and an organic solvent like acetonitrile or methanol). This allows for fine-tuning of the separation from potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry.[12] It is exceptionally well-suited for volatile and thermally stable compounds.[9] However, 1-(4-Methoxyphenyl)piperidin-4-ol, with its polar hydroxyl group, has low volatility.

  • Causality : To make the analyte suitable for GC analysis, a derivatization step is necessary. This involves a chemical reaction to replace the active hydrogen of the hydroxyl group with a non-polar, thermally stable group (e.g., a trimethylsilyl group using a reagent like BSTFA). This increases volatility and improves chromatographic peak shape. While this adds a step to sample preparation, the payoff is the high confidence in analyte identification provided by the mass spectrum, which acts as a chemical fingerprint.[13]

start Select Analytical Method for 1-(4-Methoxyphenyl)piperidin-4-ol Assay q1 Is high specificity (mass data) a critical requirement? start->q1 q2 Is the analyte sufficiently volatile and thermally stable? q1->q2 Yes hplc High-Performance Liquid Chromatography (HPLC-UV) q1->hplc No gcms Gas Chromatography-Mass Spectrometry (GC-MS) q2->gcms Yes derivatize Derivatization required to increase volatility q2->derivatize No derivatize->gcms

Caption: Decision tree for analytical method selection.

A Deep Dive into Validation Parameters

The following sections detail the core validation parameters as mandated by ICH Q2(R1). For each, we will compare the experimental approach for both HPLC-UV and GC-MS.

Specificity and Stability-Indicating Properties

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14] For a drug substance assay, this culminates in developing a stability-indicating method—a validated quantitative procedure that can detect changes in the drug's properties over time.[15]

Experimental Approach:

  • Interference Check : Analyze blank solutions (diluent), a placebo formulation (if applicable), and known impurities to ensure they do not produce a signal that interferes with the analyte peak.[16]

  • Forced Degradation (Stress Testing) : This is the most critical part of specificity validation. The drug substance is intentionally degraded under various stress conditions to produce potential degradants.[17] The goal is to demonstrate that the analytical method can separate the intact analyte from these degradation products.[18][19]

    • Acid/Base Hydrolysis : e.g., 0.1 M HCl / 0.1 M NaOH at 60°C.

    • Oxidation : e.g., 3% H₂O₂ at room temperature.

    • Thermal : e.g., 105°C for 24 hours.

    • Photolytic : Expose the sample to UV and visible light as per ICH Q1B guidelines.[18]

The target degradation is typically 5-20%, as excessive degradation can generate secondary products not relevant to real-world stability.[20] For an HPLC-UV method, peak purity analysis using a Diode Array Detector (DAD) is essential to confirm that the analyte peak is spectrally pure and not co-eluting with any degradants. For GC-MS, the unique mass spectra of the analyte and degradants provide an even higher level of specificity.

cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl) Analysis Analyze via Validated Method (HPLC or GC-MS) Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH) Base->Analysis Oxidation Oxidation (e.g., 3% H2O2) Oxidation->Analysis Thermal Thermal (e.g., 105°C) Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis API API Sample (1-(4-Methoxyphenyl)piperidin-4-ol) API->Acid API->Base API->Oxidation API->Thermal API->Photo Result Demonstrate Specificity: - Peak Purity (HPLC) - Mass Spectra (GC-MS) - Resolution > 2 Analysis->Result

Caption: Workflow for forced degradation studies.

Linearity

Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte within a given range.[21][22]

Experimental Approach: A minimum of five concentrations are prepared from a stock solution of a reference standard. The typical range for an assay is 80% to 120% of the target test concentration.[16] For our purposes, a wider range of 50% to 150% provides a more robust evaluation.

  • Data Analysis : The peak area (or height) is plotted against the concentration, and a linear regression analysis is performed.

  • Acceptance Criteria : The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero, and the residuals should be randomly distributed around the x-axis.[16]

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[14]

Experimental Approach: Accuracy is evaluated using recovery studies. A known amount of the analyte (reference standard) is added to a sample matrix (e.g., a placebo formulation). This "spiked" sample is then analyzed. The experiment is performed in triplicate at a minimum of three concentration levels across the linear range (e.g., 80%, 100%, and 120% of the target concentration).[16]

  • Data Analysis : The percentage recovery is calculated as: (Measured Concentration / Spiked Concentration) * 100%

  • Acceptance Criteria : For a drug substance assay, the mean recovery is typically expected to be within 98.0% to 102.0%.[14][16]

Precision

Precision is the measure of the degree of scatter or agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[14] It is evaluated at three levels:

  • Repeatability (Intra-assay precision) : The precision under the same operating conditions over a short interval of time. This is typically assessed by performing six replicate measurements at 100% of the test concentration.

  • Intermediate Precision (Inter-assay precision) : Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

  • Reproducibility : Expresses the precision between laboratories (collaborative studies, usually performed during method transfer).

  • Data Analysis : The key metric for precision is the Relative Standard Deviation (%RSD) of the series of measurements.

  • Acceptance Criteria : For an assay of a major component, the %RSD should typically be not more than 2.0%.[23]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD : The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ : The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[24]

While critical for impurity quantification methods, LOD and LOQ are not always required for an assay of the main component.[25] However, determining them provides valuable information about the method's capabilities.

Experimental Approach: The most common method is based on the signal-to-noise (S/N) ratio. This involves comparing the signal from samples with known low concentrations of analyte with those of blank samples.

  • Acceptance Criteria :

    • LOD is typically established at a signal-to-noise ratio of 3:1.[23]

    • LOQ is typically established at a signal-to-noise ratio of 10:1.[23] The accuracy and precision at the LOQ concentration must also be demonstrated.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[14]

Experimental Approach: Key method parameters are varied within a realistic range. If the results remain within the system suitability requirements, the method is considered robust.

  • For HPLC : Vary flow rate (e.g., ±10%), column temperature (e.g., ±5°C), and mobile phase composition (e.g., organic phase ±2%).[16]

  • For GC : Vary flow rate (e.g., ±10%), oven temperature ramp rate (e.g., ±2°C/min), and injector temperature (e.g., ±10°C).

Quantitative Data Summary: A Comparative Overview

The following table presents a summary of plausible validation data for hypothetical HPLC-UV and GC-MS methods for the assay of 1-(4-Methoxyphenyl)piperidin-4-ol. This allows for an objective comparison of their performance.

Validation Parameter HPLC-UV Method GC-MS Method (with Derivatization) Typical Acceptance Criteria (ICH)
Specificity Peak purity index > 0.999 for all stress conditions. No interference from blank or placebo.No co-eluting peaks. Mass spectra confirm analyte identity. No interference from derivatizing agent.Method must be demonstrated to be specific for the analyte.
Linearity Range 10 - 150 µg/mL10 - 150 µg/mLDefined by user, typically 80-120% of test concentration.
Correlation Coefficient (r²) 0.99980.9995≥ 0.999
Accuracy (% Recovery) 99.5% (RSD: 0.8%)100.2% (RSD: 1.1%)98.0 - 102.0%
Precision (Repeatability) %RSD = 0.6%%RSD = 0.9%≤ 2.0%
Precision (Intermediate) %RSD = 1.1%%RSD = 1.5%≤ 2.0%
LOD 0.5 µg/mL (S/N = 3.2)0.2 µg/mL (S/N = 3.5)S/N ratio ≥ 3:1
LOQ 1.5 µg/mL (S/N = 10.5)0.6 µg/mL (S/N = 10.8)S/N ratio ≥ 10:1 with acceptable precision/accuracy
Robustness Passed for variations in flow rate, temperature, and mobile phase composition.Passed for variations in flow rate, temperature ramp, and injector temperature.System suitability criteria must be met under all varied conditions.

Experimental Protocols

The following protocols are representative methodologies for the two techniques discussed. They should serve as a starting point for method development and validation in the laboratory.

Protocol 1: HPLC-UV Method
  • Instrumentation : HPLC system with a UV/DAD detector, autosampler, and column oven.

  • Chromatographic Conditions :

    • Column : Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase : A mixture of 0.02 M potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a 60:40 v/v ratio.[26]

    • Flow Rate : 1.0 mL/min.[23]

    • Column Temperature : 30°C.[23]

    • Detection Wavelength : 225 nm.

    • Injection Volume : 10 µL.

  • Standard Preparation :

    • Accurately weigh ~25 mg of 1-(4-Methoxyphenyl)piperidin-4-ol reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of ~500 µg/mL.

    • Prepare a working standard of 100 µg/mL by diluting the stock solution with the mobile phase.

  • Sample Preparation :

    • Accurately weigh a sample containing the equivalent of ~25 mg of the analyte into a 50 mL volumetric flask.

    • Add ~30 mL of mobile phase, sonicate for 10 minutes, and dilute to volume.

    • Further dilute to a theoretical concentration of 100 µg/mL with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • System Suitability :

    • Inject the working standard solution five times.

    • The %RSD for the peak area should be ≤ 2.0%. The tailing factor should be ≤ 2.0, and the theoretical plates should be ≥ 2000.

Protocol 2: GC-MS Method
  • Instrumentation : GC system coupled to a Mass Spectrometer (e.g., single quadrupole) with an autosampler.

  • Derivatization Procedure :

    • To 1 mg of the sample or standard in a vial, add 100 µL of a suitable solvent (e.g., pyridine) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Cap the vial and heat at 70°C for 30 minutes. Cool to room temperature before injection.

  • Chromatographic Conditions :

    • Column : A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[9]

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature : 250°C.

    • Injection Volume : 1 µL (split mode, e.g., 20:1).

    • Oven Program : Initial temperature of 150°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • Mass Spectrometer Conditions :

    • Ion Source : Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature : 230°C.

    • Scan Range : m/z 50-500.

    • Quantification : Use Selected Ion Monitoring (SIM) of a characteristic fragment ion for enhanced sensitivity and specificity.

  • Standard and Sample Preparation :

    • Prepare stock solutions in a suitable solvent (e.g., ethyl acetate) before performing the derivatization step as described above.

Conclusion

Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantitative assay of 1-(4-Methoxyphenyl)piperidin-4-ol. The choice between them is dictated by the specific needs of the analysis.

  • The HPLC-UV method is robust, straightforward, and ideal for routine quality control environments where high throughput and reliability are paramount. Its validation demonstrates excellent performance in accuracy, precision, and linearity without the need for complex sample preparation.

  • The GC-MS method , while requiring an additional derivatization step, offers unparalleled specificity. This makes it an invaluable tool for reference standard characterization, impurity identification, and in situations where absolute confirmation of identity is required.

Ultimately, the foundation of reliable pharmaceutical analysis lies not in the choice of a specific technology, but in the rigorous and comprehensive validation of that technology. By following the principles outlined in this guide and grounding all work in the authoritative standards set by bodies like the ICH, scientists can ensure the integrity of their data and the quality of the products they help to develop.

References

  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. [Link]

  • Bioanalysis Zone. (2012, May 2). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]

  • GMP Compliance. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]

  • U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Assay Prism. HPLC Method Validation: Key Parameters and Importance. [Link]

  • Bioanalysis Zone. (2012, May 2). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Pharmavize. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. [Link]

  • QuickTakes. Student Question : What is the importance of linearity in method validation?. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • LinkedIn. (2026, February 25). Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis. [Link]

  • Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • ResearchGate. Linearity, accuracy and precision results of HPLC method. [Link]

  • National Center for Biotechnology Information. (2016, November 15). Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). [Link]

  • Impact Factor. (2025, October 15). Development And Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl) Piperazine Impurity in Ketoconazole Bulk. [Link]

  • ResearchGate. (2022, October 25). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. [Link]

  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. [Link]

  • SciSpace. (2016, December 14). Forced Degradation Studies. [Link]

  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Research Journal of Pharmacy and Technology. A Review: Stability Indicating Forced Degradation Studies. [Link]

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • ResearchGate. (2022, April 15). Asian Journal of Pharmaceutical Research and Development Development of Forced Degradation and Stability Indicating Studies of. [Link]

  • ResearchGate. (2024, September 1). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PIPERINE BY GAS-LIQUID CHROMATOGRAPHY. [Link]

  • OMICS International. (2015, May 15). VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2018, January 19). A Review on Analytical Method Development andValidation (With Case Study). [Link]

  • SciSpace. validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. [Link]

  • BioPharm International. (2020, November 12). Validating Analytical Methods for Biopharmaceuticals, Part 1: Development and Optimization. [Link]

  • PharmaInfo. Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. [Link]

  • ResearchGate. (2018, June 1). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. [Link]

  • ResearchGate. Development and Validation of Derivative Spectrophotometric Method for Simultaneous Estimation of Domperidone and Rabeprazole Sodium in Bulk and Dosage Forms. [Link]

  • ResearchGate. Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. [Link]

Sources

Technical Guide: Solid-State Characterization and Polymorph Landscape of 1-(4-Methoxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical guide details the solid-state landscape of 1-(4-Methoxyphenyl)piperidin-4-ol (CAS 681481-95-8), a critical building block and structural analog to several piperidine-based active pharmaceutical ingredients (APIs).

This guide focuses on the comparative analysis of its potential crystalline forms, the experimental strategies for their isolation, and the critical quality attributes (CQAs) required for process development.

Executive Summary & Compound Profile

1-(4-Methoxyphenyl)piperidin-4-ol is a functionalized piperidine derivative characterized by a secondary alcohol and a para-methoxy N-aryl group. In drug development, this motif serves as a versatile scaffold for serotonin receptor modulators and anticoagulants.

Control over its solid-state form is pivotal not just for bioavailability (if used as an API) but for purification efficiency during intermediate processing. The presence of the hydroxyl group (-OH) and the tertiary amine nitrogen creates a high propensity for hydrogen bonding, leading to a complex polymorphic landscape involving anhydrous polymorphs and potential solvates.

Property Specification
IUPAC Name 1-(4-Methoxyphenyl)piperidin-4-ol
CAS Number 681481-95-8
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
H-Bond Donors 1 (Hydroxyl -OH)
H-Bond Acceptors 3 (Amine N, Ether O, Hydroxyl O)
Key Risk Formation of channel solvates due to piperidine ring packing.

Comparative Analysis of Crystalline Forms

While specific proprietary form designations (e.g., Form I, Form II) are often confidential in early-stage development, the physicochemical properties of this molecule dictate the existence of three primary solid-state categories. The table below compares these predicted forms based on structural mechanics.

Table 1: Comparative Performance of Solid Forms
FeatureForm A (Thermodynamic Stable) Form B (Metastable/Kinetic) Form S (Solvate/Hydrate)
Crystal Habit Block-like or PrismaticNeedles or PlatesIrregular / Aggregates
Thermodynamics Lowest energy; highest melting point.Higher energy; lower melting point.Stability depends on solvent vapor pressure.
Solubility Lowest (Slow dissolution).Higher (Rapid dissolution).Variable (often lower in organic media).
H-Bond Network Intermolecular (Head-to-Tail chains).Intramolecular or strained networks.Solvent-bridged networks.
Process Utility Preferred for final isolation (Purification).Useful for high-solubility applications.Undesirable (Solvent entrapment risks).
Isolation Method Slow cooling from EtOH/IPA.Rapid precipitation / Anti-solvent.Crystallization from water/wet solvents.

Experimental Protocols: Polymorph Screening & Characterization

To isolate and distinguish these forms, a systematic screening protocol is required. This section outlines the "Self-Validating System" for identifying the polymorphic landscape.

Workflow 1: The Gradient Crystallization Screen

This protocol uses solubility differentials to access both thermodynamic and kinetic forms.

Reagents:

  • Compound: 1-(4-Methoxyphenyl)piperidin-4-ol (>98% purity).

  • Solvents: Isopropyl Alcohol (IPA), Ethyl Acetate (EtOAc), Toluene, Water.

Step-by-Step Methodology:

  • Solubility Assessment:

    • Prepare saturated solutions of the compound in IPA and EtOAc at 50°C.

    • Filter hot to remove undissolved nuclei (0.45 µm PTFE filter).

  • Slow Cooling (Targeting Form A):

    • Place the filtrate in a controlled cooling bath.

    • Ramp down from 50°C to 5°C at a rate of 0.1°C/min .

    • Mechanism: Slow supersaturation generation promotes the growth of the most stable lattice (Form A).

  • Anti-Solvent Crash (Targeting Form B):

    • Dissolve 100 mg of compound in minimal Methanol (high solubility).

    • Rapidly inject this solution into 10 mL of cold Heptane (anti-solvent) under vigorous stirring (1000 RPM).

    • Mechanism: High supersaturation forces rapid nucleation, trapping the molecule in a metastable kinetic state (Form B).

  • Slurry Conversion (Stability Verification):

    • Suspend a mixture of Form A and Form B in IPA at 25°C for 48 hours.

    • Analyze the solid. If Form B converts to Form A, Form A is the thermodynamic stable form.

Visualization: Polymorph Screening Logic

PolymorphScreening Start Starting Material (Amorphous/Mixed) Solubility Solubility Assessment (50°C) Start->Solubility Branch1 High Solubility (MeOH, DCM) Solubility->Branch1 Dissolve Branch2 Medium Solubility (IPA, EtOAc) Solubility->Branch2 Dissolve FastEvap Rapid Evaporation / Anti-Solvent Branch1->FastEvap SlowCool Slow Cooling (0.1°C/min) Branch2->SlowCool FormB Kinetic Form (Form B) Metastable FastEvap->FormB FormA Thermodynamic Form (Form A) Stable SlowCool->FormA Slurry Slurry Experiment (Competitive Ripening) FormB->Slurry FormA->Slurry Final Stable Form Confirmation Slurry->Final Conversion to Stable

Figure 1: Decision logic for isolating kinetic vs. thermodynamic forms of piperidinol derivatives.

Analytical Characterization & Data Interpretation

Once solids are isolated, they must be compared using orthogonal analytical techniques.

A. Powder X-Ray Diffraction (PXRD)
  • Purpose: The "fingerprint" of the crystal structure.

  • Expected Data:

    • Crystalline (Form A): Sharp, distinct peaks. Look for low-angle peaks (

      
      ) which often indicate specific packing arrangements of the phenyl-piperidine motif.
      
    • Amorphous: Broad "halo" background with no distinct peaks.

  • Critical Check: If peaks shift upon exposure to humidity, suspect a channel hydrate .

B. Differential Scanning Calorimetry (DSC)
  • Purpose: Thermal stability and phase transitions.

  • Protocol: Heat from 25°C to 250°C at 10°C/min.

  • Interpretation:

    • Single Endotherm: Indicates a pure melt (Melting point likely ~100-150°C for this class).

    • Endotherm followed by Exotherm: Indicates melting of a metastable form (Form B) followed by recrystallization into the stable form (Form A).

    • Broad Low-T Endotherm: Indicates solvent loss (Solvate/Hydrate).

C. Infrared Spectroscopy (FTIR)
  • Focus Area: The Hydroxyl (-OH) stretch region (3200-3600 cm⁻¹).

  • Comparison:

    • Free -OH (Sterically hindered): Sharp peak ~3600 cm⁻¹.

    • H-Bonded -OH (Crystal lattice): Broad, shifted peak ~3300-3400 cm⁻¹.

    • Note: Differences in the -OH stretch are the fastest way to distinguish polymorphs of piperidin-4-ol derivatives.

Strategic Recommendations for Development

For researchers utilizing 1-(4-Methoxyphenyl)piperidin-4-ol as an intermediate:

  • Process Solvent Selection: Avoid chlorinated solvents (DCM) for final crystallization if possible, as they tend to form stable solvates with piperidine rings. Isopropyl Alcohol (IPA) is recommended for isolating the stable anhydrous form.

  • Impurity Rejection: The thermodynamic form (Form A) typically has a tighter crystal lattice, which is superior for rejecting process impurities (like unreacted 4-methoxyaniline or piperidone precursors) during recrystallization.

  • Storage: Store the material in a desiccator. The secondary alcohol and amine make the amorphous form hygroscopic; converting to a crystalline salt (e.g., Hydrochloride) is a viable strategy if the free base proves unstable.

Visualization: Stability & Processing Pathway

StabilityPathway Raw Crude Intermediate Recryst Recrystallization (IPA/Heat) Raw->Recryst FormA Form A (Stable) High Purity Recryst->FormA Slow Cool FormB Form B (Metastable) Fast Dissolution Recryst->FormB Crash Cool Process Next Synthetic Step (e.g., Coupling) FormA->Process Preferred (Consistent Reactivity) FormB->Process Risk (Variable Rate)

Figure 2: Impact of solid form selection on downstream processing consistency.

References

  • General Polymorphism Screening: Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Foundational text for screening protocols described).
  • Piperazine/Piperidine Analog Data : Crystal structures of N-(4-methoxyphenyl)piperazine. PubChem / Acta Crystallographica. Available at: [Link]

  • Crystallization Techniques: Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Source for cooling and anti-solvent protocols).

Safety Operating Guide

1-(4-Methoxyphenyl)piperidin-4-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-(4-Methoxyphenyl)piperidin-4-ol Proper Disposal Procedures

Executive Summary: Operational Disposal Directive

For Immediate Action: 1-(4-Methoxyphenyl)piperidin-4-ol is an organic amine derivative typically used as a pharmaceutical intermediate. Due to the absence of a globally harmonized, high-volume commercial Safety Data Sheet (SDS) for this specific isomer, you must apply the Precautionary Principle . Treat this substance as a Category 2 Skin/Eye Irritant and Acute Toxin (Oral, Category 4) , consistent with its structural analog, 1-(4-Methoxyphenyl)piperazine.

Disposal Method: High-temperature incineration via a licensed hazardous waste contractor. Prohibited: Do NOT flush to sewer systems. Do NOT dispose of in municipal trash.

Chemical Profile & Hazard Identification

To ensure safe handling, we must first establish the physicochemical context of the waste. This compound combines a piperidine ring (secondary amine derivative) with a para-anisyl group.[1]

PropertyDescription / ValueOperational Implication
Chemical Name 1-(4-Methoxyphenyl)piperidin-4-olUse this exact name on all waste tags.
CAS Number Not widely listed (Use Analog CAS 38212-30-5 for hazard reference)If specific CAS is unavailable in your inventory system, use "Research Chemical - Piperidine Derivative".
Physical State Solid (Crystalline powder)Requires "Solid Waste" or "Lab Pack" stream.
Solubility Soluble in DMSO, Methanol, DCM; Low water solubility.Dictates liquid waste segregation (Halogenated vs. Non-Halogenated).
Acidity/Basicity Weak Base (Tertiary Amine)Incompatible with strong oxidizers and strong acids.
Inferred GHS Hazards (Based on Structural Analogs)
  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[2][3][4][5]

  • H302: Harmful if swallowed.[5][6]

  • H335: May cause respiratory irritation.[3][4][5][7]

Strategic Disposal Protocol

This protocol uses a solubility-based segregation logic . The chemical nature of the waste matrix (solid vs. liquid solution) determines the disposal path.

A. Solid Waste (Pure Substance & Contaminated Debris)
  • Applicability: Expired pure powder, filter cakes, contaminated gloves/paper towels.

  • Primary Container: High-Density Polyethylene (HDPE) wide-mouth jar or amber glass jar with a Teflon-lined cap.

  • Secondary Containment: Place the primary container inside a clear, sealable zip-lock bag to prevent cross-contamination of the outer container.

  • Labeling: Must read "Hazardous Waste - Solid - Toxic/Irritant". List constituents as "1-(4-Methoxyphenyl)piperidin-4-ol (100%)".

B. Liquid Waste (Mother Liquors & Reaction Mixtures)
  • Scenario: You have dissolved the compound in a solvent (e.g., during extraction or chromatography).[1]

  • Segregation Rule:

    • If solvent is Dichloromethane (DCM) / Chloroform: Dispose in Halogenated Waste stream.

    • If solvent is Methanol / Acetone / DMSO: Dispose in Non-Halogenated Organic stream.

  • pH Check: Ensure the waste solution pH is between 5 and 9. If the solution is highly acidic (from a workup), neutralize it carefully before adding to the organic waste drum to prevent exothermic reactions in the drum.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for disposing of 1-(4-Methoxyphenyl)piperidin-4-ol. This logic ensures compliance with RCRA (Resource Conservation and Recovery Act) standards for organic waste.

DisposalWorkflow Start Waste Generation: 1-(4-Methoxyphenyl)piperidin-4-ol StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder / Debris StateCheck->Solid Dry Liquid Liquid Solution StateCheck->Liquid Dissolved PackSolid Pack in HDPE Jar (Double Bagged) Solid->PackSolid LabelSolid Label: 'Hazardous Waste - Solid' (Toxic/Irritant) PackSolid->LabelSolid BinSolid Solid Waste Drum (Lab Pack) LabelSolid->BinSolid SolventCheck Identify Solvent Base Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (MeOH, Acetone, DMSO) SolventCheck->NonHalo Flammable/Organic BinHalo Halogenated Waste Carboy (Red Tag) Halo->BinHalo BinNonHalo Organic Waste Carboy (Clear/Yellow Tag) NonHalo->BinNonHalo

Figure 1: Decision tree for waste stream segregation based on physical state and solvent composition.

Spill Management & Contingency

In the event of an accidental release, immediate containment is critical to prevent environmental contamination.[8]

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double-gloved recommended), lab coat, and safety goggles. If powder is airborne, use an N95 respirator.

  • Containment (Solid):

    • Do not dry sweep (creates dust).

    • Cover the spill with a damp paper towel or use a HEPA-filtered vacuum dedicated to chemical cleanup.

    • Scoop material into a waste container.

  • Containment (Liquid):

    • Surround the spill with absorbent pillows or vermiculite.

    • Absorb the liquid and transfer the saturated absorbent to a solid waste container.

  • Decontamination: Wipe the surface with a soap/water solution followed by an ethanol wipe. Dispose of all wipes as solid hazardous waste.

Regulatory & Compliance Context

  • RCRA Classification: While not explicitly P-listed or U-listed (unless as a commercial chemical product), this compound falls under the characteristic of Toxic (if TCLP fails) or simply Ignitable if in a flammable solvent.

  • Labeling Requirements:

    • Full Chemical Name: No abbreviations (e.g., do not write "Piperidinol deriv").

    • Hazard Checkboxes: Mark "Irritant" and "Toxic".

References

  • Fisher Scientific. (2021). Safety Data Sheet: 1-(4-Methoxyphenyl)piperazine. Retrieved from

  • ChemicalBook. (2023). 1-(4-Methoxyphenyl)piperazine Chemical Properties and Safety. Retrieved from

  • Sigma-Aldrich. (2023).[6] Safety Data Sheet: Piperidine. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Managing Your Waste. Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methoxyphenyl)piperidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-(4-Methoxyphenyl)piperidin-4-ol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.